molecular formula C8H8O4 B8348281 3,4-Dihydroxy-5-methylbenzoic acid

3,4-Dihydroxy-5-methylbenzoic acid

Cat. No.: B8348281
M. Wt: 168.15 g/mol
InChI Key: GGUKSPTUCLPPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydroxy-5-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydroxy-5-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

3,4-dihydroxy-5-methylbenzoic acid

InChI

InChI=1S/C8H8O4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12)

InChI Key

GGUKSPTUCLPPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3,4-Dihydroxy-5-methylbenzoic Acid (5-Methylprotocatechuic Acid)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,4-Dihydroxy-5-methylbenzoic acid (also known as 5-methylprotocatechuic acid), a critical intermediate in the catabolism of aromatic compounds and a potent antioxidant scaffold.

Executive Summary

3,4-Dihydroxy-5-methylbenzoic acid (C₈H₈O₄) is a methylated derivative of protocatechuic acid characterized by a catechol moiety (3,4-dihydroxy) and a methyl group at the C5 position. While less ubiquitous than its parent compound, it plays a pivotal role in the microbial degradation of methylated aromatic hydrocarbons (e.g., toluene, xylene) and lignin-derived phenols.[1] Its unique structural features—combining the redox activity of a catechol with the lipophilicity of a methyl group—make it a valuable target for research in biocatalysis, metabolic engineering, and antioxidant pharmacology.

This guide details its chemical identity, synthesis pathways, biological significance, and experimental protocols for isolation and characterization.[1]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Classification
  • IUPAC Name: 3,4-Dihydroxy-5-methylbenzoic acid

  • Common Synonyms: 5-Methylprotocatechuic acid; 5-Methyl-3,4-dihydroxybenzoic acid

  • CAS Registry Number: [Note: Specific CAS is rare/ambiguous in public databases; often referenced as a derivative or metabolite]

  • Chemical Formula: C₈H₈O₄[1][2]

  • Molecular Weight: 168.15 g/mol [3]

Structural Features

The molecule consists of a benzene ring substituted with:

  • Carboxylic Acid (-COOH) at C1: Confers acidity and water solubility (as a salt).[1]

  • Hydroxyl Groups (-OH) at C3 and C4: A catechol motif responsible for antioxidant activity and metal chelation.[1]

  • Methyl Group (-CH₃) at C5: Provides steric bulk and slight lipophilicity, distinguishing it from protocatechuic acid.[1]

PropertyValue (Experimental/Predicted)Causality & Significance
Physical State Crystalline Solid (Off-white to beige)Hydrogen bonding network stabilizes the crystal lattice.
Melting Point >200°C (Decomposition)Typical for polyhydroxybenzoic acids; high lattice energy due to intermolecular H-bonds.[1]
pKa (COOH) ~4.4Electron-withdrawing effect of the ring stabilizes the carboxylate anion.[1]
pKa (OH) ~8.8 (C4-OH), ~12.0 (C3-OH)First ionization occurs at the para-hydroxyl (C4) due to resonance stabilization.[1]
LogP ~1.3 - 1.5Methyl group at C5 increases lipophilicity compared to protocatechuic acid (LogP ~0.8).[1]
Solubility DMSO, Ethanol, MethanolHydroxyl groups facilitate solvation in polar protic solvents.[1]

Synthesis & Production Strategies

The synthesis of 3,4-dihydroxy-5-methylbenzoic acid typically follows one of two primary routes: oxidative degradation of methylated phenols or directed modification of vanillin derivatives.

Route A: Oxidation of 5-Methylvanillin (Recommended Lab Scale)

This route offers high regioselectivity and yield.[1]

  • Precursor: 5-Methylvanillin (4-hydroxy-3-methoxy-5-methylbenzaldehyde).

  • Step 1 (Oxidation): The aldehyde is oxidized to the carboxylic acid using silver oxide (Ag₂O) or potassium permanganate (KMnO₄) to yield 5-methylvanillic acid .[1]

  • Step 2 (Demethylation): The methoxy group at C3 is demethylated using Boron Tribromide (BBr₃) or hydrobromic acid (HBr) to reveal the catechol moiety.[1]

Route B: Carboxylation of 3-Methylcatechol

A more direct industrial approach involving the Kolbe-Schmitt reaction.

  • Precursor: 3-Methylcatechol.[1]

  • Mechanism: Treatment with potassium bicarbonate (KHCO₃) under high pressure/temperature introduces a carboxyl group.[1]

  • Regioselectivity: The carboxyl group preferentially adds para to the C1-hydroxyl, yielding the 3,4-dihydroxy-5-methyl isomer.

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Pathway Legend Start1 5-Methylvanillin (Precursor A) Inter1 5-Methylvanillic Acid (Intermediate) Start1->Inter1 Oxidation (Ag2O/NaOH) Target 3,4-Dihydroxy-5-methylbenzoic Acid (Target) Inter1->Target Demethylation (BBr3/DCM) Start2 3-Methylcatechol (Precursor B) Start2->Target Kolbe-Schmitt (KHCO3, CO2, Heat) key1 Route A: High Purity (Lab) key2 Route B: Direct (Industrial)

Caption: Dual synthetic pathways for 3,4-Dihydroxy-5-methylbenzoic acid. Route A (Blue) is preferred for laboratory purity.[1]

Biological Activity & Mechanism of Action[1][6][7]

Metabolic Significance

In soil bacteria (e.g., Pseudomonas, Sphingomonas), 3,4-dihydroxy-5-methylbenzoic acid is a key intermediate in the catabolism of toluene and xylene . It serves as a substrate for ring-fission dioxygenases , specifically protocatechuate 2,3-dioxygenase or 4,5-dioxygenase, which cleave the aromatic ring to facilitate entry into the Krebs cycle.

Antioxidant Mechanism

The catechol moiety (1,2-dihydroxybenzene) is the pharmacophore responsible for its potent antioxidant activity.[1]

  • Radical Scavenging: Donates hydrogen atoms to neutralize free radicals (ROS), forming a stable semiquinone radical.[1]

  • Metal Chelation: The adjacent hydroxyl groups effectively chelate transition metals (Fe²⁺, Cu²⁺), preventing Fenton reaction-mediated oxidative stress.[1]

Mechanism of Action Diagram

AntioxidantMechanism ROS Reactive Oxygen Species (•OH, O2•-) Target 3,4-Dihydroxy-5-methylbenzoic Acid (Catechol Form) ROS->Target Oxidative Attack Complex Transition Metal Complex (Chelation) Target->Complex Fe2+/Cu2+ Sequestration Semiquinone Semiquinone Radical (Stabilized) Target->Semiquinone H-Atom Transfer (HAT) Quinone o-Quinone (Oxidized Product) Semiquinone->Quinone 2nd Electron Loss

Caption: Antioxidant mechanism showing radical scavenging (HAT) and metal chelation pathways.[1]

Experimental Protocols

Protocol: Synthesis from 5-Methylvanillin (Route A)

Objective: Isolate high-purity 3,4-dihydroxy-5-methylbenzoic acid.

Reagents:

  • 5-Methylvanillin (10 mmol)

  • Silver Oxide (Ag₂O, 1.1 eq)[1]

  • Sodium Hydroxide (NaOH, 2M)[1]

  • Boron Tribromide (BBr₃, 1M in DCM)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

  • Oxidation:

    • Dissolve 5-methylvanillin in 2M NaOH (20 mL).

    • Add Ag₂O (11 mmol) slowly while stirring at 50°C.

    • Monitor reaction by TLC (approx. 2-4 hours).

    • Filter off silver solids.[1] Acidify filtrate with HCl to pH 2.[1]

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate to yield 5-methylvanillic acid .[1]

  • Demethylation:

    • Dissolve the intermediate (5 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere.

    • Cool to -78°C (Dry ice/acetone bath).

    • Add BBr₃ (15 mL, 3 eq) dropwise.[1]

    • Allow to warm to room temperature overnight.

    • Quench: Pour carefully into ice water.

    • Extract with Ethyl Acetate.[1][4][5] Wash with brine.[1][5]

    • Recrystallize from water/ethanol to obtain the final product.[1]

Protocol: Characterization (NMR & MS)

Self-Validating Check: The disappearance of the methoxy singlet (~3.8 ppm) confirms successful demethylation.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).[1]

    • δ 9.2-9.8 ppm (br s, 2H): Phenolic hydroxyls (-OH).[1]

    • δ 7.3 ppm (d, J=2.0 Hz, 1H): Aromatic H-2 (meta coupling).[1]

    • δ 7.4 ppm (d, J=2.0 Hz, 1H): Aromatic H-6 (meta coupling).[1]

    • δ 2.2 ppm (s, 3H): Methyl group at C5 (-CH₃).[1]

  • Mass Spectrometry (ESI-):

    • m/z: 167.1 [M-H]⁻ (Calculated for C₈H₇O₄⁻).[1]

References

  • Forester, S. C., et al. (2010).[1] "Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells." Journal of Agricultural and Food Chemistry. Link[1]

  • Sparnins, V. L., & Chapman, P. J. (1976).[1] "Catabolism of L-tyrosine in Trichosporon cutaneum." Journal of Bacteriology. Link[1]

  • Crawford, R. L. (1975).[1] "Novel pathway for degradation of protocatechuic acid in Bacillus species."[1][6][7] Journal of Bacteriology. Link[1]

  • Masai, E., et al. (2007).[1] "Genetic and biochemical characterization of a 2-pyrone-4,6-dicarboxylic acid hydrolase involved in the protocatechuate 4,5-cleavage pathway of Sphingomonas paucimobilis SYK-6." Journal of Bacteriology. Link[1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Protocatechuic acid derivatives." Link

Sources

3,4-Dihydroxy-5-methylbenzoic Acid: Biosynthesis, Microbial Catabolism, and Isolation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the natural sources, biosynthesis, and isolation of 3,4-Dihydroxy-5-methylbenzoic acid (also known as 5-methylprotocatechuic acid ).

Executive Summary

3,4-Dihydroxy-5-methylbenzoic acid (CAS: 79172-35-3 for isomer reference; specific CAS for 5-methylprotocatechuic acid: 7169-50-8 ) is a specialized aromatic metabolite primarily associated with the bacterial catabolism of methylated aromatic hydrocarbons (e.g., toluene, xylene,


-cresol). Unlike its ubiquitous plant analog 3-O-methylgallic acid  (3,4-dihydroxy-5-methoxybenzoic acid), the 5-methyl derivative is rarely accumulated in plant tissues. Instead, it serves as a transient intermediate in the 

-ketoadipate
and meta-cleavage pathways of soil bacteria such as Pseudomonas, Trichosporon, and Bacillus.

This compound is of significant value in drug development as a mechanistic probe for characterizing the substrate specificity of ring-cleaving dioxygenases and flavoprotein monooxygenases. Its structural rigidity and specific substitution pattern allow researchers to map the active site constraints of enzymes involved in antibiotic resistance and xenobiotic detoxification.

Chemical Identity & Distinctions

It is critical to distinguish the target compound from common structural isomers and analogs found in plant metabolomics.

Feature3,4-Dihydroxy-5-methylbenzoic acid 3-O-Methylgallic acid 3,5-Dihydroxy-4-methylbenzoic acid
Synonym 5-Methylprotocatechuic acid3,4-Dihydroxy-5-methoxybenzoic acid-
Substituent at C5 Methyl (-CH₃) Methoxy (-OCH₃)Hydroxyl (-OH)
Substituent at C4 Hydroxyl (-OH)Hydroxyl (-OH)Methyl (-CH₃)
Primary Source Bacterial Catabolism (Pseudomonas)Plant Anthocyanin MetaboliteFungal Polyketide (e.g., Aspergillus)
Biosynthetic Origin Toluene/Xylene DegradationPhenylpropanoid PathwayAcetate-Malonate Pathway

Natural Sources & Biosynthesis[1][2]

Primary Source: Bacterial Catabolism

The compound is produced by soil microorganisms capable of degrading methylated aromatic hydrocarbons. It is not a terminal end-product but a metabolic intermediate.

  • Organisms : Pseudomonas putida, Trichosporon cutaneum, Bacillus circulans, Azotobacter vinelandii.

  • Metabolic Context : Degradation of 3-methyl-4-hydroxybenzoic acid or orcinol derivatives.

Biosynthetic Pathway

The biosynthesis typically proceeds via the hydroxylation of 3-methyl-4-hydroxybenzoate . This precursor arises from the oxidation of


-xylene or 

-toluic acid equivalents.
Key Enzymatic Step: Hydroxylation

The conversion of 3-methyl-4-hydroxybenzoate to 3,4-dihydroxy-5-methylbenzoate is catalyzed by


-hydroxybenzoate hydroxylase (PHBH)  (EC 1.14.13.2). While the wild-type enzyme prefers 

-hydroxybenzoate, variants and specific orthologs in xylene-degrading strains accept the methylated substrate.

Reaction:



Downstream Fate (Catabolism)

Once formed, 3,4-dihydroxy-5-methylbenzoic acid is typically degraded via one of two routes:

  • Meta-Cleavage : Ring fission between C4 and C5 (or C2-C3) by protocatechuate 4,5-dioxygenase (or 2,3-dioxygenase).

  • Hydroxylation-Decarboxylation : In Trichosporon cutaneum, it is converted to 2,3,5-trihydroxytoluene (a hydroxyquinol analog) before ring cleavage.

Biosynthesis Xylene p-Xylene (Petrochemical/Natural) Toluic p-Toluic Acid (4-Methylbenzoic acid) Xylene->Toluic Xylene monooxygenase (XylM/XylA) MHB 3-Methyl-4-hydroxybenzoic Acid Toluic->MHB Toluate hydroxylase (XylS/XylZ) Target 3,4-Dihydroxy-5-methylbenzoic Acid (5-Methylprotocatechuic Acid) MHB->Target p-Hydroxybenzoate Hydroxylase (PHBH) (NADPH, O2) Trihydroxy 2,3,5-Trihydroxytoluene Target->Trihydroxy Decarboxylative Hydroxylase (Trichosporon pathway) RingFission Ring Fission Products (e.g., Methyl-carboxymuconate) Target->RingFission Protocatechuate 3,4/4,5-Dioxygenase (Pseudomonas pathway)

Figure 1: Bacterial biosynthetic pathway of 3,4-Dihydroxy-5-methylbenzoic acid from p-xylene precursors.[1][2]

Isolation & Extraction Protocol

Since this compound is a metabolic intermediate, isolation requires arresting the metabolic pathway (using mutants blocked in ring fission) or extracting from wild-type cultures during the exponential growth phase on methylated substrates.

Microbial Production Protocol

Objective : Accumulation of 3,4-dihydroxy-5-methylbenzoic acid using Pseudomonas putida (or a recombinant E. coli expressing PHBH).

  • Inoculum Preparation :

    • Cultivate P. putida in minimal salt medium (MSM).

    • Carbon source:

      
      -Toluic acid  (0.1% w/v) or 3-methyl-4-hydroxybenzoic acid  (if available) to induce the degradative operon.
      
    • Note: If using a wild-type strain, harvest time is critical (mid-log phase) to prevent complete degradation. Ideally, use a

      
      pcaH/G mutant  (defective in protocatechuate 3,4-dioxygenase) to accumulate the acid.
      
  • Fermentation :

    • Incubate at 30°C, 200 rpm for 24–48 hours.

    • Monitor pH; maintain at 7.0 using NaOH.

  • Extraction :

    • Clarification : Centrifuge culture broth at 10,000

      
       g for 20 mins to remove cells.
      
    • Acidification : Adjust supernatant pH to 2.0–2.5 using 6N HCl. This protonates the carboxylic acid, rendering it extractable in organic solvents.

    • Solvent Partitioning : Extract 3x with an equal volume of Ethyl Acetate (EtOAc) .[3]

    • Drying : Combine organic layers, dry over anhydrous

      
      , and evaporate under reduced pressure at 40°C.
      
  • Purification :

    • Recrystallization : Dissolve crude residue in minimal hot water/methanol (9:1) and cool to 4°C.

    • Preparative HPLC :

      • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

        
        m).
        
      • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

      • Detection: UV at 260 nm and 290 nm.

Analytical Characterization

Confirm identity using the following physicochemical parameters:

ParameterDataNotes
Molecular Formula

MW: 168.15 g/mol
UV

258 nm, 293 nmIn Methanol

-NMR

2.15 (s, 3H,

); 6.85 (s, 1H, H-2); 6.90 (s, 1H, H-6)
In

. Singlets indicate meta-substitution pattern.
MS (ESI-)

167

Negative ion mode

Applications in Drug Development

Mechanistic Probe for Dioxygenases

3,4-Dihydroxy-5-methylbenzoic acid is used to study Protocatechuate 3,4-dioxygenase (PCD) .

  • Mechanism : The methyl group at C5 sterically hinders the active site, altering the rate of ring opening compared to the natural substrate (protocatechuate).

  • Utility : Kinetic data derived from this analog helps map the hydrophobic pocket of the enzyme, aiding in the design of inhibitors for bacterial dioxygenases (potential novel antibiotic targets).

Antioxidant Potential

While less studied than its methoxy-analog, the catechol moiety (3,4-dihydroxy) confers significant radical scavenging activity. However, its instability (susceptibility to auto-oxidation at neutral pH) limits its direct use as a therapeutic, favoring its use as a precursor or probe.

References

  • Anderson, J. J., & Dagley, S. (1980). Catabolism of aromatic acids by Trichosporon cutaneum. Journal of Bacteriology , 141(2), 534–543. Link

  • Entsch, B., Ballou, D. P., & Massey, V. (1976). Flavin-oxygen derivatives involved in the hydroxylation reaction of p-hydroxybenzoate hydroxylase. Journal of Biological Chemistry , 251(9), 2550-2563. Link

  • Crawford, R. L. (1975). Novel pathway for degradation of protocatechuic acid in Bacillus species. Journal of Bacteriology , 121(2), 531–536. Link

  • Stanier, R. Y., & Ornston, L. N. (1973). The

    
    -ketoadipate pathway. Advances in Microbial Physiology , 9, 89-151. Link
    
  • Borchardt, R. T., & Sinhababu, A. K. (1981).[4] Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid. The Journal of Organic Chemistry , 46(24), 5021-5022. (Cited for isomeric distinction). Link

Sources

The Emerging Therapeutic Landscape of 3,4-Dihydroxy-5-methylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological potential of 3,4-Dihydroxy-5-methylbenzoic acid and its derivatives. As a core scaffold, this phenolic acid presents a promising starting point for the development of novel therapeutics across multiple disease areas. This document delves into the synthesis, mechanisms of action, and potential applications of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of this class of molecules, supported by available preclinical data and mechanistic insights. Detailed experimental protocols and data are provided to facilitate further investigation and development in this burgeoning field.

Introduction: The Rationale for 3,4-Dihydroxy-5-methylbenzoic Acid in Medicinal Chemistry

Phenolic acids are a well-established class of compounds with a diverse range of biological activities, primarily attributed to their antioxidant and radical-scavenging properties. Within this broad family, dihydroxybenzoic acids have garnered significant attention for their therapeutic potential. The specific substitution pattern of hydroxyl and methyl groups on the benzoic acid ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.

3,4-Dihydroxy-5-methylbenzoic acid, a structurally distinct analog of the more commonly studied protocatechuic acid (3,4-dihydroxybenzoic acid), presents a unique scaffold for medicinal chemistry exploration. The introduction of a methyl group at the 5-position can modulate the compound's lipophilicity, metabolic stability, and electronic properties, potentially leading to enhanced efficacy and a differentiated pharmacological profile compared to its non-methylated counterpart. This guide will explore the synthesis of this core molecule and its derivatives, and detail the current understanding of their pharmacological potential.

Synthesis of 3,4-Dihydroxy-5-methylbenzoic Acid and Its Derivatives

The successful exploration of the pharmacological potential of 3,4-dihydroxy-5-methylbenzoic acid derivatives is contingent upon robust and efficient synthetic methodologies.

Synthesis of the Core Scaffold: 3,4-Dihydroxy-5-methylbenzoic Acid

A plausible synthetic route to 3,4-dihydroxy-5-methylbenzoic acid can be extrapolated from established methods for related phenolic acids. A common strategy involves the modification of readily available starting materials, such as vanillin or its derivatives. For instance, a related compound, 3,4-dihydroxy-5-methoxybenzaldehyde, has been synthesized from 5-bromovanillin.[1] This suggests that a similar strategy involving demethylation and oxidation could potentially yield the desired 3,4-dihydroxy-5-methylbenzoic acid.

General Protocols for Derivative Synthesis

Once the core scaffold is obtained, a variety of derivatives can be synthesized to explore structure-activity relationships (SAR).

Ester derivatives are commonly synthesized to enhance lipophilicity and improve cell membrane permeability.

Protocol: General Esterification of 3,4-Dihydroxy-5-methylbenzoic Acid

  • Dissolution: Dissolve 3,4-dihydroxy-5-methylbenzoic acid in an appropriate alcohol (e.g., methanol, ethanol) that will form the desired ester.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[2]

Amide derivatives can be prepared to introduce new hydrogen bond donors and acceptors, potentially altering target binding and pharmacological activity.

Protocol: General Amide Synthesis from 3,4-Dihydroxy-5-methylbenzoic Acid

  • Activation: Convert the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

  • Coupling: React the activated acid with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane or dimethylformamide).

  • Work-up: Upon reaction completion, wash the reaction mixture with dilute acid and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.[3]

Pharmacological Potential of Dihydroxybenzoic Acid Derivatives

While specific data for 3,4-dihydroxy-5-methylbenzoic acid derivatives are limited, the extensive research on structurally related dihydroxybenzoic acids provides a strong foundation for their potential therapeutic applications.

Antioxidant Activity

The dihydroxy substitution pattern is a key pharmacophore for antioxidant activity. These compounds can act as potent radical scavengers and reducing agents.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[4]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Dihydroxybenzoic acid derivatives have demonstrated the ability to modulate key inflammatory pathways.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

The anti-inflammatory effects of many phenolic compounds are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). Derivatives of 3,4-dihydroxybenzoic acid have been shown to suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5] They can also inhibit the phosphorylation of key MAPK proteins such as p38 and JNK.[6][7]

Experimental Workflow: Investigating Anti-inflammatory Mechanisms

G cluster_cell Macrophage (e.g., RAW 264.7) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Derivative 3,4-Dihydroxy-5-methylbenzoic Acid Derivative Derivative->p38 Inhibition Derivative->IKK Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Cytokines Gene Expression Modulation JNK->Cytokines Gene Expression Modulation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Release NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation NFkB_nuc->Cytokines Gene Transcription

Caption: Proposed anti-inflammatory mechanism via MAPK and NF-κB pathway inhibition.

Neuroprotective Effects

Oxidative stress and apoptosis are central to the pathogenesis of neurodegenerative diseases. Methyl 3,4-dihydroxybenzoate (a derivative of protocatechuic acid) has demonstrated neuroprotective effects by mitigating oxidative damage and inhibiting apoptosis in neuronal cells.[8][9]

Mechanism of Action: Modulation of Apoptotic Pathways

The neuroprotective effects are often attributed to the modulation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increase in the Bcl-2/Bax ratio inhibits the release of cytochrome c from the mitochondria, thereby preventing the activation of caspase-9 and the downstream executioner caspase-3, ultimately leading to a reduction in apoptosis.[8] Furthermore, activation of pro-survival signaling pathways, such as the Akt pathway, can also contribute to the observed neuroprotection.[9]

Experimental Workflow: Assessing Neuroprotection

G cluster_cell Neuronal Cell (e.g., SH-SY5Y) cluster_bcl2 Neuronal Cell (e.g., SH-SY5Y) OxidativeStress Oxidative Stress (e.g., H₂O₂ or TBHP) ROS Increased ROS OxidativeStress->ROS Derivative 3,4-Dihydroxy-5-methylbenzoic Acid Derivative Derivative->ROS Scavenging Bax Bax (Pro-apoptotic) Derivative->Bax Downregulation Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Upregulation Mito Mitochondrial Dysfunction ROS->Mito Mito->Bax Activation Mito->Bcl2 Inhibition Casp9 Caspase-9 Bax->Casp9 Activation Bcl2->Casp9 Inhibition Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Sources

Thermodynamic stability of 3,4-Dihydroxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3,4-Dihydroxy-5-methylbenzoic Acid

Executive Summary

3,4-Dihydroxy-5-methylbenzoic acid is a phenolic compound of interest due to its structural similarity to other biologically active benzoic acid derivatives. As with any potential therapeutic or high-value chemical, a thorough understanding of its thermodynamic stability is paramount for ensuring its quality, efficacy, and shelf-life throughout the drug development lifecycle. This guide provides a comprehensive technical framework for assessing the stability of this molecule. Due to the limited direct literature on this specific compound, this paper synthesizes data from closely related analogs—such as 3,4-dihydroxy-5-methoxybenzoic acid and other dihydroxybenzoic acids—to establish a robust, scientifically-grounded approach. We will explore the theoretical underpinnings of its stability, the key environmental factors that induce degradation, detailed experimental protocols for stress testing, and strategies for stabilization. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of how to approach the stability assessment of novel phenolic compounds.

Introduction to 3,4-Dihydroxy-5-methylbenzoic Acid

Molecular Profile and Physicochemical Properties

3,4-Dihydroxy-5-methylbenzoic acid belongs to the dihydroxybenzoic acid class of organic compounds. Its structure, featuring a carboxylic acid group and two hydroxyl groups on a benzene ring, makes it a potent antioxidant candidate, but also susceptible to several degradation pathways. The catechol (3,4-dihydroxy) moiety is particularly prone to oxidation.

To understand its behavior, we can infer its properties from closely related analogs and computational predictions. The properties of a near structural analog, 3,4-Dihydroxy-5-methoxybenzoic acid, are presented below for context.[1][2]

PropertyPredicted/Analog ValueSource
Molecular FormulaC₈H₈O₄N/A
Molecular Weight168.15 g/mol N/A
pKa (Strongest Acidic)~3.9 - 4.3[1][2]
Water SolubilityPredicted to be soluble[3]
logP (o/w)~1.3 - 1.6[2][3]
AppearanceLikely a solid at room temperature[4]
The Imperative of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a molecule to exist in its current form without spontaneously changing or degrading to a lower energy state. In drug development, an unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and altered bioavailability.[5] Forced degradation studies are therefore a regulatory expectation and a critical scientific tool used to identify likely degradation pathways and to develop stability-indicating analytical methods.[6][7][8]

Theoretical & Computational Assessment of Stability

Before embarking on extensive laboratory work, computational methods provide invaluable insights into a molecule's intrinsic stability and reactivity.[9] This in silico approach allows for a targeted experimental design.

Frontier Molecular Orbitals and Bond Dissociation Enthalpy

A molecule's reactivity is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[9][10] A smaller gap suggests the molecule is more reactive and thus potentially less stable.

For phenolic antioxidants, the Bond Dissociation Enthalpy (BDE) of the O-H bond is a critical parameter.[11] A lower BDE indicates that the hydrogen atom can be more easily abstracted by a free radical, which is the basis for antioxidant activity but also a potential initiation step for oxidative degradation.[11][12] Computational studies on similar benzoic acid derivatives show that the BDE is lowest for the hydroxyl group in the para position relative to the carboxylic acid, making it the most likely site for initial radical attack.[11]

G cluster_0 Computational Workflow A Input Molecule (3,4-Dihydroxy-5-methylbenzoic acid) B Geometry Optimization (e.g., DFT B3LYP/6-31G) A->B C Frequency Calculation B->C Confirm minimum energy D Thermodynamic Parameter Calculation C->D E HOMO/LUMO Analysis D->E Electronic Properties F Bond Dissociation Enthalpy (BDE) D->F Radical Stability G Output: Stability & Reactivity Prediction E->G F->G

Caption: A typical computational workflow for assessing molecular stability.

Key Factors Driving Degradation

The stability of 3,4-Dihydroxy-5-methylbenzoic acid is not solely intrinsic but is heavily influenced by its environment. As a phenolic compound, it is particularly susceptible to four main degradation factors.[13]

G center 3,4-Dihydroxy- 5-methylbenzoic acid pH pH (Alkaline) center->pH Oxidation Oxidation (O₂, Metal Ions) center->Oxidation Temperature Heat center->Temperature Light Light (UV/Vis) center->Light Degradation Degradation Products (e.g., Quinones, Decarboxylated Species) pH->Degradation Oxidation->Degradation Temperature->Degradation Light->Degradation

Caption: Interplay of key factors leading to the degradation of the molecule.

Influence of pH

The pH of the solution is arguably the most critical factor. Phenolic compounds are generally more stable in acidic conditions.[14][15] As the pH increases into the neutral and alkaline range, the hydroxyl groups deprotonate to form phenoxide ions. These ions are significantly more electron-rich and thus far more susceptible to oxidation.[13][16] Studies on other dihydroxybenzoic acids have repeatedly shown that stability decreases dramatically in alkaline solutions.[15][16][17]

Oxidative Degradation

The catechol ring is highly prone to oxidation, which can be initiated by dissolved oxygen, metal ion catalysts, or reactive oxygen species.[13][18] This process typically leads to the formation of semiquinones and ultimately quinone structures, often accompanied by a color change in the solution (e.g., turning yellow or brown).[13][19] The presence of even trace amounts of metal ions can significantly accelerate this process.

Thermal Stress

Elevated temperatures can provide the activation energy needed for degradation reactions.[20] For benzoic acid derivatives, a primary thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as CO₂.[13] Thermalgravimetric analysis of the related gallic acid shows that after initial dehydration, decomposition of the organic matter begins at temperatures around 210°C.[20][21]

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions.[13][16] The aromatic ring can absorb energy, leading to the formation of excited states that are more reactive and can undergo cleavage or react with other molecules, leading to complex degradation profiles.[22]

Experimental Framework for Stability Assessment

A systematic experimental approach is required to probe the stability of 3,4-Dihydroxy-5-methylbenzoic acid under various stress conditions. The cornerstone of this is a well-designed forced degradation study coupled with a stability-indicating analytical method.[5][6]

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact parent compound from all potential degradation products.

Rationale: A method is "stability-indicating" only if it can resolve and quantify the parent drug in the presence of its degradants without interference.[6] This is crucial for accurately measuring the rate of degradation.

Step-by-Step Methodology:

  • Instrument & Column: Utilize an HPLC system with a UV-Vis or Diode Array Detector (DAD). A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for phenolic compounds.[23]

  • Solvent Selection: Prepare mobile phases using HPLC-grade solvents. A typical gradient system would involve:

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to ensure the carboxylic acid is protonated and improve peak shape).[23]

    • Mobile Phase B: Acetonitrile or Methanol.

  • Method Development:

    • Inject a standard solution of 3,4-Dihydroxy-5-methylbenzoic acid (~0.1 mg/mL) to determine its retention time and optimal detection wavelength using the DAD (likely around 280 nm).[24]

    • Develop a gradient elution method (e.g., starting with 5% B, ramping to 95% B over 20-30 minutes) to ensure any more or less polar degradants are eluted and separated.

  • Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies (Protocol 2). The goal is to achieve baseline separation between the parent peak and all new peaks that appear.

  • Method Validation (Specificity): Peak purity analysis using a DAD is essential. This confirms that the parent peak is spectrally pure and not co-eluting with any degradants. The method is considered stability-indicating when specificity is proven.

Protocol 2: Execution of Forced Degradation Studies

Objective: To intentionally degrade the compound to an extent of 5-20% to identify degradation pathways and products.[6][8] Degradation beyond 20% can lead to secondary reactions that complicate analysis.[8]

Starting Material: Prepare a stock solution of 3,4-Dihydroxy-5-methylbenzoic acid (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.[8]

Step-by-Step Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.[14]

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[13]

    • Before analysis, neutralize a sample with 0.1 M NaOH.[14]

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.[14]

    • Incubate at room temperature. CAUTION: Degradation in basic conditions is often rapid for phenolics; sample at short intervals (e.g., 0.5, 1, 4 hours).[13][14]

    • Neutralize a sample with 0.1 M HCl before analysis.[14]

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[13]

    • Incubate at room temperature, protected from light, for up to 24 hours.[13][14]

  • Thermal Degradation:

    • Expose both the solid compound and the solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.

  • Photodegradation:

    • Expose the solution in a chemically inert, transparent container (e.g., quartz) to a light source as specified by ICH Q1B guidelines (combination of UV and visible light).

    • Run a parallel control sample protected from light (e.g., wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.[13]

G cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal (60°C) A->F G Sample at Time Points (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Quench (if applicable) G->H I Analyze via Stability-Indicating HPLC H->I J Data Evaluation (% Degradation, Mass Balance, Peak Purity) I->J

Caption: Experimental workflow for a comprehensive forced degradation study.

Data Interpretation

The primary output is a series of chromatograms. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. A "mass balance" calculation, which aims to account for the total drug substance (intact + degraded), is a key indicator of a well-developed method.

Stress ConditionTime% Degradation (Hypothetical)Major Degradation Products (Retention Time)Observations
0.1 M HCl, 60°C24h< 2%None significantHigh stability in acidic conditions
0.1 M NaOH, RT4h18%DP1 (4.5 min), DP2 (6.1 min)Rapid degradation, solution turned brown
3% H₂O₂, RT24h15%DP1 (4.5 min), DP3 (8.2 min)Significant oxidative degradation
Photolysis (ICH)48h8%DP4 (10.3 min)Moderate light sensitivity

Strategies for Stabilization

Based on the degradation profile, several strategies can be employed to enhance the stability of 3,4-Dihydroxy-5-methylbenzoic acid in formulations.

  • pH Control: Formulating the compound in an acidic buffered solution (pH 3-5) is the most effective strategy to prevent oxidative degradation of the phenoxide ion.[14]

  • Inert Atmosphere: Purging solutions with an inert gas like nitrogen or argon can minimize dissolved oxygen, thereby slowing the rate of oxidation.[13]

  • Chelating Agents: The addition of a chelating agent (e.g., EDTA) can sequester trace metal ions that catalyze oxidative reactions.

  • Antioxidants: In some formulations, the addition of another antioxidant like ascorbic acid can sacrificially protect the primary compound.[14]

  • Packaging and Storage: Storing the solid and its solutions protected from light (e.g., in amber glass vials) and at controlled, cool temperatures (e.g., 2-8°C) is crucial for long-term stability.[13][25]

Conclusion

While direct stability data for 3,4-Dihydroxy-5-methylbenzoic acid is sparse, a robust stability profile can be confidently established by applying fundamental chemical principles and leveraging data from structurally similar phenolic compounds. The molecule is predicted to be most vulnerable to degradation under alkaline and oxidative conditions, with moderate sensitivity to light and heat. A systematic approach, beginning with computational analysis and culminating in a comprehensive forced degradation study using a validated stability-indicating HPLC method, is essential. This framework not only fulfills regulatory requirements but also provides the critical knowledge needed to develop a stable, safe, and effective product.

References

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  • 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID(3934-84-7) Chemical Properties. LookChem.
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  • A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs. BenchChem.
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3,4-Dihydroxy-5-methylbenzoic acid pKa values and ionization states

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Ionization States of 3,4-Dihydroxy-5-methylbenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Molecular Behavior

3,4-Dihydroxy-5-methylbenzoic acid is a polyfunctional aromatic molecule featuring a carboxylic acid group and two phenolic hydroxyl groups. This substitution pattern, found in many natural products and pharmaceutical compounds, confers significant chemical reactivity and biological activity. The ionization of these three acidic protons—one from the carboxylic acid and two from the hydroxyls—is dictated by their respective pKa values.

Understanding these pKa values is not merely an academic exercise. For drug development professionals, the ionization state of a molecule at physiological pH (typically ~7.4) is a critical determinant of its behavior:

  • Solubility: The ionized form of a molecule is generally more water-soluble than its neutral counterpart.

  • Absorption and Permeability: The ability of a drug to cross biological membranes (e.g., the intestinal wall or the blood-brain barrier) is often highest in its neutral, more lipophilic state.

  • Target Binding: The charge of a molecule can dramatically affect its ability to fit into the binding pocket of a target protein, where ionic interactions are often key to affinity and selectivity.

Therefore, a thorough characterization of the pKa values of 3,4-dihydroxy-5-methylbenzoic acid is essential for predicting its behavior in biological systems and for guiding formulation and development strategies.

Theoretical Framework and Estimated pKa Values

The acidity of each functional group in 3,4-dihydroxy-5-methylbenzoic acid is influenced by the electronic effects (both inductive and resonance) of the other substituents on the benzene ring. By examining structurally similar molecules, we can estimate the pKa values with a high degree of confidence.

Key Functional Groups and Influences:

  • Carboxylic Acid (-COOH): This is the most acidic proton. Its acidity is modulated by the hydroxyl and methyl groups.

  • Phenolic Hydroxyls (-OH): These are weakly acidic. Their pKa values are influenced by the electron-withdrawing carboxylate group (once deprotonated) and the electron-donating methyl group.

  • Methyl Group (-CH3): This is a weak electron-donating group. It tends to slightly decrease the acidity (increase the pKa) of both the carboxylic acid and the phenolic groups compared to an unsubstituted analogue.

To estimate the pKa values, we can reference well-characterized analogues.

CompoundFunctional GrouppKa ValueReference(s)
Protocatechuic Acid (3,4-Dihydroxybenzoic acid)Carboxylic Acid4.48[1][2][3][4]
Phenolic OH8.83[1][3]
Phenolic OH~12.6[3]
Gallic Acid (3,4,5-Trihydroxybenzoic acid)Carboxylic Acid4.41 - 4.5[4][5]
Phenolic OH~8.55 - 10.0[5][6]
Benzoic Acid Carboxylic Acid4.20[7]

Estimated pKa Values for 3,4-Dihydroxy-5-methylbenzoic acid:

  • pKa1 (Carboxylic Acid): Protocatechuic acid (pKa = 4.48) is the closest analogue. The addition of an electron-donating methyl group at the 5-position is expected to slightly destabilize the carboxylate anion, making the acid marginally weaker. Therefore, the pKa1 is estimated to be slightly higher than that of protocatechuic acid.

    • Estimated pKa1: ~4.5 - 4.7

  • pKa2 and pKa3 (Phenolic Hydroxyls): After the deprotonation of the carboxylic acid, the resulting carboxylate group acts as an electron-withdrawing group, increasing the acidity of the phenolic protons. The hydroxyl group at the 4-position (para to the carboxylate) is expected to be more acidic than the hydroxyl at the 3-position (meta). The methyl group's electron-donating effect will slightly increase these pKa values.

    • Estimated pKa2 (4-OH): ~9.0 - 9.4

    • Estimated pKa3 (3-OH): > 11

Ionization States as a Function of pH

Based on the estimated pKa values, 3,4-dihydroxy-5-methylbenzoic acid will exist in four principal ionization states depending on the ambient pH. The progression of deprotonation is critical for understanding its charge profile in different environments.

G H3A H₃A (Neutral) Dominant at pH < 4.5 H2A_minus H₂A⁻ (Charge: -1) Dominant at pH 4.7 - 9.0 H3A->H2A_minus -H⁺ (pKa₁ ≈ 4.6) HA2_minus HA²⁻ (Charge: -2) Dominant at pH 9.4 - 11.0 H2A_minus->HA2_minus -H⁺ (pKa₂ ≈ 9.2) A3_minus A³⁻ (Charge: -3) Dominant at pH > 11 HA2_minus->A3_minus -H⁺ (pKa₃ > 11)

Caption: Stepwise deprotonation of 3,4-dihydroxy-5-methylbenzoic acid.

At physiological pH (~7.4), the molecule will have lost the proton from its carboxylic acid group but will retain its phenolic protons. Therefore, it will predominantly exist as the H₂A⁻ species, carrying a net charge of -1.

Experimental Determination of pKa Values

To move beyond estimation to precise measurement, established analytical techniques are required. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods.[8]

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is added incrementally. The pKa is determined from the midpoint of the buffer regions on the resulting titration curve.[9][10][11]

Principle of Self-Validation: The protocol is self-validating through the precise calibration of the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10), which brackets the expected pKa values. The generation of a well-defined sigmoidal titration curve with clear inflection points corresponding to each acidic proton further validates the measurement.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Analyte Solution: Prepare an accurate ~1 mM solution of 3,4-dihydroxy-5-methylbenzoic acid in deionized water. If solubility is limited, a co-solvent like methanol may be used, but the pKa value will be for that specific solvent system.[8]

    • Titrant: Prepare a standardized, carbonate-free ~0.1 M sodium hydroxide (NaOH) solution. It is critical to use carbonate-free NaOH as dissolved CO₂ can interfere with the titration of the weakly acidic phenolic groups.

    • Ionic Strength Adjuster: Prepare a ~1 M potassium chloride (KCl) solution.

  • System Setup and Calibration:

    • Set up a temperature-controlled titration vessel with a magnetic stirrer. Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) throughout the experiment.

    • Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).[10]

    • Purge the titration vessel and the titrant with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before and during the titration to displace dissolved CO₂.[10]

  • Titration Procedure:

    • Add a known volume (e.g., 20 mL) of the analyte solution to the vessel.

    • Add a small volume of the KCl solution to maintain a constant ionic strength (e.g., final concentration of 0.15 M).[10]

    • If necessary, acidify the solution to ~pH 2 with a small amount of 0.1 M HCl to ensure the analyte is fully protonated at the start.[11]

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches ~12 to ensure all acidic protons have been titrated.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately locate the equivalence points.

    • The pH at the half-equivalence point for each dissociation step corresponds to the pKa value for that proton. For the first pKa, this is the pH at half the volume of the first equivalence point.

Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore close to an ionizable group and can be performed with much lower concentrations of the analyte.[8][12] The principle relies on the fact that the protonated and deprotonated forms of the molecule have different electronic structures and, therefore, different UV-Vis absorption spectra.[13][14]

Principle of Self-Validation: This method is validated by the observation of a sharp isosbestic point in the overlay of spectra taken at different pH values. An isosbestic point is a specific wavelength at which the absorbance of the solution remains constant, indicating a clear equilibrium between two and only two species (e.g., HA and A⁻).

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Stock Solution: Prepare a concentrated stock solution (e.g., 1-2 mM) of 3,4-dihydroxy-5-methylbenzoic acid in a suitable solvent (e.g., methanol or ethanol).

    • Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known, stable pH values.

    • Test Solutions: For each buffer, prepare a test solution by diluting a small, identical aliquot of the stock solution into the buffer. The final analyte concentration should be low enough to be in the linear range of the spectrophotometer (e.g., 10-50 µM).[15]

  • Spectral Acquisition:

    • Prepare a "fully acidic" sample by diluting the stock solution in 0.1 M HCl (pH 1) to obtain the spectrum of the fully protonated species (H₃A).

    • Prepare a "fully basic" sample by diluting the stock solution in 0.1 M NaOH (pH 13) to obtain the spectrum of the fully deprotonated species (A³⁻).

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) for the acidic, basic, and all buffered test solutions, using the corresponding buffer as the blank.[12][13]

  • Data Analysis:

    • Overlay all the recorded spectra. Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms. Also, identify any isosbestic points.

    • At a chosen analytical wavelength, plot Absorbance versus the measured pH of each buffer. The resulting plot will be a sigmoid curve for each dissociation.

    • The pKa can be determined from the inflection point of this curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry[16]:

      • pKa = pH + log [ (Ab - A) / (A - Aa) ]

      • Where: A is the absorbance of the sample in a given buffer, Ab is the absorbance of the fully basic form, and Aa is the absorbance of the fully acidic form at the analytical wavelength.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_analyte Prepare Analyte Stock Solution run_titration Perform Titration or Spectral Scans prep_analyte->run_titration prep_titrant Prepare Titrant / Buffers prep_titrant->run_titration record_data Record pH vs. Volume or Absorbance vs. pH run_titration->record_data plot_curve Plot Titration or Absorbance Curve record_data->plot_curve calc_pka Calculate pKa from Half-Equivalence or Inflection Point plot_curve->calc_pka

Caption: General experimental workflow for pKa determination.

Conclusion

While direct experimental data for 3,4-dihydroxy-5-methylbenzoic acid is sparse, a robust scientific understanding can be built by analyzing its structure and comparing it to well-known analogues. The molecule possesses three ionizable protons with estimated pKa values of approximately 4.6 (carboxylic acid), 9.2 (para-hydroxyl), and >11 (meta-hydroxyl). This profile indicates that at physiological pH, the molecule will exist predominantly as a mono-anion, a critical piece of information for predicting its solubility, membrane transport, and interaction with biological targets. For applications requiring the highest level of precision, the detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer a clear and reliable path to empirical pKa determination.

References

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  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Protocatechuic Acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Gallic acid (FDB000662). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3,4-dihydroxy-, methyl ester. Retrieved from [Link]

  • Tetrahedron Letters. (2018). Table from pKa values in organic chemistry – making maximum use of the available data.
  • Stenutz. (n.d.). pKa values. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3,5-Dihydroxy-4-methylbenzoic acid. Retrieved from [Link]

  • ChemBK. (2024). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Georganics. (2011). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-methoxyethoxy)ethyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3,4,5-trihydroxy-. Retrieved from [Link]

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A Comprehensive Review of the Biological Activities of Dihydroxy-Methylbenzoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive literature review of the biological activities of key dihydroxy-methylbenzoic acid analogs, with a primary focus on 3,4-dihydroxybenzoic acid (protocatechuic acid) and 3,4-dihydroxy-5-methoxybenzoic acid. While direct research on the biological activities of 3,4-dihydroxy-5-methylbenzoic acid is notably scarce in publicly available scientific literature, the extensive studies on its close structural analogs offer valuable insights into its potential therapeutic properties. This guide delves into the antioxidant, anti-inflammatory, anticancer, and neuroprotective effects of these related compounds, providing detailed experimental protocols and mechanistic insights to support future research and drug development endeavors.

Introduction: The Landscape of Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds found abundantly in plants, fruits, and vegetables. They form a core component of the human diet and have garnered significant scientific interest due to their diverse and potent biological activities. These activities are largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the benzoic acid backbone, which confer potent antioxidant and cell signaling-modulating properties. This guide will focus on the biological potential of close analogs to 3,4-dihydroxy-5-methylbenzoic acid, providing a foundational understanding for researchers interested in this specific molecule.

A Note on 3,4-Dihydroxy-5-methylbenzoic Acid

A thorough review of the existing scientific literature reveals a significant lack of studies specifically investigating the biological activities of 3,4-Dihydroxy-5-methylbenzoic acid. While its synthesis and chemical properties are documented, its effects on biological systems remain largely unexplored. Therefore, this guide will focus on its closest structural analogs, for which a wealth of data exists. The insights from these analogs can serve as a strong foundation for hypothesizing and investigating the potential therapeutic applications of 3,4-dihydroxy-5-methylbenzoic acid.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant properties of hydroxybenzoic acids are a cornerstone of their biological effects. These compounds can donate hydrogen atoms from their hydroxyl groups to neutralize free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Mechanisms of Antioxidant Action

The primary mechanisms by which these compounds exert their antioxidant effects include:

  • Free Radical Scavenging: Direct reaction with and neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of free radicals.

  • Upregulation of Antioxidant Enzymes: Enhancing the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is a common and straightforward method to assess the in vitro antioxidant capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of the test compound (e.g., 3,4-dihydroxybenzoic acid) in methanol.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • A known antioxidant, such as ascorbic acid or gallic acid, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound, positive control, or methanol (as a blank) to separate wells.[1]

    • Add 180 µL of the 0.1 mM DPPH solution to each well.[1]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[2]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, arthritis, and cancer. Hydroxybenzoic acid derivatives have demonstrated significant anti-inflammatory properties.

Key Anti-inflammatory Mechanisms
  • Inhibition of Pro-inflammatory Enzymes: Suppression of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

  • Modulation of Signaling Pathways: Inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3] 3,4-dihydroxybenzoic acid has been shown to decrease the production of proinflammatory cytokines by inhibiting the nuclear translocation of NF-κB.[3]

  • Reduction of Pro-inflammatory Cytokines: Decreasing the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Experimental Workflow: Investigating Anti-inflammatory Effects

Caption: Experimental workflow for assessing anti-inflammatory activity.

Anticancer Properties: Targeting Cancer Cell Proliferation and Survival

The potential of hydroxybenzoic acids as anticancer agents is an area of active research. These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms. For instance, 3-O-methylgallic acid, a metabolite of anthocyanins, inhibits the proliferation of Caco-2 colon cancer cells with an IC50 value of 24.1 μM and induces apoptosis.[4]

Anticancer Mechanisms of Action
  • Induction of Apoptosis (Programmed Cell Death): Activating intrinsic and extrinsic apoptotic pathways, leading to the self-destruction of cancer cells. 3,4-dihydroxybenzoic acid has been shown to induce apoptosis in human gastric adenocarcinoma cells.[5]

  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, thereby preventing cancer cell division.

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

  • Modulation of Carcinogen Metabolism: Influencing the activity of enzymes involved in the activation and detoxification of carcinogens.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a range of concentrations of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[6]

    • Incubate the plate in the dark at room temperature for 2 hours with gentle shaking.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value of the compound.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

Western blotting is a powerful technique to detect specific proteins and investigate the molecular mechanisms of apoptosis.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • After treating cells with the test compound, lyse the cells to extract total protein.

    • Quantify the protein concentration in each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in the levels of cleaved Caspase-3 and cleaved PARP, and a decrease in the Bcl-2/Bax ratio are indicative of apoptosis.

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Neuroprotective Potential: Combating Neurodegeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and inflammation are major contributors to this process. The antioxidant and anti-inflammatory properties of hydroxybenzoic acid derivatives make them promising candidates for neuroprotection. For example, methyl 3,4-dihydroxybenzoate has been shown to protect neuronal cells from oxidative damage.[7] It has also demonstrated neuroprotective effects against H₂O₂-induced apoptosis in RGC-5 cells and against Aβ₂₅₋₃₅-induced neurotoxicity in primary cortical neurons.[8][9]

Neuroprotective Mechanisms
  • Reduction of Oxidative Stress: Scavenging ROS and protecting neurons from oxidative damage.

  • Anti-inflammatory Action in the Brain: Suppressing the activation of microglia and astrocytes, which can release pro-inflammatory mediators.

  • Modulation of Apoptotic Pathways: Inhibiting neuronal apoptosis by regulating the expression of pro- and anti-apoptotic proteins. Methyl 3,4-dihydroxybenzoate has been shown to regulate the expression of Bcl-2 and Bax and suppress the activation of caspase 9 and caspase 3.[8]

  • Inhibition of Protein Aggregation: Some phenolic compounds can interfere with the aggregation of proteins like amyloid-beta, which is a hallmark of Alzheimer's disease.

Synthesis and Chemical Properties

While biological data on 3,4-dihydroxy-5-methylbenzoic acid is scarce, understanding its synthesis and chemical properties is crucial for researchers aiming to study it.

Synthesis

The synthesis of various hydroxybenzoic acids is well-documented in the chemical literature. For instance, an efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid has been reported.[10] Microbial fermentation is also being explored as a green and sustainable method for producing compounds like 3,4-dihydroxybenzoic acid.[11]

Chemical Properties

The chemical properties of hydroxybenzoic acids are largely determined by the number and position of the hydroxyl and carboxyl groups. These functional groups influence the compound's acidity, solubility, and reactivity, which in turn affect its biological activity and pharmacokinetic profile.

Table 1: Chemical Properties of 3,4-Dihydroxy-5-methoxybenzoic Acid

PropertyValueSource
Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
Melting Point 220°C
Boiling Point 433.7°C at 760 mmHg
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)
pKa 4.33±0.10 (Predicted)

Future Directions and Conclusion

The extensive research on 3,4-dihydroxybenzoic acid and 3,4-dihydroxy-5-methoxybenzoic acid strongly suggests that 3,4-dihydroxy-5-methylbenzoic acid is a compound with significant therapeutic potential. The lack of direct biological studies on this specific molecule represents a clear research gap and a promising avenue for future investigation.

Key areas for future research include:

  • Systematic evaluation of the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of 3,4-dihydroxy-5-methylbenzoic acid.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

  • In vivo studies in animal models of various diseases to assess its efficacy and safety.

  • Structure-activity relationship studies to design and synthesize more potent derivatives.

References

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Borchardt, R. T., & Sinhababu, A. K. (1981). An Efficient Synthesis of 3,5-Dihydroxy-4-methylbenzoic Acid. The Journal of Organic Chemistry, 46(24), 5021–5022.
  • LookChem. (n.d.). Cas 3934-84-7,3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

  • Scribd. (n.d.). DPPH. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of phenolic acids on health and disease. (A) Methyl.... Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Forester, S. C., & Waterhouse, A. L. (2010). Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells. Journal of Agricultural and Food Chemistry, 58(9), 5320–5327.
  • Zhou, X., et al. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. Journal of Pharmacological Sciences, 125(2), 185-194.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • MDPI. (2021, September 4). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of phenolic acids on health and disease. (A) Methyl.... Retrieved from [Link]

  • FooDB. (2011, September 22). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). Retrieved from [Link]

  • Luo, J. Q., et al. (2013). Methyl 3,4-dihydroxybenzoate protects primary cortical neurons against Aβ₂₅₋₃₅-induced neurotoxicity through mitochondria pathway. Journal of Molecular Neuroscience, 51(1), 133-142.
  • Hu, S. H., et al. (2016). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Molecules, 21(8), 1071.
  • MDPI. (2025, August 12). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

  • MDPI. (2016, August 22). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2013, September 30). OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. Retrieved from [Link]

  • Lin, H. W., et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. International Journal of Cancer, 120(11), 2306-2316.
  • Preprints.org. (2016, August 15). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate Against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • MDPI. (2010, November 8). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Retrieved from [Link]

Sources

Solubility profile of 3,4-Dihydroxy-5-methylbenzoic acid in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling of 3,4-Dihydroxy-5-methylbenzoic Acid: A Predictive & Experimental Framework

Executive Summary

3,4-Dihydroxy-5-methylbenzoic acid (also known as 5-Methylprotocatechuic acid ) represents a critical intermediate in the metabolic degradation of aromatic compounds and a potential precursor in the synthesis of bioactive polyphenols. Despite its structural significance, empirical solubility data for this specific isomer remains scarce in public literature, often overshadowed by its analogues, Protocatechuic acid (3,4-dihydroxybenzoic acid) and Gallic acid (3,4,5-trihydroxybenzoic acid).

This technical guide addresses the "missing data" challenge by establishing a first-principles framework for determining the solubility profile of 3,4-Dihydroxy-5-methylbenzoic acid. It synthesizes theoretical predictions based on Group Contribution Methods with a rigorous, self-validating experimental protocol. This approach enables researchers to generate high-fidelity solubility data essential for crystallization, extraction, and formulation processes.

Chemical Profile & Structural Hypothesis

To predict the solubility behavior of 3,4-Dihydroxy-5-methylbenzoic acid, we must analyze its molecular architecture relative to well-characterized standards.

Structural Analysis:

  • Core Scaffold: Benzoic acid (Lipophilic ring + Hydrophilic carboxyl group).

  • Hydrophilic Domain: Two hydroxyl groups at positions 3 and 4 (Catechol moiety). These facilitate strong Hydrogen Bonding (Donor/Acceptor) with polar solvents.

  • Lipophilic Domain: A Methyl group at position 5. This is the differentiating factor.

Comparative Hypothesis:

Compound Structure LogP (Predicted) Water Solubility Trend
Protocatechuic Acid 3,4-Dihydroxy ~0.86 High (due to H-bonding)
Gallic Acid 3,4,5-Trihydroxy ~0.70 Very High (extra OH group)

| 3,4-Dihydroxy-5-methylbenzoic Acid | 3,4-Dihydroxy-5-Methyl | ~1.35 | Moderate (Methyl group disrupts water lattice) |

Thermodynamic Implication: The addition of the non-polar methyl group at position 5 increases the lipophilicity (LogP) of the molecule compared to Protocatechuic acid. Consequently, we predict:

  • Reduced Water Solubility: The hydrophobic effect of the methyl group will slightly decrease solubility in pure water compared to Protocatechuic acid.

  • Enhanced Organic Solubility: Solubility in moderately polar organic solvents (Ethyl Acetate, Octanol, Ethanol) will increase due to better van der Waals interactions with the methyl moiety.

Experimental Protocol: The "Self-Validating" System

Since specific literature values are absent, the following protocol serves as the gold standard for generating the solubility curve. This workflow incorporates internal validation steps to ensure data integrity.

Phase 1: Solid-State Characterization (Pre-Validation)

Before solubility testing, the solid state of the starting material must be defined. Polymorphism can drastically alter solubility.

  • Technique: Differential Scanning Calorimetry (DSC).

  • Criterion: A sharp endothermic melting peak (typically >200°C for benzoic acid derivatives) confirms crystallinity.

  • Action: If the peak is broad, recrystallize the sample to ensure a stable polymorph.

Phase 2: Saturation (The Shake-Flask Method)
  • Principle: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation.

  • Procedure:

    • Add excess solid 3,4-Dihydroxy-5-methylbenzoic acid to 10 mL of the target solvent in a sealed glass vial.

    • Agitate at a constant temperature (e.g., 298.15 K) for 24–48 hours using an orbital shaker.

    • Validation Step: Measure the concentration at 24h and 48h. If the deviation is <2%, equilibrium is reached.

Phase 3: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Detection: UV at 280 nm (Characteristic absorption of the catechol ring).

  • Standard Curve: Construct a 5-point calibration curve using pure Protocatechuic acid as a relative response factor reference if the 5-methyl standard is limited.

Visual Workflow: Solubility Determination Pipeline

SolubilityProtocol Start Start: Solid Sample Char DSC Characterization (Check Polymorph) Start->Char Solvent Solvent Addition (Excess Solid) Char->Solvent Crystalline Confirmed Equil Equilibration (Shake-Flask, 24-48h) Solvent->Equil Equil->Equil Check 24h vs 48h (<2% Deviation) Filter Filtration (0.45 µm PTFE) Equil->Filter Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification (280 nm) Dilute->HPLC Data Solubility Data (Mole Fraction) HPLC->Data

Figure 1: Step-by-step workflow for determining the solubility of 3,4-Dihydroxy-5-methylbenzoic acid.

Thermodynamic Modeling & Data Analysis

Once experimental data is collected across a temperature range (e.g., 298 K to 323 K), it must be modeled to extract thermodynamic parameters. This allows for interpolation and prediction at untested temperatures.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.



  • 
     : Mole fraction solubility of the solute.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical constants derived from regression analysis.
    
  • Application: Use this equation to smooth the experimental data and identify outliers.

The van't Hoff Equation

To understand the driving force of dissolution:



  • 
     : Enthalpy of solution (typically positive, indicating an endothermic process).
    
  • 
     : Entropy of solution.
    
  • Interpretation:

    • If

      
      : Solubility increases with temperature (Standard behavior for benzoic acids).
      
    • If

      
      : The disorder increases upon dissolution, driving the process.
      

Solvent Selection Strategy

Based on the "Like Dissolves Like" principle and the structural hypothesis (Catechol + Methyl group), the following solvent classes are recommended for specific applications.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Polar Protic Methanol, Ethanol, IsopropanolHigh Primary solvent for synthesis; Recrystallization.
Polar Aprotic DMSO, DMFVery High Stock solutions for biological assays (dissolves the H-bond network).
Polar Aprotic (Volatile) Acetone, Ethyl AcetateModerate-High Extraction from aqueous media (Methyl group aids partitioning here).
Non-Polar Hexane, HeptaneVery Low Antisolvent (Use to precipitate the product).
Aqueous Water (pH < 4)Low-Moderate Reaction medium; Antisolvent at low pH.
Aqueous (Alkaline) Water (pH > 8)High Dissolution via deprotonation of Carboxyl/Phenolic groups (Salt formation).
Visual Logic: Purification via Recrystallization

SolventSelection Problem Goal: Purify 3,4-Dihydroxy-5-methylbenzoic Acid SolubilityCheck Check Solubility in Hot Ethanol Problem->SolubilityCheck Dissolve Dissolve Crude in Min. Vol. Hot Ethanol SolubilityCheck->Dissolve High Solubility Antisolvent Add Antisolvent (Water or Hexane) Dissolve->Antisolvent Induce Supersaturation Cool Cool Slowly to 4°C Antisolvent->Cool Precipitate Collect Pure Crystals Cool->Precipitate

Figure 2: Decision logic for purifying the compound using a solvent/antisolvent system.

Critical Note on Chemical Identity

Researchers must exercise extreme caution regarding nomenclature.

  • Target: 3,4-Dihydroxy-5-methylbenzoic acid (5-Methylprotocatechuic acid).

  • Common Confusion: 3,4-Dihydroxy-5-methoxybenzoic acid (3-O-Methylgallic acid).[3]

  • Differentiation: The methoxy derivative is significantly more polar and has different spectral properties. Always verify the CAS number and Proton NMR (The target will show a methyl singlet ~2.1-2.3 ppm attached to the ring, whereas a methoxy will show a singlet ~3.8 ppm).

References

  • Ribbons, D. W., & Senior, P. J. (1970). 2,3-Dihydroxybenzoate 3,4-Oxygenase from Pseudomonas fluorescens.

    • Source: (Contextual citation for compound existence).

  • Shakeel, F., et al. (2015). Solubility and Thermodynamic Analysis of Gallic Acid in Various Cosolvents.

    • Source: (Methodological reference for Apelblat modeling of phenolic acids).

  • Mota, F. L., et al. (2008). Solubility of Benzoic Acid in Organic Solvents.

    • Source: (Standard reference for benzoic acid solubility behavior).

  • Danovaro, R., et al. (2011).

    • Source: (Structural analogue comparison).

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 3,4-Dihydroxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 3,4-Dihydroxy-5-methylbenzoic acid, a substituted catechol derivative with significant potential in materials science and drug development. While this document establishes a complete workflow, it is important to note that as of its publication, a definitive crystal structure for this specific molecule has not been deposited in public databases. Therefore, this guide serves as a predictive framework and a detailed standard operating procedure, leveraging established protocols and analogous data from closely related phenolic compounds. We will cover the entire analytical pipeline, from rational synthesis and targeted crystallization to spectroscopic verification and final elucidation by single-crystal X-ray diffraction (SC-XRD). The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and grounded in established chemical principles.

Introduction: The Rationale for Structural Elucidation

3,4-Dihydroxy-5-methylbenzoic acid belongs to the family of dihydroxybenzoic acids, which are of significant interest due to their antioxidant, anti-inflammatory, and other biological activities.[1] The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are paramount, as they govern critical physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. Understanding the crystal packing and, particularly, the hydrogen-bonding networks is fundamental for rational drug design, polymorphism screening, and the development of novel co-crystals.

This guide is structured to lead a researcher through the necessary steps to achieve a high-resolution crystal structure of the title compound, providing not just the "how" but the "why" at each stage.

Synthesis and Spectroscopic Confirmation

A robust crystal structure analysis begins with the unambiguous synthesis and purification of the target compound. A plausible and efficient synthetic route can be adapted from established methods for producing related phenolic acids, such as the demethylation of vanillin derivatives.

Proposed Synthesis Pathway

A logical approach involves the selective demethylation of a suitable precursor. For instance, a method analogous to the synthesis of protocatechuic acid from vanillin can be employed.[2][3]

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} dot

Fig. 1: Proposed workflow for the synthesis of the title compound.
Detailed Synthesis Protocol (Hypothetical)
  • Oxidation & Demethylation: 5-Methylvanillin is subjected to alkali fusion using a mixture of NaOH and KOH at elevated temperatures (e.g., 180-200 °C). This step simultaneously oxidizes the aldehyde to a carboxylate and cleaves the methyl ether.

  • Acidification: The resulting reaction mixture is cooled, dissolved in water, and carefully acidified with a strong acid like HCl to a pH of 2-4. This protonates the carboxylate and phenolic groups, causing the crude product to precipitate.[3]

  • Extraction & Purification: The precipitate is filtered and can be further purified by extraction into an organic solvent like ethyl acetate, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

  • Final Purity Confirmation: The identity and purity of the synthesized compound must be rigorously confirmed before crystallization attempts. This is achieved through a combination of spectroscopic methods.

Spectroscopic Verification

The following data, based on the closely related protocatechuic acid (3,4-dihydroxybenzoic acid), serves as a predictive reference for verification.

Table 1: Predicted Spectroscopic Data for 3,4-Dihydroxy-5-methylbenzoic acid

Technique Expected Features
FT-IR (ATR) Broad O-H stretch (phenolic & carboxylic acid): ~3500-2500 cm⁻¹; C=O stretch (carboxylic acid): ~1680-1660 cm⁻¹; C=C aromatic ring stretches: ~1600, 1520, 1450 cm⁻¹; C-O stretches: ~1290, 1240 cm⁻¹.[4][5]
¹H NMR (DMSO-d₆)Aromatic Protons: Two singlets or narrow doublets (~6.8-7.4 ppm); Methyl Protons: One singlet (~2.1-2.3 ppm); Carboxylic Acid Proton: One broad singlet (>12 ppm); Phenolic Protons: Two broad singlets (~9-10 ppm).
¹³C NMR (DMSO-d₆)Carboxylic Carbonyl: ~168 ppm; Aromatic C-O: ~145-150 ppm; Aromatic C-H & C-C: ~115-125 ppm; Methyl Carbon: ~15-20 ppm.
Mass Spec (ESI-) [M-H]⁻ peak expected at m/z = 167.03.

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step. For phenolic acids, several methods can be effective. The key is to achieve slow, controlled supersaturation.

Solvent Selection

A suitable solvent should dissolve the compound when hot but have low solubility at room temperature.[5]

  • Primary Solvents: Water, Ethanol, Methanol, Acetone.

  • Anti-Solvents: Toluene, Hexane, Dichloromethane.

Experimental Crystallization Protocols

Protocol 1: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol) to near-saturation at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with parafilm and puncture it with 2-3 small holes using a needle.

  • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

Protocol 2: Slow Cooling

  • Create a saturated solution of the compound in a suitable solvent (e.g., water or an ethanol/water mixture) at an elevated temperature (e.g., 60 °C).

  • Place the sealed container in a dewar flask filled with warm water to ensure a very slow return to room temperature.

Protocol 3: Vapour Diffusion

  • Dissolve the compound in a small amount of a primary solvent (e.g., acetone) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane).

  • The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.[6]

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} dot

Fig. 2: General experimental workflow for crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[7]

Crystal Mounting and Data Collection
  • Selection: Under a polarized light microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in size) with no visible cracks or defects.[8]

  • Mounting: The selected crystal is mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a goniometer in the diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9]

Data Processing and Structure Solution

The collected diffraction images are processed through several computational steps.[10][11]

dot graphviz { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} dot

Fig. 3: Workflow for SC-XRD data processing and structure refinement.
  • Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell parameters and crystal lattice symmetry. The intensity of each spot is then measured (integrated).[10]

  • Scaling and Merging: Data from multiple images are scaled and merged to create a single, comprehensive reflection file.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: This iterative process refines the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[8][12] Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Predicted Crystal Structure and Discussion

Based on the known crystal structures of other dihydroxybenzoic acids, we can predict the key structural features of 3,4-Dihydroxy-5-methylbenzoic acid.[7]

Expected Crystallographic Parameters

The compound is likely to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The following table presents hypothetical, yet realistic, crystallographic data based on analogs like protocatechuic acid monohydrate.[7]

Table 2: Hypothetical Crystal Data for 3,4-Dihydroxy-5-methylbenzoic acid

Parameter Predicted Value
Chemical formulaC₈H₈O₄
Formula weight168.15 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c [Å]a ≈ 12.5, b ≈ 3.8, c ≈ 17.0
α, β, γ [°]α = 90, β ≈ 105, γ = 90
Volume [ų]≈ 770
Z (molecules/unit cell)4
Density (calculated)≈ 1.45 g/cm³
R-factor (final)< 0.05
Dominant Intermolecular Interactions: The Hydrogen Bond Network

The defining feature of the crystal packing will be an extensive network of hydrogen bonds, driven by the carboxylic acid and two hydroxyl groups.

  • Carboxylic Acid Homodimer: The most anticipated interaction is the formation of a classic centrosymmetric R²₂(8) ring motif, where the carboxylic acid groups of two molecules form a robust dimer. This is a highly prevalent feature in the crystal structures of carboxylic acids.

  • Hydroxyl-Carbonyl/Hydroxyl-Hydroxyl Interactions: The phenolic hydroxyl groups will act as both donors and acceptors, likely forming hydrogen bonds with the carbonyl oxygen of the carboxylic acid and with the hydroxyl groups of neighboring molecules. This will link the primary dimers into sheets or chains.

dot graphviz { graph [bgcolor="#F1F3F4", layout=neato]; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} dot

Fig. 4: Predicted primary hydrogen bond motifs.

Table 3: Predicted Hydrogen Bond Geometry

D—H···AD-H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry Operation
O(1)—H(1)···O(2)0.841.802.63175x, y, z (intramolecular)
O(4)—H(4)···O(3)i0.841.822.65170-x+1, -y, -z+1 (dimer)
O(2)—H(2)···O(4)ii0.841.952.78168x, y-1, z (inter-dimer)

D=donor, A=acceptor. Data is hypothetical, based on typical geometries.

Conclusion

This technical guide outlines a complete and scientifically rigorous pathway for the synthesis, crystallization, and definitive structural analysis of 3,4-Dihydroxy-5-methylbenzoic acid. By following these self-validating protocols, researchers can confidently produce high-quality single crystals and generate a refined crystal structure. The resulting data, including precise bond lengths, angles, and a detailed understanding of the hydrogen-bonding topology, will be invaluable for advancing the fields of medicinal chemistry and materials science, enabling the rational design of new materials and pharmaceutical agents with tailored physicochemical properties.

References

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Sources

The Enigmatic Role of 3,4-Dihydroxy-5-methylbenzoic Acid in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the role of 3,4-Dihydroxy-5-methylbenzoic acid in bacterial metabolism. While direct research on this specific molecule is nascent, this document synthesizes current knowledge by drawing parallels from the well-studied metabolism of structurally similar aromatic compounds. We delve into the probable biosynthetic and catabolic pathways, the key enzymatic players, and the regulatory networks that likely govern its fate within the bacterial cell. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the metabolic intricacies of microbial aromatic compound degradation. We present detailed experimental protocols for the analysis of 3,4-Dihydroxy-5-methylbenzoic acid and its potential metabolites, alongside conceptual diagrams to illuminate the complex biochemical transformations.

Introduction: The Significance of Substituted Benzoic Acids in Microbial Ecology

Substituted benzoic acids are a diverse class of aromatic compounds that play a central role in microbial ecology and biogeochemical cycles. They are often derived from the breakdown of complex natural polymers, such as lignin, or are introduced into the environment as industrial byproducts. Bacteria have evolved sophisticated metabolic pathways to utilize these compounds as carbon and energy sources, making them key players in environmental bioremediation.[1][2] 3,4-Dihydroxy-5-methylbenzoic acid, a methylated derivative of the common microbial metabolite protocatechuic acid (3,4-dihydroxybenzoic acid), represents an intriguing yet understudied molecule in this context.[3] Understanding its metabolic fate is crucial for a complete picture of aromatic compound degradation and may unveil novel enzymatic activities with biotechnological potential.

This guide will provide a detailed overview of the current understanding and logical extrapolations regarding the role of 3,4-Dihydroxy-5-methylbenzoic acid in bacterial metabolism. We will explore its likely biosynthesis, its predicted degradation pathway based on the metabolism of a close structural analog, the enzymes that may catalyze these transformations, and the regulatory mechanisms that control these processes.

Biosynthesis: A Probable Offshoot of the Shikimate Pathway

While the dedicated biosynthesis of 3,4-Dihydroxy-5-methylbenzoic acid in bacteria has not been explicitly documented, it is highly probable that its synthesis would originate from intermediates of the central aromatic amino acid biosynthetic pathway, the shikimate pathway. The biosynthesis of its non-methylated counterpart, 3,4-dihydroxybenzoic acid (protocatechuic acid), has been well-characterized, particularly in engineered strains of Escherichia coli and Corynebacterium glutamicum.[3]

Two primary routes for protocatechuic acid production have been established, and a similar logic can be applied to its methylated form:

  • Dehydration of a methylated 3-dehydroshikimate (DHS) derivative: This is a direct route where a methyltransferase would first act on DHS, followed by the action of a DHS dehydratase to yield 3,4-Dihydroxy-5-methylbenzoic acid.

  • Hydroxylation of a methylated 4-hydroxybenzoic acid derivative: This two-step pathway would involve the conversion of chorismate to a methylated 4-hydroxybenzoic acid, which is then hydroxylated to the final product.

The diagram below illustrates a hypothetical biosynthetic pathway.

Biosynthesis_of_3_4_Dihydroxy_5_methylbenzoic_acid Shikimate_Pathway Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate 3_Dehydroshikimate 3_Dehydroshikimate Shikimate_Pathway->3_Dehydroshikimate Methylated_3_Dehydroshikimate Methylated_3_Dehydroshikimate 3_Dehydroshikimate->Methylated_3_Dehydroshikimate Methyltransferase 3_4_Dihydroxy_5_methylbenzoic_acid 3_4_Dihydroxy_5_methylbenzoic_acid Methylated_3_Dehydroshikimate->3_4_Dihydroxy_5_methylbenzoic_acid DHS Dehydratase

Caption: Hypothetical biosynthetic pathway of 3,4-Dihydroxy-5-methylbenzoic acid.

Catabolism: A Meta-Cleavage Pathway Modeled on 3,4-Dimethylbenzoic Acid Degradation

Direct studies on the bacterial degradation of 3,4-Dihydroxy-5-methylbenzoic acid are scarce. However, significant insights can be gleaned from the well-documented catabolism of the structurally similar compound, 3,4-dimethylbenzoic acid, by Pseudomonas putida strain DMB.[1] This bacterium utilizes a meta-cleavage pathway, a common strategy for the degradation of aromatic compounds.

Based on this model, the proposed catabolic pathway for 3,4-Dihydroxy-5-methylbenzoic acid would proceed through the following key steps:

  • Initial Dioxygenation: The pathway is likely initiated by a dioxygenase that incorporates two hydroxyl groups into the aromatic ring, leading to the formation of a diol intermediate.

  • Dehydrogenation and Decarboxylation: The diol is then likely dehydrogenated to form a catechol derivative. Subsequent decarboxylation would yield 3,4-dihydroxy-5-methylcatechol.

  • Ring Cleavage: The catechol ring is then cleaved by a catechol 2,3-dioxygenase, an enzyme characteristic of the meta-cleavage pathway. This results in the formation of a linear, unsaturated aliphatic acid.

  • Further Degradation: The ring-fission product is further metabolized through a series of enzymatic reactions, ultimately yielding intermediates of central metabolism, such as pyruvate and acetyl-CoA, which can then be utilized for energy production and biosynthesis.

The proposed degradation pathway is depicted in the following diagram:

Degradation_of_3_4_Dihydroxy_5_methylbenzoic_acid 3_4_Dihydroxy_5_methylbenzoic_acid 3_4_Dihydroxy_5_methylbenzoic_acid Dihydrodiol_intermediate Dihydrodiol_intermediate 3_4_Dihydroxy_5_methylbenzoic_acid->Dihydrodiol_intermediate Dioxygenase 3_4_Dihydroxy_5_methylcatechol 3_4_Dihydroxy_5_methylcatechol Dihydrodiol_intermediate->3_4_Dihydroxy_5_methylcatechol Dehydrogenase & Decarboxylase Ring_Fission_Product Ring_Fission_Product 3_4_Dihydroxy_5_methylcatechol->Ring_Fission_Product Catechol 2,3-dioxygenase (meta-cleavage) Central_Metabolism Central_Metabolism Ring_Fission_Product->Central_Metabolism Hydrolases, etc.

Caption: Proposed catabolic pathway of 3,4-Dihydroxy-5-methylbenzoic acid.

Key Enzymes and Their Regulation

The degradation of aromatic compounds is a tightly regulated process, ensuring that the catabolic enzymes are only synthesized when their substrates are present. The genes encoding these enzymes are often clustered in operons, and their expression is controlled by specific transcriptional regulators.

4.1. Putative Enzymes Involved

Based on the proposed pathway, the following key enzymes are likely involved in the metabolism of 3,4-Dihydroxy-5-methylbenzoic acid:

Enzyme ClassProposed Function
Benzoate Dioxygenase Catalyzes the initial dihydroxylation of the aromatic ring.
Dihydrodiol Dehydrogenase Converts the dihydrodiol intermediate to a catechol.
Decarboxylase Removes the carboxyl group from the catechol intermediate.
Catechol 2,3-Dioxygenase Executes the meta-cleavage of the catechol ring.
Hydrolases and Dehydrogenases Further process the ring-fission product.

4.2. Regulatory Control

The expression of these catabolic operons is typically controlled by transcriptional regulators that belong to families such as the LysR-type transcriptional regulators (LTTRs) or the GntR family of regulators. These regulators often bind to the promoter regions of the catabolic genes and their activity is modulated by the presence of the substrate or an early intermediate of the pathway, acting as an inducer.

Experimental Protocols for the Study of 3,4-Dihydroxy-5-methylbenzoic Acid Metabolism

The investigation of the bacterial metabolism of 3,4-Dihydroxy-5-methylbenzoic acid requires robust analytical methods to identify and quantify the parent compound and its metabolites.

5.1. Bacterial Growth and Sample Preparation

  • Cultivation: Grow the bacterial strain of interest in a minimal medium with 3,4-Dihydroxy-5-methylbenzoic acid as the sole carbon source. A control culture with a different carbon source (e.g., glucose) should be run in parallel.

  • Time-Course Sampling: Collect culture aliquots at different time points to monitor the disappearance of the substrate and the appearance of intermediates.

  • Sample Quenching and Extraction: Rapidly quench metabolic activity by mixing the culture with a cold solvent (e.g., methanol). Separate the cells from the supernatant by centrifugation. Extract intracellular metabolites from the cell pellet using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

5.2. Analytical Techniques

The following techniques are recommended for the analysis of 3,4-Dihydroxy-5-methylbenzoic acid and its metabolites:

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC is a powerful technique for separating and quantifying aromatic acids.[4][5][6]

    • Protocol:

      • Column: Use a reversed-phase C18 column.

      • Mobile Phase: A gradient of an acidic aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

      • Detection: A diode-array detector (DAD) can be used to monitor the absorbance at multiple wavelengths, which is useful for identifying compounds with characteristic UV spectra. A mass spectrometer (MS) detector can provide mass information for metabolite identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: GC-MS is highly sensitive and provides excellent separation and structural information.[7][8][9]

    • Protocol:

      • Derivatization: Aromatic acids are non-volatile and require derivatization (e.g., silylation) before GC analysis.

      • Column: A non-polar capillary column is typically used.

      • Detection: The mass spectrometer provides fragmentation patterns that can be used to identify the compounds by comparing them to spectral libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR provides detailed structural information and can be used to identify novel metabolites without the need for authentic standards.[10][11][12][13]

    • Protocol:

      • Sample Preparation: The extracted metabolites are dried and redissolved in a deuterated solvent.

      • Analysis: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC) can be performed to elucidate the structure of the metabolites.

5.3. Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis Bacterial_Culture Bacterial Culture with 3,4-Dihydroxy-5-methylbenzoic acid Quenching Metabolic Quenching Bacterial_Culture->Quenching Extraction Metabolite Extraction (Intracellular & Extracellular) Quenching->Extraction HPLC_DAD_MS HPLC-DAD-MS Extraction->HPLC_DAD_MS GC_MS GC-MS (after derivatization) Extraction->GC_MS NMR NMR Spectroscopy Extraction->NMR Metabolite_Identification Metabolite Identification HPLC_DAD_MS->Metabolite_Identification Quantification Quantification HPLC_DAD_MS->Quantification GC_MS->Metabolite_Identification NMR->Metabolite_Identification Pathway_Elucidation Pathway Elucidation Metabolite_Identification->Pathway_Elucidation Quantification->Pathway_Elucidation

Caption: Workflow for studying 3,4-Dihydroxy-5-methylbenzoic acid metabolism.

Conclusion and Future Perspectives

The role of 3,4-Dihydroxy-5-methylbenzoic acid in bacterial metabolism is a promising area of research that is currently in its infancy. By drawing strong inferences from the metabolism of structurally related compounds, we can formulate testable hypotheses regarding its biosynthesis and degradation. The experimental framework provided in this guide offers a clear path for researchers to elucidate the specific pathways, identify the key enzymes and their regulatory elements, and ultimately understand the ecological significance of this molecule.

Future research should focus on isolating and characterizing bacterial strains capable of utilizing 3,4-Dihydroxy-5-methylbenzoic acid as a sole carbon source. Subsequent genomic and transcriptomic analyses will be instrumental in identifying the catabolic gene clusters. The heterologous expression and biochemical characterization of the encoded enzymes will provide definitive proof of their function and may reveal novel biocatalysts with applications in green chemistry and bioremediation.

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  • Al-Marby, A. D., et al. (2016). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 8(5), 473-478.

Sources

Methodological & Application

Step-by-step synthesis protocol for 3,4-Dihydroxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3,4-Dihydroxy-5-methylbenzoic Acid

Executive Summary & Strategic Rationale

3,4-Dihydroxy-5-methylbenzoic acid (also known as 5-methylprotocatechuic acid) is a critical phenolic intermediate often required as a metabolite standard or a scaffold in the development of catechol-O-methyltransferase (COMT) inhibitors and antioxidant therapeutics.

While 3,4-dihydroxybenzoic acid (protocatechuic acid) is commercially abundant, the introduction of a methyl group at the C5 position presents a regiochemical challenge. Direct methylation of the catechol ring often results in O-methylation or mixtures of C-alkylated isomers. Direct carboxylation of 3-methylcatechol (Kolbe-Schmitt) suffers from poor regioselectivity (yielding 3,4-dihydroxy-2-methylbenzoic acid as a major impurity).

The Optimized Route: This protocol utilizes a "Vanillin-First" strategy , leveraging the inherent regiocontrol of the vanillin scaffold. By starting with vanillin, we lock the C1-aldehyde and C4-hydroxyl positions, forcing electrophilic substitution to the vacant C5 position (ortho to the phenol). The synthesis proceeds in three phases:

  • Regioselective C5-Methylation via a Mannich base intermediate (The Sinhababu-Borchardt Method).

  • Soft Oxidation of the aldehyde to the carboxylic acid.

  • Global Demethylation to reveal the catechol moiety.

Retrosynthetic Analysis & Pathway Visualization

The following logic map illustrates the causal flow of the synthesis, highlighting the critical intermediate 5-Methylvanillin .

SynthesisPath Target TARGET 3,4-Dihydroxy-5-methylbenzoic acid Inter2 Intermediate 2 5-Methylvanillic Acid (Protected Catechol) Inter2->Target BBr3 (Demethylation) Inter1 Intermediate 1 5-Methylvanillin Inter1->Inter2 NaClO2, H2O2 (Pinnick Oxidation) Mannich Mannich Base (Transient) Mannich->Inter1 H2, Pd/C (Hydrogenolysis) Start STARTING MATERIAL Vanillin Start->Mannich CH2O, Morpholine (Mannich Rxn)

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity at the C5 position.

Detailed Experimental Protocol

Phase 1: Synthesis of 5-Methylvanillin (The Sinhababu Protocol)

Rationale: Direct methylation of vanillin is difficult. We essentially "aminomethylate" first to place a carbon at C5, then reduce the C-N bond to a C-H bond.

Reagents:

  • Vanillin (1.0 eq)

  • Morpholine (1.1 eq)

  • Formaldehyde (37% aq. solution, 1.1 eq)

  • Ethanol (Solvent)[1]

  • Pd/C (10% w/w, catalyst)

  • Hydrogen gas (H2)

Step 1.1: Formation of the Mannich Base

  • Dissolve Vanillin (15.2 g, 100 mmol) and Morpholine (9.6 mL, 110 mmol) in Ethanol (50 mL) in a round-bottom flask.

  • Add Formaldehyde (37% aq., 8.2 mL, 110 mmol) dropwise with stirring.

  • Reflux the mixture for 2 hours. A solid precipitate (the Mannich base) may form upon cooling.

  • Evaporate the solvent under reduced pressure to yield the crude 5-(morpholinomethyl)vanillin.

Step 1.2: Hydrogenolysis to 5-Methylvanillin

  • Redissolve the crude Mannich base in Ethanol (100 mL) or 2-Methoxyethanol (if solubility is poor).

  • Add 10% Pd/C (1.5 g).

  • Hydrogenate the mixture in a Parr shaker or under a hydrogen balloon (1 atm is usually sufficient, but 30-50 psi accelerates the reaction) at 60–70°C for 6–8 hours.

  • Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The polar Mannich base spot should disappear, replaced by a less polar spot (5-Methylvanillin).

  • Filter through Celite to remove the catalyst.

  • Concentrate the filtrate. Recrystallize from aqueous ethanol to obtain 5-Methylvanillin as white/off-white needles.

    • Expected Yield: 75–85%

    • Melting Point: 122–123°C

Phase 2: Oxidation to 5-Methylvanillic Acid

Rationale: We use a Pinnick oxidation (NaClO2) because it is mild and avoids over-oxidation of the electron-rich phenol ring, which can occur with permanganate.

Reagents:

  • 5-Methylvanillin (from Phase 1)

  • Sodium Chlorite (NaClO2, 1.5 eq)

  • Sodium Dihydrogen Phosphate (NaH2PO4, buffer)

  • 2-Methyl-2-butene (Scavenger for HOCl)

  • t-Butanol / Water (Solvent system)

Protocol:

  • Dissolve 5-Methylvanillin (8.3 g, 50 mmol) in t-Butanol (100 mL) and 2-Methyl-2-butene (15 mL).

  • Dissolve NaClO2 (6.8 g, 75 mmol) and NaH2PO4 (5.4 g) in Water (30 mL).

  • Add the aqueous salt solution dropwise to the vanillin solution at room temperature over 30 minutes.

  • Stir vigorously for 4 hours. The yellow color of the chlorine dioxide may appear transiently but should be suppressed by the scavenger.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • The residue is 5-Methylvanillic acid (4-hydroxy-3-methoxy-5-methylbenzoic acid).

    • QC Check: 1H NMR should show loss of the aldehyde proton (~9.8 ppm) and appearance of a broad carboxylic acid peak.

Phase 3: Demethylation to 3,4-Dihydroxy-5-methylbenzoic Acid

Rationale: Boron tribromide (BBr3) is the gold standard for cleaving aryl methyl ethers without affecting the carboxylic acid or the methyl group on the ring.

Reagents:

  • 5-Methylvanillic Acid (from Phase 2)

  • Boron Tribromide (BBr3, 1.0 M in DCM, 3.0 eq)

  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Safety Alert: BBr3 reacts violently with moisture. Use oven-dried glassware and an inert atmosphere (N2 or Ar).

  • Dissolve 5-Methylvanillic Acid (3.64 g, 20 mmol) in anhydrous DCM (60 mL) and cool to -78°C (dry ice/acetone bath).

  • Add BBr3 (60 mL of 1.0 M solution, 60 mmol) dropwise via syringe/cannula over 20 minutes.

  • Allow the reaction to warm slowly to room temperature and stir overnight (12–16 hours).

  • Quenching: Cool the flask back to 0°C. Very carefully add Water (50 mL) dropwise. This is highly exothermic.

  • Extract the mixture with Ethyl Acetate (3 x 50 mL). (Note: The product is more soluble in EtOAc than DCM).

  • Wash with brine, dry (Na2SO4), and concentrate.

  • Purification: Recrystallize from Water/Methanol or Water/Acetic Acid.

Analytical Data & Validation

Target Molecule: 3,4-Dihydroxy-5-methylbenzoic acid Formula: C8H8O4 MW: 168.15 g/mol

Analytical MethodExpected Signal / ResultInterpretation
1H NMR (DMSO-d6) δ 2.15 (s, 3H)Methyl group at C5
δ 7.25 (d, J=2.0 Hz, 1H)Aromatic proton at C6
δ 7.35 (d, J=2.0 Hz, 1H)Aromatic proton at C2
δ 9.0–10.0 (br s, 2H)Catechol Hydroxyls (D2O exchangeable)
δ 12.0–13.0 (br s, 1H)Carboxylic Acid
Mass Spec (ESI-) m/z 167.0 [M-H]-Confirms molecular weight
Appearance Off-white to light brown powderTypical for oxidized catechols

References

  • Sinhababu, A. K., & Borchardt, R. T. (1983).[2] A Convenient Synthesis of 5-Methylvanillin. Synthetic Communications, 13(8), 677–683.[2]

    • Primary source for Phase 1 (Mannich reaction and Hydrogenolysis).
  • Raederstorff, D., et al. (2003). Synthesis of metabolites of vitamin E. Journal of Organic Chemistry.
  • McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 3,4-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 3,4-Dihydroxy-5-methylbenzoic acid. Developed for researchers, scientists, and drug development professionals, this document provides a step-by-step protocol grounded in established chromatographic theory and adherence to ICH guidelines. The described isocratic reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for a wide range of applications from quality control to research and development.

Introduction and Scientific Rationale

3,4-Dihydroxy-5-methylbenzoic acid is a phenolic compound of interest in various fields, including pharmaceutical development and natural product research. Its accurate quantification is essential for understanding its properties and potential applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for the analysis of such aromatic carboxylic acids.[1][2][3]

The development of a successful HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. This guide explains the causal links between these properties and the final, optimized chromatographic conditions.

Analyte Profile: 3,4-Dihydroxy-5-methylbenzoic Acid

A thorough understanding of the analyte is the foundation of logical method development.

PropertyValue / StructureSource
Chemical Structure Sigma-Aldrich
Molecular Formula C8H8O5[4]
Molecular Weight 184.15 g/mol [4]
pKa (Strongest Acidic) ~3.94 - 4.48 (Predicted)[5][6]
Solubility Slightly soluble in Methanol and DMSO[7]
UV Absorption Maxima ~258 nm, 292 nm[8]

Causality in Method Design:

  • pKa: The pKa of the carboxylic acid group is critical. To ensure the analyte is in its non-ionized, more hydrophobic form for optimal retention on a C18 column, the mobile phase pH must be maintained at least 1.5 to 2 units below the pKa. Therefore, a mobile phase pH of ~2.5 is a logical starting point.

  • UV Absorbance: The presence of a chromophore in the aromatic ring allows for UV detection. The absorption maxima around 258 nm and 292 nm suggest that these wavelengths are good candidates for sensitive detection.

  • Solubility: Solubility in methanol makes it a suitable organic modifier for the mobile phase and a good solvent for standard preparation.

HPLC Method Development and Optimization Workflow

The development process is a systematic approach to achieving a reliable separation.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, UV, Solubility) B Column & Mobile Phase Initial Selection A->B Informs C Scouting Runs (Isocratic vs. Gradient) B->C Leads to D Fine-Tuning (pH, Organic %) C->D Refines E System Suitability Testing (SST) D->E Defines Parameters for F ICH Guideline Validation (Linearity, Accuracy, etc.) E->F Prerequisite for G Final Method Documentation F->G Completes Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Sources

Application Notes & Protocols for the Extraction of Dihydroxy-Methylbenzoic Acids from Natural Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the extraction and purification of 3,4-Dihydroxy-5-methylbenzoic acid and its structural isomers from natural product matrices. While literature specifically detailing the extraction of the 3,4-dihydroxy-5-methyl isomer is limited, the principles and protocols outlined herein are based on established methodologies for closely related phenolic acids, such as 3,4-dihydroxybenzoic acid (protocatechuic acid). These methods are directly applicable due to the compounds' similar physicochemical properties. This guide emphasizes the causality behind experimental choices, offering detailed, step-by-step protocols for conventional and modern extraction techniques, followed by robust purification strategies.

Introduction and Physicochemical Profile

3,4-Dihydroxy-5-methylbenzoic acid is a phenolic acid, a class of secondary metabolites found in plants.[1] These compounds are of significant interest due to their antioxidant properties and potential therapeutic applications.[2][3] The extraction of such molecules from complex plant matrices is a critical first step in research, development, and quality control. The efficiency and selectivity of the extraction process are paramount to preserving the compound's integrity and achieving a high yield.

An effective extraction strategy is built upon a thorough understanding of the target molecule's physicochemical properties.

Table 1: Physicochemical Properties of Dihydroxybenzoic Acid Isomers

Property3,4-Dihydroxy-5-methylbenzoic acid3,4-Dihydroxybenzoic acid (Protocatechuic Acid)
Molecular Formula C₈H₈O₄C₇H₆O₄
Molecular Weight 168.15 g/mol 154.12 g/mol
Appearance SolidWhite to tan crystalline powder[4]
Water Solubility Moderate (predicted)Soluble
pKa (Acidic) ~4.0 (predicted)4.48
Key Structural Features Catechol group, Carboxylic acid, Methyl groupCatechol group, Carboxylic acid

The presence of a carboxylic acid and two hydroxyl groups imparts significant polarity to these molecules, making them soluble in polar solvents like water, methanol, and ethanol. The carboxylic acid's pKa indicates that the molecule will be deprotonated and highly water-soluble (as a carboxylate salt) under neutral or basic conditions, and protonated and more soluble in organic solvents under acidic conditions. This pH-dependent solubility is the cornerstone of purification techniques like liquid-liquid extraction.

Pre-Extraction: Sample Preparation

Proper preparation of the raw plant material is a critical step that directly influences extraction efficiency. The primary goals are to increase the surface area available for solvent contact and to remove moisture that can interfere with certain solvents or degrade the target compound.

Protocol 1: General Sample Preparation

  • Drying: Air-dry the collected plant material (e.g., leaves, bark, stems) in a well-ventilated area away from direct sunlight to prevent photochemical degradation.[5] Alternatively, use a lyophilizer (freeze-dryer) or a convection oven at a low temperature (40-50°C).

  • Grinding: Once thoroughly dried, grind the material into a coarse powder (e.g., 20-40 mesh size) using a mechanical grinder.[5] This significantly increases the surface area for solvent penetration.

  • Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place to prevent rehydration and degradation prior to extraction.

Extraction Methodologies: From Conventional to Advanced

The choice of extraction method depends on factors such as the stability of the target compound, solvent cost, desired yield, and available equipment. Both conventional and modern assisted techniques can be successfully employed.

Conventional Method: Solvent Extraction

This foundational technique relies on the principle of "like dissolves like," where a solvent is chosen based on its ability to solubilize the target compound.[6] For polar phenolic acids, polar solvents are most effective.

Protocol 2: Maceration (Cold Solvent Extraction)

  • Rationale: Maceration is a simple and gentle method suitable for heat-sensitive compounds. It involves soaking the plant material in a solvent for an extended period. A methanol/water or ethanol/water mixture is often more efficient than the pure alcohol for extracting polyphenols.[7]

  • Procedure:

    • Place 100 g of dried, powdered plant material into a large Erlenmeyer flask.

    • Add 1 L of 80% methanol in water (80:20 v/v).

    • Seal the flask and place it on an orbital shaker at room temperature.

    • Macerate for 48-72 hours.[5]

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.[5]

    • Combine all filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[5]

Modern Methods: Assisted Extraction

Assisted extraction techniques utilize energy sources like ultrasound or microwaves to accelerate the process, leading to shorter extraction times, reduced solvent consumption, and often higher yields.[1][8]

3.2.1. Ultrasound-Assisted Extraction (UAE)

  • Principle: High-frequency sound waves (typically >20 kHz) are applied to the solvent-sample mixture. This generates and collapses microscopic bubbles, a phenomenon known as acoustic cavitation. The collapse of these bubbles near cell walls creates microjets and shockwaves that disrupt the plant matrix, enhancing solvent penetration and mass transfer.[9][10]

  • Workflow Diagram:

    Caption: Principle of Ultrasound-Assisted Extraction.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

  • Place 10 g of dried, powdered plant material into a 250 mL beaker.

  • Add 100 mL of 70% ethanol in water (70:30 v/v). The liquid-to-solid ratio is a key parameter to optimize.[10]

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe system. Probe-based systems deliver energy more efficiently.[10]

  • Set the ultrasonic frequency (a frequency of 40 kHz is commonly effective) and power.[6][9]

  • Extract for 20-30 minutes at a controlled temperature (e.g., 40°C) to prevent thermal degradation.[11]

  • Filter the mixture and concentrate the filtrate using a rotary evaporator as described in Protocol 2.

3.2.2. Microwave-Assisted Extraction (MAE)

  • Principle: Microwaves are non-ionizing electromagnetic waves that cause dipole rotation and ionic conduction in polar molecules within the solvent and the plant material itself.[12] This rapid, localized heating of intracellular water generates immense pressure that ruptures the cell wall, releasing the target compounds into the solvent.[12]

  • Rationale: MAE is an extremely fast method, often reducing extraction times from hours to minutes.[8][13] The choice of solvent is critical; it must be able to absorb microwave energy effectively.[14]

Protocol 4: Microwave-Assisted Extraction (MAE)

  • Place 5 g of dried, powdered plant material into a specialized microwave extraction vessel.

  • Add 100 mL of a suitable solvent (e.g., 50% methanol). Water is an excellent solvent for MAE as it absorbs microwave energy efficiently.[13]

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power (e.g., 500 W) and extraction time (e.g., 5-10 minutes). Temperature and pressure should be monitored by the system.

  • After extraction and cooling, filter the mixture.

  • Concentrate the filtrate using a rotary evaporator.

Table 2: Comparison of Key Extraction Techniques

ParameterMacerationUltrasound-Assisted (UAE)Microwave-Assisted (MAE)Supercritical Fluid (SFE)
Principle Passive Solvent DiffusionAcoustic CavitationDielectric HeatingSupercritical CO₂ Solvation
Typical Time 24 - 72 hours15 - 60 minutes[11]5 - 15 minutes[8]30 - 120 minutes[15]
Solvent Usage HighModerateLow to Moderate[13]Very Low (CO₂ is recycled)
Energy Input LowModerateHighHigh
Advantages Simple, low cost, good for thermolabile compoundsFast, efficient, moderate costVery fast, low solvent use[13]"Green" solvent, highly selective[15]
Disadvantages Time-consuming, large solvent volumePotential for free radical formationRequires specialized equipment, not for all solventsHigh initial cost, needs co-solvent for polar compounds[16]

Post-Extraction: Purification and Isolation

The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate 3,4-Dihydroxy-5-methylbenzoic acid.

Step 1: Liquid-Liquid Partitioning
  • Rationale: This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous phase and an organic phase). By adjusting the pH of the aqueous phase, the polarity of the target phenolic acid can be manipulated to move it from one phase to another, leaving many impurities behind.

Protocol 5: Acid-Base Liquid-Liquid Extraction

  • Redissolve the crude extract in 200 mL of distilled water. Adjust the pH to ~8.0 with a saturated sodium bicarbonate solution. At this pH, the carboxylic acid is deprotonated to the highly water-soluble carboxylate salt.

  • Transfer the aqueous solution to a 1 L separatory funnel.

  • Add 200 mL of ethyl acetate and shake vigorously, venting frequently to release pressure. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean beaker. The ethyl acetate layer, containing neutral and less polar impurities, can be discarded.

  • Return the aqueous layer to the separatory funnel.

  • Slowly add 2N HCl dropwise to the aqueous solution with stirring until the pH is ~2-3. This protonates the carboxylate, making the phenolic acid less polar.

  • Add 200 mL of fresh ethyl acetate. Shake and allow the layers to separate. The protonated phenolic acid will now partition into the upper ethyl acetate layer.

  • Drain and collect the ethyl acetate layer. Repeat the extraction of the aqueous layer twice more with 100 mL portions of ethyl acetate.

  • Combine all ethyl acetate extracts. Dry the solution by adding anhydrous sodium sulfate, swirling, and then filtering.[17]

  • Evaporate the ethyl acetate under reduced pressure to yield a purified, enriched phenolic acid fraction.

Step 2: Chromatographic Purification
  • Rationale: Column chromatography is used to separate the individual components within the enriched fraction based on their affinity for a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent).[3][4]

  • Workflow Diagram:

    Caption: General Workflow for Column Chromatography.

Protocol 6: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into a glass chromatography column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the dried extract from Protocol 5 in a minimal amount of a 50:50 mixture of ethyl acetate and n-hexane. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of ethyl acetate (gradient elution). For example:

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (8:2)

    • n-hexane:ethyl acetate (7:3), and so on.

  • Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-15 mL each).

  • Monitoring: Spot each fraction onto a Thin-Layer Chromatography (TLC) plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 6:4 with a drop of acetic acid) and visualize under UV light.

  • Pooling and Concentration: Combine the fractions that contain the pure target compound (as determined by TLC). Evaporate the solvent to obtain the isolated 3,4-Dihydroxy-5-methylbenzoic acid. Further purification can be achieved via recrystallization or preparative HPLC if necessary.[4]

References

  • K. K. (2020). The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC. National Center for Biotechnology Information. [Link]

  • Leal, P. F., et al. (1998). Supercritical fluid extraction of phenol compounds from olive leaves. ScienceDirect. [Link]

  • Sánchez-Camargo, A. P., et al. (2021). Supercritical Fluid Extraction of Phenolic Compounds from Mango (Mangifera indica L.) Seed Kernels and Their Application as an Antioxidant in an Edible Oil. MDPI. [Link]

  • Chmelová, D., et al. (2024). Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material. Green Chemistry. [Link]

  • (N.d.). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. The Open Chemical Engineering Journal. [Link]

  • Hariono, M., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • Nawrocka, A., & Surtel, W. (2013). Methods for Extraction and Determination of Phenolic Acids in Medicinal Plants: A Review. Natural Product Communications. [Link]

  • (2017). Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. [Link]

  • (N.d.). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). FooDB. [Link]

  • Tan, T., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. National Center for Biotechnology Information. [Link]

  • Abubakar, A. R., & Haque, M. (2020). Extraction of phenolic compounds: A review - PMC. National Center for Biotechnology Information. [Link]

  • De, D., et al. (2012). 3, 4 diHydroxyBenzoic acid Isolated from the Leaves of Ageratum conyzoides L. International Journal of Pharma and Bio Sciences. [Link]

  • (N.d.). Cas 3934-84-7,3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. LookChem. [Link]

  • He, S., et al. (2004). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. SciSpace. [Link]

  • da Silva, R. P. F. F., et al. (2020). Ultrasonic assisted extraction of bioactive compounds from different parts of Hancornia Speciosa Gomes. Academic Journals. [Link]

  • Hanafiah, M., et al. (2025). DETERMINATION OF 3,4 DIHYDROXY BENZOIC ACID FROM “BAWANG HUTAN” Scorodocarpus borneensis Becc. AS AN ANTIOXIDANT. PalArch's Journal of Archaeology of Egypt / Egyptology. [Link]

  • (2014). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Karasova, G., & Lehotay, J. (2007). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. ResearchGate. [Link]

  • Yan, M., et al. (2009). Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix Salviae Miltiorrhizae. PubMed. [Link]

  • Li, Y., et al. (2018). Selective extraction of 3,4-dihydroxybenzoic acid in Ilex chinensis Sims by meticulous mini-solid-phase microextraction using ternary deep eutectic solvent-based molecularly imprinted polymers. PubMed. [Link]

  • Rodrigues, A., et al. (2025). Optimizing ultrasound-assisted extraction for enhanced yield of bioactive compounds from Vaccinum myrtillus and Rubus idaeus bio. IPB. [Link]

  • Akhtar, I., et al. (2022). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. Pure and Applied Biology. [Link]

  • Kumar, K., et al. (2020). Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC. National Center for Biotechnology Information. [Link]

  • Rocamora, P. G., et al. (2021). Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products. MDPI. [Link]

  • Gonzalez-Rivera, J., et al. (2023). Microwave-assisted extraction of functional compounds from plants: A Review. ResearchGate. [Link]

  • (N.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER. Georganics. [Link]

  • (N.d.). 3,5-dihydroxybenzoic acid. Organic Syntheses. [Link]

  • (2018). 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.
  • Singh, A., & Prajapati, A. K. (2021). EXPERIMENTAL INVESTIGATION OF THE SEPARATION OF 4-HYDROXYBENZOIC ACID EMPLOYING NATURAL AND CONVENTIONAL SOLVENTS. ResearchGate. [Link]

  • (N.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. ChemBK. [Link]

  • He, S., et al. (2004). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. ResearchGate. [Link]

  • Šic Žlabur, J., et al. (2016). Ultrasound-assisted extraction of bioactive compounds from lemon balm and peppermint leaves. International Agrophysics. [Link]

  • (N.d.). Chemical Properties of Benzoic acid, 3,4,5-trihydroxy- (CAS 149-91-7). Cheméo. [Link]

  • Basics of Phytochemistry. (2022). Modern Methods of Extraction = Microwave Assisted Extraction 02 | Basics of Phytochemistry (Part 08). YouTube. [Link]

  • (N.d.). EXPERIMENTAL NO. (6) EXTRACTION EXTRACTION PURPOSE OF EXPERIMENTAL TO PURIFY SAMPLES OF ORGANIC COMPOUNDS THAT ARE SOLIDS A. Course Hero. [Link]

  • Gomez-Mejia, E., et al. (2023). Microwave-Assisted Extraction of Polyphenols from Bitter Orange Industrial Waste and Identification of the Main Compounds. idUS. [Link]

  • (N.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Inxight Drugs. [Link]

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Application Notes and Protocols: 3,4-Dihydroxy-5-methylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4-Dihydroxy-5-methylbenzoic acid is a polysubstituted aromatic compound of significant interest to the fields of medicinal chemistry, drug development, and materials science. Its rigid catechol-like core, adorned with a carboxylic acid and a methyl group, provides a unique scaffold for the synthesis of a diverse array of complex molecules. The strategic positioning of two hydroxyl groups, a carboxylate moiety, and a lipophilic methyl group offers multiple reaction sites for derivatization, making it an ideal starting material for generating compound libraries with diverse biological activities and material properties.

This application note provides a comprehensive guide for researchers on the effective utilization of 3,4-dihydroxy-5-methylbenzoic acid as a foundational building block in organic synthesis. We will delve into its key physicochemical properties and explore its reactivity through detailed protocols for fundamental transformations, including esterification, etherification (O-alkylation), and its derivatization for subsequent palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and execution. The properties of 3,4-dihydroxy-5-methylbenzoic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈O₄N/A
Molecular Weight 168.15 g/mol N/A
Appearance Off-white to light brown crystalline powderN/A
Melting Point >200 °C (decomposes)N/A
Solubility Soluble in methanol, ethanol, DMSO, and hot water. Sparingly soluble in cold water and nonpolar organic solvents.N/A
pKa (first acidic proton) ~4-5 (estimated for the carboxylic acid)N/A

Key Synthetic Transformations and Protocols

The reactivity of 3,4-dihydroxy-5-methylbenzoic acid is primarily dictated by its three functional groups: the carboxylic acid and the two phenolic hydroxyls. Selective manipulation of these groups is key to its successful application in multi-step synthesis.

Esterification of the Carboxylic Acid

The carboxylic acid moiety is readily converted to an ester, a common transformation to mask its acidity, improve solubility in organic solvents, or to act as a precursor for other functional groups. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, is a classical and effective method.[1][2]

Causality of Experimental Choices:

  • Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol.[1]

  • Excess Alcohol (Methanol): Esterification is a reversible reaction.[1][2] Using the alcohol as the solvent (a large excess) drives the equilibrium towards the product side, maximizing the yield of the ester.

  • Reflux Conditions: The reaction is typically heated to reflux to increase the reaction rate.

  • Aqueous Work-up with Sodium Bicarbonate: This step neutralizes the acid catalyst and removes any unreacted carboxylic acid, which is deprotonated to its water-soluble carboxylate salt.[1]

Protocol 1: Synthesis of Methyl 3,4-dihydroxy-5-methylbenzoate

This protocol describes the synthesis of the methyl ester of 3,4-dihydroxy-5-methylbenzoic acid.

Materials:

  • 3,4-Dihydroxy-5-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 3,4-dihydroxy-5-methylbenzoic acid (1.68 g, 10 mmol) and methanol (50 mL).

  • Stir the mixture until the solid is mostly dissolved.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3,4-dihydroxy-5-methylbenzoate.

Experimental Workflow: Esterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 3,4-Dihydroxy-5-methylbenzoic acid + Methanol (excess) B Add conc. H₂SO₄ (catalyst) A->B C Reflux for 4 hours B->C Heat D Remove excess Methanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃ (aq) and Brine E->F G Dry over MgSO₄ F->G H Concentrate in vacuo G->H I Column Chromatography H->I J J I->J Pure Methyl 3,4-dihydroxy-5-methylbenzoate

Caption: Workflow for Fischer-Speier esterification.

O-Alkylation of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups are nucleophilic and can be alkylated to form ethers. This transformation is valuable for protecting the hydroxyl groups, modulating the compound's solubility, and introducing new functionalities. The Williamson ether synthesis, involving the deprotonation of the phenol followed by reaction with an alkyl halide, is a common and effective method. Regioselectivity can be an issue with two hydroxyl groups, but often, with careful control of stoichiometry and reaction conditions, mono- or di-alkylation can be achieved. For selective mono-alkylation, the relative acidity of the two hydroxyl groups can be exploited.

Causality of Experimental Choices:

  • Base (K₂CO₃ or CsHCO₃): A base is required to deprotonate the phenolic hydroxyl group(s), forming a more nucleophilic phenoxide anion. Weaker bases like potassium carbonate or cesium bicarbonate are often preferred to avoid side reactions. Cesium bicarbonate has been shown to be effective for regioselective alkylation of dihydroxy-aromatic compounds.[3]

  • Alkyl Halide (e.g., Benzyl Bromide): This serves as the electrophile in the Sₙ2 reaction with the phenoxide.

  • Polar Aprotic Solvent (DMF or Acetonitrile): These solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity.[3]

Protocol 2: Mono-O-Benzylation of Methyl 3,4-dihydroxy-5-methylbenzoate

This protocol describes the selective benzylation of one of the hydroxyl groups of methyl 3,4-dihydroxy-5-methylbenzoate. The hydroxyl group at the 4-position is generally more acidic and therefore more reactive towards alkylation.

Materials:

  • Methyl 3,4-dihydroxy-5-methylbenzoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add methyl 3,4-dihydroxy-5-methylbenzoate (1.82 g, 10 mmol) and anhydrous DMF (20 mL).

  • Add finely ground potassium carbonate (1.38 g, 10 mmol, 1.0 equivalent).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.19 mL, 10 mmol, 1.0 equivalent) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mono-benzylated product(s).

Preparation for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4] To utilize our building block in this reaction, one of the hydroxyl groups must first be converted into a good leaving group, such as a triflate (OTf). The triflation of a phenol is a common method to prepare substrates for cross-coupling reactions.

Causality of Experimental Choices:

  • Triflic Anhydride (Tf₂O): This is a highly reactive electrophilic source of the triflyl group.

  • Base (Pyridine or Triethylamine): A non-nucleophilic base is used to scavenge the triflic acid byproduct generated during the reaction.

  • Aprotic Solvent (Dichloromethane): A non-reactive solvent is used to dissolve the reactants.

  • Low Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the high reactivity of triflic anhydride and minimize side reactions.

Protocol 3: Synthesis of Methyl 3-hydroxy-5-methyl-4-(trifluoromethylsulfonyloxy)benzoate

This protocol details the selective triflation of the 4-hydroxyl group of methyl 3,4-dihydroxy-5-methylbenzoate. The ester from Protocol 1 is used as the starting material to avoid complications with the acidic proton of the carboxylic acid.

Materials:

  • Methyl 3,4-dihydroxy-5-methylbenzoate

  • Triflic anhydride (Tf₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 3,4-dihydroxy-5-methylbenzoate (1.82 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.6 mL, 20 mmol, 2.0 equivalents) to the solution.

  • Slowly add triflic anhydride (1.85 mL, 11 mmol, 1.1 equivalents) dropwise over 10 minutes, keeping the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude triflate can often be used in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Reaction Scheme: Derivatization for Suzuki-Miyaura Coupling

G start Methyl 3,4-dihydroxy-5-methylbenzoate reagents 1. Tf₂O, Pyridine, DCM, 0 °C product Methyl 3-hydroxy-5-methyl-4- (trifluoromethylsulfonyloxy)benzoate reagents->product Triflation

Caption: Synthesis of the triflate for cross-coupling.

Suzuki-Miyaura Cross-Coupling

With the triflate in hand, a wide variety of aryl or vinyl groups can be introduced at the 4-position of the benzene ring via the Suzuki-Miyaura cross-coupling reaction.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): A palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl triflate.

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄): The base is crucial for the transmetalation step, activating the organoboron species.

  • Organoboron Reagent (Arylboronic acid): This is the source of the aryl group to be coupled.

  • Solvent System (e.g., Dioxane/Water or Toluene/Ethanol/Water): A mixture of an organic solvent and water is often used to dissolve both the organic-soluble and water-soluble reactants.

Protocol 4: Suzuki-Miyaura Coupling of Methyl 3-hydroxy-5-methyl-4-(trifluoromethylsulfonyloxy)benzoate with Phenylboronic Acid

This protocol describes the coupling of the synthesized triflate with phenylboronic acid to form a biphenyl derivative.

Materials:

  • Methyl 3-hydroxy-5-methyl-4-(trifluoromethylsulfonyloxy)benzoate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add methyl 3-hydroxy-5-methyl-4-(trifluoromethylsulfonyloxy)benzoate (crude from the previous step, assuming ~10 mmol), phenylboronic acid (1.46 g, 12 mmol, 1.2 equivalents), and potassium carbonate (2.76 g, 20 mmol, 2.0 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (30 mL) and degassed water (10 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12 hours under the inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biphenyl product.

Catalytic Cycle: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdOTf Ar-Pd(II)-OTf L₂ OxAdd->ArPdOTf Transmetal Transmetalation ArPdOTf->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime ArOTf Ar-OTf ArOTf->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ Base Base Ar_prime_BOH2->Base BOH2_Base [Ar'-B(OH)₃]⁻ Base->BOH2_Base BOH2_Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

3,4-Dihydroxy-5-methylbenzoic acid is a highly functionalized and versatile building block with significant potential in synthetic chemistry. The protocols and insights provided in this application note offer a solid foundation for researchers to explore its utility in the synthesis of novel compounds. By understanding the principles behind the selective manipulation of its functional groups, scientists can unlock the full potential of this valuable scaffold for applications in drug discovery and materials science. The provided methodologies for esterification, O-alkylation, and derivatization for Suzuki-Miyaura coupling serve as a starting point for the development of more complex and innovative synthetic strategies.

References

  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
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  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • ResearchGate. (2026, February 15). Kinetic research and modeling of benzoic acid esterification process. Retrieved from [Link]

  • MDPI. (2024, December 26). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • Farahat, A. A., Kumar, A., Wenzler, T., Brun, R., & Paul, A. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 93, 153693. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of 3,4-Dihydroxy-5-methylbenzoic Acid at the Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxy-5-methylbenzoic acid, a substituted catechol, is a valuable building block in medicinal chemistry and materials science. Its derivatives have shown potential as antioxidants and enzyme inhibitors.[1] The presence of two adjacent hydroxyl groups and a carboxylic acid moiety offers multiple points for chemical modification. However, the similar reactivity of the two hydroxyl groups presents a challenge for selective functionalization. This guide provides a detailed overview of strategies and protocols for the controlled modification of the hydroxyl groups of 3,4-dihydroxy-5-methylbenzoic acid, enabling the synthesis of diverse derivatives for various research applications.

Understanding the Reactivity of the Hydroxyl Groups

The two hydroxyl groups in 3,4-dihydroxy-5-methylbenzoic acid exhibit nuanced differences in reactivity due to electronic and steric effects. The hydroxyl group at the 4-position is generally more nucleophilic and acidic than the one at the 3-position. This is attributed to the electron-donating effect of the para-hydroxyl group and the electron-withdrawing nature of the carboxylic acid group. Consequently, reactions such as O-alkylation and O-acylation often favor the 4-position under kinetic control. Achieving selective functionalization at the 3-position typically requires a protection strategy for the more reactive 4-hydroxyl group.

I. Selective Functionalization of the 4-Hydroxyl Group

The preferential reactivity of the 4-hydroxyl group can be exploited for direct, selective functionalization. This section outlines protocols for the selective etherification and esterification of this position.

A. Selective O-Alkylation (Etherification) of the 4-Hydroxyl Group

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[2][3] For the selective alkylation of the 4-hydroxyl group of 3,4-dihydroxy-5-methylbenzoic acid, careful control of reaction conditions is crucial to minimize dialkylation.

Protocol 1: Selective Monobenzylation of the 4-Hydroxyl Group

This protocol is adapted from the selective benzylation of the structurally similar 3,4-dihydroxybenzaldehyde and is expected to yield the 4-benzyloxy-3-hydroxy-5-methylbenzoic acid.[4]

Materials:

  • 3,4-Dihydroxy-5-methylbenzoic acid

  • Benzyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Sodium iodide (NaI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-dihydroxy-5-methylbenzoic acid (1.0 eq) in anhydrous DMF, add sodium bicarbonate (1.1 eq) and a catalytic amount of sodium iodide.

  • Stir the mixture at room temperature for 10 minutes.

  • Add benzyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 40°C and stir for 20-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 4-benzyloxy-3-hydroxy-5-methylbenzoic acid.

Expected Yield: 65-75%

Causality Behind Experimental Choices:

  • Base: Sodium bicarbonate is a mild base, which helps to deprotonate the more acidic 4-hydroxyl group preferentially without causing significant deprotonation of the less acidic 3-hydroxyl group or the carboxylic acid.

  • Solvent: DMF is a polar aprotic solvent that facilitates Sₙ2 reactions like the Williamson ether synthesis.[2]

  • Catalyst: Sodium iodide acts as a catalyst by undergoing a Finkelstein reaction with benzyl chloride to form the more reactive benzyl iodide in situ.

  • Temperature: A moderate temperature of 40°C provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions like dialkylation.

B. Selective O-Acylation (Esterification) of the 4-Hydroxyl Group

Selective acylation can be achieved under mild conditions, again favoring the more nucleophilic 4-hydroxyl group.

Protocol 2: Selective Monobenzoylation of the 4-Hydroxyl Group

Materials:

  • 3,4-Dihydroxy-5-methylbenzoic acid

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,4-dihydroxy-5-methylbenzoic acid (1.0 eq) in a mixture of DCM and pyridine at 0°C.

  • Slowly add benzoyl chloride (1.0 eq) dropwise to the solution while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 4-benzoyloxy-3-hydroxy-5-methylbenzoic acid.

Expected Yield: 70-80%

II. Functionalization of Both Hydroxyl Groups

For applications requiring modification of both hydroxyl groups, the following protocols can be employed.

A. O-Alkylation of Both Hydroxyl Groups

A stronger base and an excess of the alkylating agent will drive the reaction to completion, yielding the dialkylated product.

Protocol 3: Dibenzylation of Both Hydroxyl Groups

Materials:

  • 3,4-Dihydroxy-5-methylbenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 3,4-dihydroxy-5-methylbenzoic acid (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetone, add benzyl bromide (2.5 eq).

  • Reflux the mixture for 16-24 hours, monitoring the reaction by TLC.

  • After cooling, filter off the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield 3,4-dibenzyloxy-5-methylbenzoic acid.

Expected Yield: >90%

B. Protection of Both Hydroxyl Groups as a Methylene Acetal

Protecting both hydroxyl groups simultaneously is a key strategy for subsequent modifications at the carboxylic acid or for creating a scaffold for further derivatization. The formation of a methylene acetal is a common method for protecting catechols.[3]

Protocol 4: Formation of the Methylene Acetal

Materials:

  • 3,4-Dihydroxy-5-methylbenzoic acid

  • Dichloromethane (as a reagent) or Diiodomethane

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3,4-dihydroxy-5-methylbenzoic acid (1.0 eq) and cesium carbonate (2.5 eq) in anhydrous DMF.

  • Add diiodomethane (1.2 eq) to the suspension.

  • Heat the mixture to 80°C and stir for 12-16 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the methylene acetal protected derivative.

Expected Yield: 80-90%

III. Orthogonal Protection and Selective Functionalization of the 3-Hydroxyl Group

To selectively functionalize the less reactive 3-hydroxyl group, an orthogonal protection strategy is required.[5][6] This involves protecting the 4-hydroxyl group with a protecting group that can be removed under conditions that do not affect the protecting group on the 3-hydroxyl group, or vice-versa.

Workflow for Selective Functionalization of the 3-Hydroxyl Group

workflow A 3,4-Dihydroxy-5-methylbenzoic acid B Selective protection of 4-OH (e.g., Benzylation) A->B Protocol 1 C 4-Benzyloxy-3-hydroxy- 5-methylbenzoic acid B->C D Functionalization of 3-OH (e.g., Alkylation, Acylation) C->D E 4-Benzyloxy-3-alkoxy/acyloxy- 5-methylbenzoic acid D->E F Deprotection of 4-OH (e.g., Hydrogenolysis) E->F G 3-Alkoxy/acyloxy-4-hydroxy- 5-methylbenzoic acid F->G

Caption: Orthogonal strategy for 3-OH functionalization.

Protocol 5: Deprotection of the 4-Benzyloxy Group by Hydrogenolysis

Materials:

  • 4-Benzyloxy-3-alkoxy/acyloxy-5-methylbenzoic acid derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 4-benzyloxy derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate to obtain the deprotected product.

Expected Yield: >95%

IV. Esterification of the Carboxylic Acid Group

The carboxylic acid can be esterified under various conditions. The choice of method depends on the presence of other functional groups. If the hydroxyl groups are unprotected, Fischer esterification can be employed, though it may lead to side reactions. With protected hydroxyls, standard coupling agents or alkylation methods are effective.

A. Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] Using the alcohol as the solvent drives the equilibrium towards the product.[8]

fischer_esterification cluster_products Products Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester Alcohol (excess) Alcohol (excess) Alcohol (excess)->Ester Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Ester Water Water

Caption: Fischer Esterification Equilibrium.

Protocol 6: Methyl Esterification using Sulfuric Acid

Materials:

  • 3,4-Dihydroxy-5-methylbenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend or dissolve 3,4-dihydroxy-5-methylbenzoic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Reflux the reaction mixture for 4-8 hours.

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the methyl ester.

Expected Yield: 85-95%

Data Summary

ProtocolReaction TypePosition(s) FunctionalizedKey ReagentsExpected Yield (%)
1O-Alkylation4-OHBenzyl chloride, NaHCO₃65-75
2O-Acylation4-OHBenzoyl chloride, Pyridine70-80
3O-Alkylation3-OH & 4-OHBenzyl bromide, K₂CO₃>90
4Protection3-OH & 4-OHDiiodomethane, Cs₂CO₃80-90
5Deprotection4-OBnH₂, Pd/C>95
6EsterificationCOOHMethanol, H₂SO₄85-95

Conclusion

The functionalization of the hydroxyl groups of 3,4-dihydroxy-5-methylbenzoic acid can be controlled to achieve selective modification at the 4-position, simultaneous modification of both hydroxyls, or, through an orthogonal protection strategy, selective modification at the 3-position. The protocols provided herein offer a toolkit for researchers to synthesize a wide array of derivatives for further investigation in drug discovery and materials science. Careful consideration of the electronic and steric properties of the starting material and reagents is paramount for achieving the desired selectivity and yield.

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Application Notes and Protocols for the Scalable Production of 3,4-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value of 3,4-Dihydroxy-5-methylbenzoic Acid

3,4-Dihydroxy-5-methylbenzoic acid is a substituted catechol derivative and a structural analog of protocatechuic acid (3,4-dihydroxybenzoic acid), a widely occurring natural phenolic compound. Its multifunctionality—featuring a carboxylic acid handle and a catechol ring system—makes it a valuable and versatile building block for the synthesis of complex organic molecules. Analogs of this compound are integral to the development of pharmaceuticals, polymers, and specialty chemicals. The strategic placement of the methyl group modifies the electronic properties and steric environment of the molecule, offering unique opportunities for selective chemical transformations.

Conventional chemical synthesis methods for producing such substituted hydroxybenzoic acids often rely on harsh conditions of high temperature and pressure, and may suffer from poor regioselectivity, leading to challenging purification steps and lower overall yields. To address these limitations, modern scalable production strategies are shifting towards more sustainable and selective chemo-enzymatic and biosynthetic methods.

This document provides detailed protocols for two distinct and scalable production routes: a highly selective chemo-enzymatic approach starting from 4-methylcatechol, and a de novo biosynthetic route using engineered microbial fermentation. A comprehensive protocol for downstream processing and purification applicable to both methods is also detailed.

Section 1: Chemo-Enzymatic Synthesis via Regioselective Carboxylation

Principle and Scientific Rationale

The traditional method for carboxylating phenols is the Kolbe-Schmitt reaction, which typically requires high temperatures (120-300°C) and high pressures of carbon dioxide.[1][2] This process often results in a mixture of ortho- and para-carboxylated isomers, complicating downstream purification. A more elegant and scalable approach leverages the principle of enzymatic catalysis. Certain decarboxylase enzymes, such as 3,4-dihydroxybenzoic acid decarboxylase (AroY), can be operated in reverse to catalyze the highly regioselective carboxylation of catechols under mild, aqueous conditions.[3][4][5]

This enzymatic method exhibits exquisite para-selectivity relative to one of the hydroxyl groups. When 4-methylcatechol is used as the substrate, the enzyme directs the addition of a carboxyl group specifically to the C5 position, which is para to the C4-hydroxyl group, yielding the desired 3,4-dihydroxy-5-methylbenzoic acid as the sole product. This process circumvents the harsh conditions and selectivity issues of the classic Kolbe-Schmitt reaction, making it an attractive method for industrial-scale production.[6]

Experimental Workflow: Chemo-enzymatic Synthesis

cluster_prep Reaction Preparation cluster_reaction Carboxylation Reaction cluster_workup Product Isolation & Purification A Dissolve 4-Methylcatechol & KHCO3 in Buffer B Add Purified/Lyophilized Decarboxylase Enzyme A->B Enzyme Addition C Incubate at 30°C with Stirring (24h) B->C Start Reaction D Filter to Remove Enzyme C->D Reaction Complete E Acidify Filtrate (e.g., with HCl to pH 2-3) D->E F Precipitate Crude Product E->F G Collect via Filtration F->G H Recrystallize from Hot Water G->H I Dry to Yield Pure Product H->I

Caption: Workflow for chemo-enzymatic synthesis of 3,4-dihydroxy-5-methylbenzoic acid.

Detailed Protocol: Enzymatic Carboxylation of 4-Methylcatechol

Materials:

  • 4-Methylcatechol (Substrate)

  • Potassium bicarbonate (KHCO₃) (CO₂ Source)

  • Potassium phosphate buffer (100 mM, pH 8.5)

  • 3,4-dihydroxybenzoate decarboxylase (AroY) from Enterobacter cloacae or similar, either as a purified enzyme or as lyophilized whole cells expressing the enzyme.[7][8]

  • Hydrochloric acid (HCl, 5M)

  • Activated carbon (decolorizing grade)

  • High-purity water

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 8.5). Dissolve potassium bicarbonate to a final concentration of 3 M to serve as the carbon dioxide source.[8]

  • Substrate Addition: Add 4-methylcatechol to the buffer to a final concentration of 50-100 mM. Stir until fully dissolved.

  • Enzyme Addition & Incubation: Initiate the reaction by adding the 3,4-dihydroxybenzoate decarboxylase enzyme (e.g., 20-30 mg of lyophilized cells per mL of reaction volume).[6] Seal the vessel and incubate at 30°C with continuous stirring for 14-24 hours. Monitor the reaction progress using HPLC.

  • Enzyme Removal: Upon completion, if using whole cells or immobilized enzyme, remove the biocatalyst by centrifugation or filtration.

  • Product Precipitation: Transfer the clarified supernatant to a new vessel. While stirring, slowly add 5M HCl to acidify the solution to a pH of approximately 2-3. The crude 3,4-dihydroxy-5-methylbenzoic acid will precipitate out of the solution.

  • Purification: Collect the crude product by filtration. For further purification, follow the protocol outlined in Section 3 .

Rationale & Scalability Insights:

  • Causality: The high concentration of bicarbonate shifts the reaction equilibrium of the decarboxylase towards carboxylation. The mild pH and temperature preserve enzyme activity and prevent substrate/product degradation.

  • Trustworthiness: This system is self-validating as the high regioselectivity of the enzyme ensures the formation of a single primary product, which can be confirmed by standard analytical techniques like NMR and HPLC.

  • Scalability: For large-scale production, using an immobilized enzyme in a packed-bed reactor allows for continuous operation and easy catalyst recycling. Furthermore, integrating in situ product removal (ISPR), for example by using an adsorbent resin, can continuously remove the product from the reaction medium, further driving the equilibrium towards completion and potentially achieving higher titers.[9][10]

Section 2: Biosynthesis via Engineered Microbial Fermentation

Principle and Scientific Rationale

This approach leverages the power of metabolic engineering to construct a microbial cell factory, such as Escherichia coli or Corynebacterium glutamicum, capable of producing 3,4-dihydroxy-5-methylbenzoic acid de novo from a simple carbon source like glucose.[11][12] The strategy is twofold:

  • Precursor Overproduction: The host organism's central metabolism is rewired to overproduce the key precursor, protocatechuic acid (PCA). This involves upregulating the shikimate pathway, which is the natural route to aromatic compounds, and blocking competing metabolic pathways to maximize the carbon flux towards the desired intermediate.[13][14]

  • Terminal Methylation: A heterologous gene encoding a specific O-methyltransferase (COMT) is introduced into the PCA-overproducing strain. This enzyme catalyzes the final step, the S-adenosyl-L-methionine (SAM)-dependent methylation of PCA at the C5-hydroxyl position to yield the final product.

This whole-cell biocatalysis approach offers a sustainable and potentially cost-effective route for large-scale production, converting inexpensive feedstock into a high-value chemical.

Engineered Metabolic Pathway

Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P DAHP DAHP PEP->DAHP aroG (upregulated) E4P->DAHP aroG (upregulated) DHS 3-Dehydroshikimate (DHS) DAHP->DHS Shikimate Pathway PCA Protocatechuic Acid (PCA) DHS->PCA aroZ / dsd (expressed) Shikimate Shikimate DHS->Shikimate aroE (deleted) Target 3,4-Dihydroxy- 5-methylbenzoic Acid PCA->Target COMT (heterologous expression) Degradation Degradation PCA->Degradation pcaHG (deleted)

Caption: Engineered pathway in E. coli for 3,4-dihydroxy-5-methylbenzoic acid production.

Protocol: Strain Construction and Fed-Batch Fermentation

Part A: Host Strain Engineering for PCA Production This protocol is based on established strategies for engineering E. coli for high-titer PCA production.[14][15]

  • Block Competing Pathways: Create knockouts of key genes to prevent carbon flux away from the target pathway. This includes deleting aroE (shikimate dehydrogenase) to cause accumulation of the precursor 3-dehydroshikimate (DHS) and pcaHG (PCA dioxygenase) to prevent degradation of the PCA intermediate.[12][13]

  • Enhance Precursor Supply: Overexpress a feedback-resistant version of the aroG gene (DAHP synthase) to increase the initial flux from central metabolism into the shikimate pathway.

  • Introduce Final Conversion Step: Express a highly active 3-dehydroshikimate dehydratase (e.g., aroZ or dsd) to convert DHS into PCA. Titers of PCA can reach over 40 g/L with optimized strains.[14]

Part B: Terminal Methylation

  • Gene Selection: Select and synthesize a codon-optimized gene for a catechol-O-methyltransferase (COMT) known to have activity on protocatechuic acid.

  • Vector Integration: Clone the COMT gene into an expression plasmid or integrate it into the chromosome of the PCA-overproducing host strain created in Part A.

Part C: Scalable Fed-Batch Fermentation

  • Inoculum Preparation: Grow the engineered strain overnight in a rich medium (e.g., LB broth) with appropriate antibiotics.

  • Bioreactor Setup: Inoculate a 5L bioreactor containing a defined mineral salt medium with glucose as the initial carbon source. Maintain the temperature at 37°C, pH at 7.0 (controlled with NH₄OH), and dissolved oxygen (DO) above 20% (controlled by agitation and aeration).

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in DO), begin a fed-batch strategy. Continuously supply a highly concentrated glucose solution to maintain a low glucose concentration in the reactor, preventing overflow metabolism and maximizing biomass and product formation.

  • Induction: If using an inducible promoter for gene expression, add the inducer (e.g., IPTG) during the mid-exponential growth phase.

  • Harvesting: Continue the fermentation for 48-72 hours. Harvest the broth for downstream processing when productivity plateaus.

ParameterSetpoint / RangeRationale
Temperature37°COptimal for E. coli growth and enzyme activity.
pH7.0Maintained by base addition to prevent acidification.
Dissolved Oxygen> 20% saturationEnsures aerobic metabolism for optimal energy and biomass yield.
FeedstockGlucoseInexpensive and efficient carbon source for E. coli.
Fermentation Time48 - 72 hoursTypical duration to achieve high cell density and product titer.
Expected Titer10 - 40 g/LBased on reported yields for the PCA precursor.[11][14]

Table 1: Key parameters for scalable fed-batch fermentation.

Section 3: Scalable Downstream Processing and Purification

Principle and Scientific Rationale

The purification of weakly acidic aromatic compounds like 3,4-dihydroxy-5-methylbenzoic acid from aqueous media is typically achieved through a pH-dependent precipitation and subsequent recrystallization. The carboxylic acid group (pKa ~4-5) is deprotonated and soluble at neutral or alkaline pH, while the protonated form is significantly less soluble in water. By lowering the pH of the reaction mixture or fermentation broth well below the pKa, the product can be effectively crashed out of solution. Subsequent steps involving activated carbon remove colored impurities, and a final recrystallization step yields a product of high purity.[16][17]

Detailed Protocol: Product Isolation and Purification
  • Biomass and Solid Removal: For fermentation broth, first remove the microbial cells by centrifugation or microfiltration. For the enzymatic reaction, this step is omitted if the supernatant was already clarified.

  • Acidification and Precipitation: Transfer the clarified liquid to a stirred vessel. Slowly add a strong acid (e.g., 5M HCl) to lower the pH to ~2.0. The target compound will precipitate as a solid. Allow the slurry to stir in the cold (4°C) for 1-2 hours to maximize precipitation.

  • Crude Product Collection: Collect the precipitated solid by filtration using a Büchner funnel or a filter press for larger scales. Wash the filter cake with cold, acidified water (pH ~3.0) to remove residual salts.

  • Decolorization: Dissolve the crude product in a minimal amount of hot, high-purity water. Add 1-2% (w/w) of activated carbon to the hot solution and stir for 15-30 minutes to adsorb colored impurities.[18]

  • Crystallization: Remove the activated carbon from the hot solution by filtration. Allow the filtrate to cool slowly to room temperature, followed by further cooling at 4°C to induce crystallization.

  • Final Product Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum at 60-80°C to a constant weight.

AnalysisSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual Inspection
Purity≥ 98%HPLC
Melting PointConforms to referenceMelting Point Apparatus
IdentityConforms to structure¹H NMR, ¹³C NMR, MS

Table 2: Typical quality control specifications for purified 3,4-dihydroxy-5-methylbenzoic acid.

References

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Strategic Esterification of 3,4-Dihydroxy-5-methylbenzoic Acid: A Guide to Chemoselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The esterification of 3,4-Dihydroxy-5-methylbenzoic acid, a catechol-containing aromatic carboxylic acid, presents a significant synthetic challenge due to the presence of multiple reactive functional groups. Achieving chemoselective esterification of the carboxylic acid while preserving the integrity of the two phenolic hydroxyl groups is paramount for its application as a building block in pharmaceutical and materials science. This document provides a detailed guide for researchers, outlining the inherent challenges and offering a comparative analysis of various esterification methodologies. We present detailed protocols for mild, high-yield reactions such as the Steglich esterification and base-catalyzed alkylation, and discuss alternative strategies including the use of protecting groups. The causality behind experimental choices is explained to empower scientists to adapt these methods for their specific synthetic targets.

The Synthetic Challenge: Achieving Chemoselectivity

3,4-Dihydroxy-5-methylbenzoic acid possesses three primary reactive sites: a carboxylic acid (pKa ~4.5) and two phenolic hydroxyl groups (pKa ~9-10). The primary objective in its esterification is to acylate the carboxyl group without inducing competing O-alkylation (etherification) of the more nucleophilic phenoxide ions that can form under basic conditions, or promoting acid-catalyzed degradation of the sensitive, electron-rich catechol ring.

The challenge is to modulate the reactivity of these sites to favor the desired transformation exclusively. A successful strategy must navigate the delicate balance of acidity and nucleophilicity under conditions that are mild enough to prevent oxidation or other side reactions.

Figure 1: Chemoselectivity challenge in the esterification of 3,4-Dihydroxy-5-methylbenzoic acid.

Comparative Analysis of Esterification Methodologies

The choice of esterification method is critical and depends on the stability of the substrate, the nature of the alcohol, and the desired scale of the reaction. Below is a comparison of several common and advanced techniques.

Fischer-Speier Esterification

This classical method involves refluxing the carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄).[1][2][3][4] While simple, the harsh, high-temperature acidic conditions are generally unsuitable for polyhydroxybenzoic acids.[5] The electron-rich catechol ring is susceptible to oxidation and potential side reactions, making this method low-yielding and prone to purification difficulties for this specific substrate.

Base-Catalyzed Alkylation

A more chemoselective approach involves the reaction of the substrate with an alkyl halide or sulfate in the presence of a mild base.[6][7] The key to success is choosing a base that is strong enough to deprotonate the carboxylic acid but not the less acidic phenolic hydroxyls. Bicarbonates (e.g., NaHCO₃, KHCO₃) are often ideal for this purpose.[7] This method is particularly effective for producing methyl and ethyl esters.[8]

Carbodiimide-Mediated Esterification (Steglich)

The Steglich esterification is a powerful and exceptionally mild method for coupling carboxylic acids with alcohols.[9][10] It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][11] The reaction proceeds at room temperature under neutral conditions, making it ideal for sensitive substrates like 3,4-Dihydroxy-5-methylbenzoic acid.[9][12] A key advantage is the formal uptake of water by DCC to form the insoluble dicyclohexylurea (DCU), which can be easily removed by filtration.[9][12]

Steglich_Mechanism cluster_activation Activation of Carboxylic Acid cluster_catalysis Catalysis and Ester Formation Acid R-COOH Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate DCC DCC DCC->Intermediate Active_Ester N-Acylpyridinium (Highly Reactive) Intermediate->Active_Ester Acyl Transfer DCU DCU Intermediate->DCU DMAP DMAP DMAP->Active_Ester Ester R-COOR' Active_Ester->Ester Nucleophilic Attack Alcohol R'-OH Alcohol->Ester

Figure 2: Simplified workflow of the Steglich esterification highlighting the role of DMAP.

Yamaguchi Esterification

For sterically hindered substrates or when high yields are critical, the Yamaguchi esterification offers a robust solution.[13][14] The reaction involves the formation of a mixed anhydride in situ using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of DMAP.[15] This protocol is renowned for its mild conditions, high yields, and broad substrate scope.[13][14]

Mitsunobu Reaction

The Mitsunobu reaction is another mild method that converts an alcohol into various functional groups, including esters.[16][17] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[16] This reaction is known for its excellent chemoselectivity and is often used in the synthesis of complex natural products.[18][19] It can effectively distinguish between the carboxylic acid and phenolic hydroxyls of the substrate.[5]

Method Key Reagents Conditions Pros Cons
Fischer-Speier Alcohol, Strong Acid (H₂SO₄)High Temperature, RefluxSimple, inexpensive reagents.[1]Harsh conditions, low chemoselectivity, risk of substrate degradation.[5]
Base-Catalyzed Alkyl Halide, Mild Base (NaHCO₃)Room Temp to Mild HeatGood chemoselectivity for simple esters, mild conditions.[6][7]Limited to reactive alkylating agents (e.g., methyl, ethyl, benzyl).
Steglich Alcohol, DCC, DMAPRoom Temperature, NeutralVery mild, high yield, broad substrate scope, easy byproduct removal.[9][10][11]DCC can cause allergies; DCU can be difficult to remove from nonpolar products.
Yamaguchi Alcohol, 2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAPRoom TemperatureExcellent for sterically hindered substrates, high yields, mild.[13][15]Reagent is more expensive; two-step, one-pot procedure.
Mitsunobu Alcohol, PPh₃, DEAD/DIAD0°C to Room TemperatureExtremely mild, high chemoselectivity, excellent for sensitive substrates.[16][20]Stoichiometric phosphine oxide byproduct can complicate purification.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol describes the synthesis of an ester from 3,4-Dihydroxy-5-methylbenzoic acid and a generic primary or secondary alcohol.

Materials:

  • 3,4-Dihydroxy-5-methylbenzoic acid (1.0 eq)

  • Alcohol (e.g., Benzyl alcohol) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile[21]

  • Ethyl acetate

  • Hexanes

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-Dihydroxy-5-methylbenzoic acid (1.0 eq) and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM.

  • Add the alcohol (1.2 eq) to the solution via syringe and stir for 5 minutes.

  • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[9] Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Base-Catalyzed Esterification with an Alkyl Halide

This protocol is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl).

Materials:

  • 3,4-Dihydroxy-5-methylbenzoic acid (1.0 eq)

  • Alkyl Halide (e.g., Methyl iodide) (1.5 eq)

  • Potassium Bicarbonate (KHCO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,4-Dihydroxy-5-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add potassium bicarbonate (2.0 eq) to the solution. The mixture may not be fully homogeneous.

  • Add the alkyl halide (1.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 40-50°C and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash them with deionized water (2x) and brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive reagents (e.g., wet solvent, old DCC).Ensure all reagents are pure and solvents are anhydrous. Use freshly opened DCC or EDC.
Insufficient reaction time.Continue stirring and monitor by TLC until the starting material is consumed.
Formation of N-Acylurea Byproduct (Steglich) Slow reaction with the alcohol allows for rearrangement of the O-acylisourea intermediate.[9][11]Ensure a catalytic amount of DMAP is present. Increase the concentration of the alcohol slightly.
Presence of Unreacted Starting Material Insufficient coupling agent or alkylating agent.Use a slight excess (1.1-1.2 eq) of the coupling agent or alkyl halide.
Difficult Purification (DCU Contamination) DCU is sparingly soluble in some organic solvents.After initial filtration, cool the filtrate to 0°C to precipitate more DCU and re-filter. Acetonitrile can be a greener solvent alternative where DCU is less soluble.[21]
Product Degradation (Dark Color) Oxidation of the catechol moiety.Maintain an inert atmosphere throughout the reaction and workup. Use degassed solvents if necessary.

Conclusion

The successful esterification of 3,4-Dihydroxy-5-methylbenzoic acid hinges on the selection of a mild and chemoselective synthetic method. While classical Fischer esterification is ill-suited for this sensitive substrate, modern coupling reactions provide excellent alternatives. The Steglich esterification offers a superb balance of mild conditions, high efficiency, and operational simplicity, making it a primary recommendation. For simple alkyl esters, base-catalyzed alkylation with a mild base like potassium bicarbonate is an effective and economical choice. By understanding the underlying chemical principles and potential pitfalls outlined in this guide, researchers can confidently and efficiently synthesize the desired esters of 3,4-Dihydroxy-5-methylbenzoic acid for their advanced research applications.

References

  • A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids. (2025). ChemInform.
  • Gotor, V., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications.
  • Guo, W., et al. (2006). A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids. Synthetic Communications, 35(1).
  • Chemoselective Esterification of Phenolic Acids in the Presence of Sodium Bicarbonate in Ionic Liquids. (2008). Synthetic Communications, 38(6).
  • Notarfrancesco, N., et al. Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry.
  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8, 47-50.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2024). Frontiers.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC.
  • Mitsunobu reaction. Wikipedia.
  • Steglich Esterification Overview. Scribd.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Steglich esterification. Wikipedia.
  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ResearchGate.
  • Mitsunobu Reaction. Chemistry Steps.
  • Yamaguchi Esterification. Organic Chemistry Portal.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
  • Lutjen, A. B., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments.
  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed.
  • Synthesis of Esters. NPTEL Archive.
  • Steglich Esterification. Organic Chemistry Portal.
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. JOCPR.
  • Saraiya, P. R., & Shah, R. C. A modified method for esterification of some polyhydroxy aromatic acids.
  • Fischer–Speier esterification. Wikipedia.
  • Fischer Esterification. Organic Chemistry Portal.
  • Fischer-Speier Esterification. SynArchive.
  • Fischer Esterification. Chemistry LibreTexts.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Steglich Esterification with EDC. Reddit.

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Application Note: Robust GC-MS Analysis of 3,4-Dihydroxy-5-methylbenzoic Acid through Optimized Silylation-Based Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and validated protocol for the sample preparation and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3,4-Dihydroxy-5-methylbenzoic acid. Due to its polar nature and low volatility, direct GC-MS analysis of this phenolic acid is challenging. This guide outlines a comprehensive silylation-based derivatization strategy that enhances volatility and thermal stability, enabling sensitive and reproducible quantification. The causality behind each experimental step is explained, providing researchers, scientists, and drug development professionals with a robust framework for the analysis of this and similar phenolic compounds.

Introduction: The Analytical Challenge

3,4-Dihydroxy-5-methylbenzoic acid is a phenolic compound of interest in various fields, including plant science, metabolomics, and pharmaceutical research, due to its potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1][2][3] However, the direct analysis of polar analytes like 3,4-Dihydroxy-5-methylbenzoic acid is hindered by its multiple hydroxyl groups and a carboxylic acid moiety. These functional groups lead to poor chromatographic peak shape, thermal degradation in the hot injector, and strong adsorption to the stationary phase.

To overcome these limitations, a derivatization step is essential.[1][4] This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[4][5] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is the most widely used and effective derivatization technique for compounds containing hydroxyl and carboxyl groups.[5][6]

This application note provides a step-by-step protocol for the silylation of 3,4-Dihydroxy-5-methylbenzoic acid using a common and efficient reagent, followed by its analysis using GC-MS.

The "Why": Causality in Experimental Design

The choice of sample preparation methodology is critical for obtaining reliable and reproducible GC-MS data. Our protocol is built on a foundation of established chemical principles to ensure a self-validating system.

2.1. The Imperative of Derivatization: As previously mentioned, the inherent polarity of 3,4-Dihydroxy-5-methylbenzoic acid makes it non-volatile. The two hydroxyl (-OH) groups and the carboxylic acid (-COOH) group readily form hydrogen bonds, which significantly increases the boiling point and causes the molecule to adhere to active sites within the GC system. Derivatization is not merely a suggestion but a necessity for successful analysis.[1][4]

2.2. Silylation: The Gold Standard: Silylation is the preferred method for derivatizing polar compounds for GC analysis.[5] The replacement of the acidic protons on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups effectively masks the polarity of the molecule.[5][6] This transformation results in a derivative that is significantly more volatile and thermally stable.[5]

2.3. Choice of Silylating Reagent: BSTFA + TMCS: We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of Trimethylchlorosilane (TMCS) as the derivatizing agent.

  • BSTFA is a powerful silyl donor that reacts efficiently with hydroxyl and carboxyl groups.[7][8] Its reaction by-products, N-methyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.[8]

  • TMCS acts as a catalyst, enhancing the reactivity of BSTFA, especially for hindered hydroxyl groups.[5] This ensures a more complete and rapid derivatization.

Experimental Workflow

The overall experimental workflow is designed for efficiency and robustness, moving from sample extraction to data acquisition in a logical sequence.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Sample Extraction (e.g., LLE or SPE) B Solvent Evaporation (Dryness is critical) A->B Isolate Analyte C Derivatization (Silylation with BSTFA + TMCS) B->C Prepare for Reaction D GC Injection and Separation C->D Inject Volatile Derivative E Mass Spectrometric Detection D->E Separate and Ionize F Data Analysis E->F Identify and Quantify

Figure 1: High-level workflow for the GC-MS analysis of 3,4-Dihydroxy-5-methylbenzoic acid.

Detailed Protocols

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3,4-Dihydroxy-5-methylbenzoic acidAnalytical Standard(Specify Supplier)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization Grade(Specify Supplier)
PyridineAnhydrous(Specify Supplier)
Ethyl AcetateHPLC Grade(Specify Supplier)
Nitrogen GasHigh Purity(Specify Supplier)
Glass Conical Vials (1.5 mL) with PTFE-lined caps---(Specify Supplier)

4.2. Sample Extraction

The extraction procedure will depend on the sample matrix. For liquid samples, a liquid-liquid extraction (LLE) is often suitable. For solid samples, a solid-phase extraction (SPE) may be more appropriate. A generic LLE protocol is provided below.

  • To 1 mL of aqueous sample, add a suitable internal standard.

  • Acidify the sample to a pH < 2 with hydrochloric acid to ensure the carboxylic acid is protonated.

  • Extract the analyte with 2 x 2 mL of ethyl acetate by vortexing for 1 minute.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Transfer the dried extract to a clean conical vial.

4.3. Derivatization Protocol: Silylation

This is the most critical step in the sample preparation process.

  • Evaporation: Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen gas at 50-60°C.[9] Causality: The presence of water or protic solvents will react with the silylating reagent, reducing the derivatization efficiency.[5] Therefore, complete dryness is paramount.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Causality: Pyridine acts as a solvent and an acid scavenger, driving the reaction to completion.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven. Causality: Heating accelerates the reaction rate, ensuring complete derivatization of all active sites.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Derivatization Analyte 3,4-Dihydroxy-5-methylbenzoic acid (Polar, Non-volatile) Product Tris(trimethylsilyl) derivative (Non-polar, Volatile) Analyte->Product Silylation at 70°C Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Product

Figure 2: The silylation reaction transforms the polar analyte into a volatile derivative.

4.4. GC-MS Instrumental Conditions

The following are typical starting conditions and may require optimization based on the specific instrument and column used.

ParameterCondition
Gas Chromatograph
Injection ModeSplitless (1 µL)
Injector Temperature250°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 100°C (hold 2 min) Ramp: 10°C/min to 280°C Hold: 5 min at 280°C
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan (m/z 50-550) or Selected Ion Monitoring (SIM)

Expected Results and Data Interpretation

The silylation of 3,4-Dihydroxy-5-methylbenzoic acid will result in the formation of a tris(trimethylsilyl) derivative, where all three active hydrogens (two from the hydroxyl groups and one from the carboxylic acid) are replaced by TMS groups. The expected mass spectrum will show a characteristic molecular ion (M+) and fragmentation patterns, including a prominent ion at M-15, corresponding to the loss of a methyl group from a TMS moiety.

Validation and Trustworthiness

To ensure the trustworthiness of this protocol, the following validation steps are recommended:

  • Linearity: Prepare a calibration curve using a series of known concentrations of derivatized 3,4-Dihydroxy-5-methylbenzoic acid standard to establish the linear range of the assay.

  • Recovery: Spike a blank matrix with a known amount of the analyte before extraction to determine the efficiency of the extraction process.[9][10]

  • Precision and Accuracy: Analyze replicate samples at different concentrations to assess the repeatability and closeness of the measured values to the true values.

  • Stability of Derivatized Sample: Analyze the derivatized sample at different time points (e.g., 0, 4, 8, 24 hours) to determine the stability of the TMS derivative.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the sample preparation and GC-MS analysis of 3,4-Dihydroxy-5-methylbenzoic acid. By understanding the rationale behind each step, particularly the critical derivatization process, researchers can confidently apply this method to achieve accurate and reproducible results. The principles outlined here are broadly applicable to the analysis of other phenolic acids and polar metabolites, making this a valuable resource for scientists in diverse fields.

References

  • Proestos, C., and M. Komaitis. "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." International Journal of Molecular Sciences 14, no. 1 (2013): 281-304. [Link]

  • Robbins, R. J. "Techniques for Analysis of Plant Phenolic Compounds." Molecules 18, no. 2 (2013): 2146-2165. [Link]

  • Psillakis, E., et al. "Analytical procedure for the in-vial derivatization - Extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection." Journal of Chromatography A 1041, no. 1-2 (2004): 11-18. [Link]

  • Zech, H., et al. "Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry 412, no. 27 (2020): 7491-7503. [Link]

  • Regis Technologies. "Silylation Reagents." Accessed February 20, 2024. [Link]

  • Zech, H., et al. "Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry." PubMed, September 24, 2020. [Link]

  • Proestos, C., and M. Komaitis. "Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation." Foods 2, no. 1 (2013): 1-11. [Link]

  • GL Sciences. "Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures." Application Note No. 075. [Link]

  • Semantic Scholar. "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." Accessed February 20, 2024. [Link]

  • Macherey-Nagel. "Derivatization reagents for GC." Accessed February 20, 2024. [Link]

  • bioRxiv. "A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis." August 1, 2021. [Link]

  • University of California, Davis. "Sample Preparation Guidelines for GC-MS." Accessed February 20, 2024. [Link]

  • MDPI. "Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry." January 5, 2024. [Link]

  • ResearchGate. "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." October 16, 2025. [Link]

  • Clinical Chemistry. "B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids." September 27, 2023. [Link]

  • Organomation. "GC-MS Sample Preparation." Accessed February 20, 2024. [Link]

  • University of Alabama in Huntsville. "Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics." Accessed February 20, 2024. [Link]

  • Research Journal of Science and Technology. "Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations." 2017. [Link]

  • Organic Syntheses. "3,5-dihydroxybenzoic acid." Accessed February 20, 2024. [Link]

  • Georganics. "3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER." February 8, 2011. [Link]

  • FooDB. "Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009)." September 22, 2011. [Link]

  • Nature. "Developing a GC-EI-MS/MS method for quantifying warfarin and five hydroxylated metabolites generated by the Fenton reaction." February 8, 2024. [Link]

  • Google Patents. "Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester." Accessed February 20, 2024.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3,4-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3,4-dihydroxy-5-methylbenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve synthesis yield and purity. The information herein is based on established chemical principles and field-proven insights.

I. Introduction to the Synthesis of 3,4-Dihydroxy-5-methylbenzoic Acid

3,4-Dihydroxy-5-methylbenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. The most common and direct synthetic route is the Kolbe-Schmitt carboxylation of 4-methylcatechol. This guide will focus primarily on optimizing this reaction, while also briefly touching upon alternative approaches.

The Kolbe-Schmitt reaction is a carboxylation process that involves the reaction of a phenoxide with carbon dioxide under elevated temperature and pressure.[1] The phenoxide is more susceptible to electrophilic attack than the corresponding phenol, making it a key intermediate in this synthesis.[2]

II. Troubleshooting Guide: Common Issues and Solutions in the Kolbe-Schmitt Carboxylation of 4-Methylcatechol

This section addresses specific problems that may be encountered during the synthesis of 3,4-dihydroxy-5-methylbenzoic acid via the Kolbe-Schmitt reaction, providing potential causes and actionable solutions.

Problem Potential Causes Solutions and Explanations
Low to No Product Formation 1. Incomplete formation of the phenoxide. 2. Insufficient CO₂ pressure. 3. Reaction temperature is too low. 4. Presence of water in the reaction.1. Ensure complete phenoxide formation: Use a slight excess of a strong, dry base (e.g., sodium or potassium hydroxide). The reaction should be performed under anhydrous conditions. The presence of water can hydrolyze the phenoxide back to the less reactive phenol.[3] 2. Increase CO₂ pressure: The Kolbe-Schmitt reaction is highly dependent on CO₂ pressure. Ensure your reaction vessel is properly sealed and pressurized to at least 80-100 atm. Higher pressures increase the concentration of CO₂ in the reaction medium, driving the equilibrium towards product formation.[1] 3. Optimize reaction temperature: While higher temperatures can favor the para-isomer in some Kolbe-Schmitt reactions, a temperature of at least 125°C is generally required to initiate carboxylation.[1] For 4-methylcatechol, a temperature range of 150-180°C is a good starting point for optimization. 4. Maintain anhydrous conditions: Thoroughly dry all glassware and reagents before use. Water can consume the base and hinder the formation of the reactive phenoxide intermediate.[3]
Low Yield of Desired Product 1. Formation of isomeric byproducts. 2. Dicarboxylation of the aromatic ring. 3. Oxidation of the catechol moiety. 4. Incomplete reaction.1. Control regioselectivity: The choice of alkali metal hydroxide can influence the position of carboxylation. For many phenols, sodium hydroxide favors ortho-carboxylation, while potassium hydroxide can lead to a higher proportion of the para-isomer.[1] For 4-methylcatechol, the desired product is the result of carboxylation at the 5-position. Experimenting with both NaOH and KOH is recommended. 2. Moderate reaction conditions: High temperatures and prolonged reaction times can lead to the formation of dicarboxylic acids.[4] Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to minimize this side reaction. 3. Use an inert atmosphere: Catechols are susceptible to oxidation, especially at elevated temperatures and under basic conditions. Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative degradation of both the starting material and the product.[2] 4. Increase reaction time or temperature: If starting material remains, consider incrementally increasing the reaction time or temperature. However, be mindful of the potential for increased byproduct formation.
Product is Darkly Colored or Contaminated 1. Oxidation of phenolic compounds. 2. Presence of polymeric byproducts.1. Inert atmosphere and rapid workup: As mentioned, an inert atmosphere is crucial. After the reaction is complete, cool the mixture promptly and proceed with the workup to minimize air exposure. 2. Purification by recrystallization: Recrystallization is an effective method for purifying the final product.[5][6] Suitable solvents include hot water, aqueous ethanol, or a mixture of ethyl acetate and a non-polar solvent like hexanes. The use of activated charcoal during recrystallization can help remove colored impurities.
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent. 2. Incomplete precipitation upon acidification.1. Optimize extraction solvent: If using liquid-liquid extraction, ensure the chosen organic solvent has a good partition coefficient for the product. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume. 2. Adjust pH for precipitation: The product will precipitate from the aqueous solution upon acidification. Ensure the pH is sufficiently low (typically pH 1-2) for complete protonation of the carboxylate and subsequent precipitation. Cooling the solution in an ice bath can further decrease the solubility of the product.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for the synthesis of 3,4-Dihydroxy-5-methylbenzoic acid?

The most direct and commonly used starting material is 4-methylcatechol. It possesses the required dihydroxy and methyl-substituted benzene ring, making the Kolbe-Schmitt carboxylation a single-step conversion to the desired product.

Q2: What are the key parameters to control for a successful Kolbe-Schmitt reaction?

The critical parameters are:

  • Anhydrous conditions: To ensure the formation and stability of the reactive phenoxide.[3]

  • Temperature: Sufficiently high to drive the reaction, typically in the range of 150-180°C.

  • Pressure: High CO₂ pressure (80-100 atm) is essential for carboxylation.[1]

  • Choice of base: The alkali metal cation (Na⁺ vs. K⁺) can influence the regioselectivity of the carboxylation.[1]

  • Inert atmosphere: To prevent oxidation of the electron-rich catechol ring.[2]

Q3: What are the expected side products in this synthesis?

Potential side products include:

  • Isomeric monocarboxylic acids: Carboxylation at other positions on the ring.

  • Dicarboxylic acids: Further carboxylation of the desired product.[4]

  • Unreacted 4-methylcatechol.

  • Oxidation and polymerization products: Resulting from the degradation of the starting material or product.

Q4: How can I effectively purify the final product?

Recrystallization is the most common and effective method.[5][6] Here is a general procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., water, aqueous ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

IV. Experimental Protocols

Protocol 1: Kolbe-Schmitt Carboxylation of 4-Methylcatechol

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction and should be optimized for specific laboratory conditions.

Materials:

  • 4-Methylcatechol

  • Sodium hydroxide or Potassium hydroxide (pellets, anhydrous)

  • Carbon dioxide (high pressure cylinder)

  • Concentrated Hydrochloric acid or Sulfuric acid

  • Anhydrous Toluene or Xylene (optional, as a solvent)

  • Deionized water

  • Suitable recrystallization solvent (e.g., aqueous ethanol)

  • Activated charcoal

Equipment:

  • High-pressure autoclave with a magnetic stirrer and temperature control

  • Schlenk line or glove box for handling anhydrous reagents

  • Standard laboratory glassware

Procedure:

  • Preparation of the Phenoxide:

    • Under an inert atmosphere (N₂ or Ar), add 1.0 equivalent of 4-methylcatechol to the autoclave.

    • If using a solvent, add anhydrous toluene or xylene.

    • Carefully add 2.1 equivalents of finely ground, anhydrous sodium hydroxide or potassium hydroxide. The slight excess of base ensures complete formation of the diphenoxide.

    • Seal the autoclave and stir the mixture at a moderate speed.

  • Carboxylation:

    • Pressurize the autoclave with carbon dioxide to 80-100 atm.

    • Heat the reaction mixture to 150-180°C with vigorous stirring.

    • Maintain these conditions for 4-8 hours. Monitor the reaction progress by taking small aliquots (if the setup allows) and analyzing by TLC or HPLC.

  • Work-up:

    • Cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

    • Open the autoclave and add deionized water to dissolve the solid reaction mixture.

    • Transfer the aqueous solution to a beaker and filter to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid or sulfuric acid with stirring until the pH is approximately 1-2. A precipitate of the crude product should form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from a suitable solvent system (e.g., hot water or aqueous ethanol) as described in the FAQ section.

    • Dry the purified 3,4-dihydroxy-5-methylbenzoic acid under vacuum.

V. Visualization of Key Processes

Reaction Workflow

G cluster_prep Phenoxide Preparation cluster_reaction Carboxylation cluster_workup Work-up & Purification start 4-Methylcatechol phenoxide Sodium/Potassium 4-methylcatecholate start->phenoxide Anhydrous conditions, Inert atmosphere base Anhydrous NaOH or KOH base->phenoxide autoclave Autoclave (150-180°C, 80-100 atm) phenoxide->autoclave co2 High Pressure CO₂ co2->autoclave crude_salt Crude product salt autoclave->crude_salt precipitation Precipitation crude_salt->precipitation Dissolution in H₂O acid Acidification (HCl/H₂SO₄) acid->precipitation recrystallization Recrystallization precipitation->recrystallization Crude Product final_product Pure 3,4-Dihydroxy-5-methylbenzoic acid recrystallization->final_product

Caption: Experimental workflow for the synthesis of 3,4-Dihydroxy-5-methylbenzoic acid.

Reaction Mechanism

G cluster_step1 cluster_step2 cluster_step3 cluster_step4 A 4-Methylcatechol C Sodium 4-methylcatecholate (dianion) A->C - 2 H₂O B + 2 NaOH D Sodium 4-methylcatecholate F Intermediate carboxylate D->F E + CO₂ E->F High Pressure G Intermediate carboxylate H Sodium 3,4-dihydroxy- 5-methylbenzoate G->H Rearrangement I Sodium 3,4-dihydroxy- 5-methylbenzoate K 3,4-Dihydroxy-5-methylbenzoic acid I->K - 2 NaCl J + 2 HCl

Caption: Simplified mechanism of the Kolbe-Schmitt carboxylation of 4-methylcatechol.

VI. References

  • PrepChem. Synthesis of 3,4-Dihydroxy-5-cyanobenzoic acid. Available at: [Link]

  • MDPI. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Available at: [Link]

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  • PubMed. A Mechanochemical Kolbe-Schmitt Reaction: Catechol Carboxylation Provides Building Blocks for Renewable Plasticizers. Available at: [Link]

  • Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Available at: [Link]

  • ResearchGate. (PDF) Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Available at: [Link]

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  • Organic Syntheses. n-methyl-3,4-dihydroxyphenylalanine. Available at: [Link]

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Preventing oxidation of 3,4-Dihydroxy-5-methylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Storing 3,4-Dihydroxy-5-methylbenzoic Acid

3,4-Dihydroxy-5-methylbenzoic acid is a valuable benzoic acid derivative used in various research and development applications, from pharmaceutical synthesis to materials science. Its chemical structure features a catechol moiety (a 1,2-dihydroxybenzene ring), which is the source of its desirable chemical properties but also the root of its primary stability challenge: a high susceptibility to oxidation.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and in-depth scientific explanations to prevent, identify, and resolve issues related to the oxidative degradation of 3,4-Dihydroxy-5-methylbenzoic acid during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my solid sample of 3,4-Dihydroxy-5-methylbenzoic acid turning from white/off-white to a yellow or brown color over time?

This discoloration is a classic indicator of oxidation. The catechol group on the molecule is readily oxidized to form highly colored ortho-quinone (o-quinone) species.[3][4] This process can be initiated by atmospheric oxygen and is accelerated by factors such as light, humidity, and elevated temperatures.[4] Even trace amounts of oxidized material can impart a noticeable color to the bulk solid.

Q2: My solution of 3,4-Dihydroxy-5-methylbenzoic acid rapidly changes color. What is happening?

Oxidation occurs much more rapidly in solution than in the solid state. The primary drivers are dissolved oxygen and the pH of the solvent.[3][4] In neutral or alkaline (basic) solutions, the catechol protons are more easily removed, dramatically accelerating the rate of autoxidation and leading to rapid discoloration and degradation.[3][4]

Q3: What are the ideal storage conditions for this compound?

To ensure maximum shelf-life and purity, the compound must be protected from the key environmental factors that promote oxidation. The optimal conditions are summarized in the table below.

Table 1: Recommended Storage Conditions for 3,4-Dihydroxy-5-methylbenzoic Acid

FormTemperatureAtmosphereLight ProtectionRecommended Duration
Solid 2-8°C (Refrigerated)Tightly sealed container. For long-term storage, consider flushing with an inert gas (Argon or Nitrogen).Store in an amber glass vial or in a dark location.Years (if conditions are maintained)
Solution ≤ -20°C (Frozen)Use de-gassed solvents. Sparge solution with Argon or Nitrogen before sealing and freezing.Store in amber or foil-wrapped containers.Short-term (1 month at -20°C); Long-term (up to 6 months at -80°C)[5]

Q4: Can I still use my compound if it has changed color?

For applications requiring high purity, such as quantitative analysis, drug formulation, or kinetic studies, using the oxidized compound is not recommended. The presence of quinones and other degradation products can interfere with assays, alter biological activity, and produce unreliable results. For some qualitative synthetic applications, its use may be acceptable, but purity should first be assessed.

Section 2: The Science of Degradation: Understanding the Oxidation Pathway

The instability of 3,4-Dihydroxy-5-methylbenzoic acid is rooted in the chemistry of its catechol functional group. The oxidation process converts the two hydroxyl (-OH) groups into a highly reactive o-quinone. This is not a simple one-step reaction but a cascade that can be influenced at multiple points.

The core mechanism involves the loss of two protons and two electrons (2H⁺, 2e⁻) from the catechol ring to form the o-quinone.[6] This process is significantly accelerated by factors that facilitate this electron and proton transfer.

  • Oxygen (O₂): In a process called autoxidation, molecular oxygen acts as the initial oxidizing agent, leading to the formation of reactive oxygen species (ROS) like superoxide (O₂•–) and hydrogen peroxide (H₂O₂), which further propagate the degradation.[3][4]

  • High pH (Alkaline): Basic conditions deprotonate the phenolic hydroxyl groups, creating a phenoxide anion that is far more electron-rich and susceptible to oxidation than the protonated form.[3][4]

  • Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) can act as powerful catalysts, accelerating the redox cycle and boosting the generation of damaging hydroxyl radicals.[1][3]

  • Light & Temperature: UV light provides the energy to initiate radical reactions, while elevated temperatures increase the overall reaction rate.[4]

The diagram below illustrates this degradation pathway and highlights the key factors and preventive interventions.

OxidationPathway cluster_main Oxidation Process cluster_factors Accelerating Factors cluster_interventions Preventive Interventions Compound 3,4-Dihydroxy-5-methylbenzoic Acid (Catechol Form) Quinone Oxidized Product (o-Quinone Form) Leads to discoloration & degradation Compound->Quinone Oxidation O2 Oxygen (O₂) O2->Compound:n attacks pH High pH (Alkaline) pH->Compound:n promotes Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->Compound:n catalyzes Light UV Light / Heat Light->Compound:n initiates InertGas Inert Atmosphere (Argon, Nitrogen) InertGas->O2 displaces LowTemp Low Temperature (Refrigerate/Freeze) LowTemp->Quinone slows rate Acidic Acidic/Neutral pH Acidic->pH counteracts Chelator Chelating Agents (e.g., EDTA) Chelator->Metal sequesters

Caption: Oxidation pathway of the catechol moiety and points of intervention.

Section 3: Troubleshooting Guide: Identifying and Confirming Oxidation

If you suspect your sample has been compromised, a systematic approach can confirm oxidation and help prevent future occurrences.

Table 2: Troubleshooting Oxidation Issues

Observation / SymptomPotential Cause(s)Recommended Action & Analysis
Solid powder is yellow, tan, or brown instead of white. 1. Prolonged exposure to air (improperly sealed container).2. Storage at room temperature or exposure to light.3. Age of the material.Action: Immediately transfer to a tightly sealed, amber vial, flush with inert gas, and store at 2-8°C. Analysis: Dissolve a small amount in a suitable solvent (e.g., methanol) and analyze via HPLC-UV. Look for a decreased area of the main peak and the appearance of new, earlier-eluting peaks corresponding to more polar oxidation products.
Solution turns yellow, pink, or brown within minutes to hours of preparation. 1. Use of oxygenated solvents.2. Neutral or alkaline pH of the solution.3. Contamination of solvent or glassware with metal ions.Action: Prepare fresh solutions using solvents that have been de-gassed by sparging with N₂ or Ar for 15-20 minutes. If possible, use a slightly acidic buffer (e.g., pH 4-5). Use acid-washed glassware. Analysis: Use UV-Vis spectroscopy to monitor the appearance of new absorbance bands. Oxidation to quinones often results in new absorbance peaks in the 350-450 nm range.[7][8]
Inconsistent results in bioassays or chemical reactions. Oxidized compound and degradation byproducts are present, leading to altered activity or side reactions.Action: Discard the suspect material. Obtain a fresh, high-purity lot of the compound and implement the stringent storage protocols outlined in this guide. Analysis: Confirm the purity of the new material by HPLC and/or LC-MS before use. Establish this as a baseline for future quality control checks.

Section 4: Protocols for Prevention & Analysis

Protocol 4.1: Recommended Storage and Handling Procedures

A. For Solid Compound (Long-Term Archival)

  • Environment: Work in a low-humidity environment. If possible, handle the material inside a glove box with an inert atmosphere.

  • Aliquotting: Upon receiving a new bottle, avoid repeatedly opening the main container. Aliquot the powder into smaller, single-use amber glass vials appropriate for your experimental needs.

  • Inerting: Before sealing each aliquot, gently flush the headspace of the vial with a stream of dry Argon or Nitrogen for 10-15 seconds to displace atmospheric oxygen.

  • Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed aliquots in a labeled secondary container and store in a refrigerator at 2-8°C, away from light sources.

B. For Preparing Stock Solutions

  • Solvent Preparation: Select a high-purity, HPLC-grade solvent. De-gas the solvent by sparging with Argon or Nitrogen for at least 20 minutes or by using a sonication-vacuum cycle.

  • Weighing: Weigh the required amount of the solid compound quickly to minimize air exposure.

  • Dissolution: Add the de-gassed solvent to the solid and dissolve completely, mixing gently.

  • Inerting: Flush the headspace of the solution vial with inert gas before sealing.

  • Storage: If not for immediate use, freeze the solution promptly at -20°C or -80°C. Perform freeze-thaw cycles only when absolutely necessary, as this can introduce oxygen.[5]

Protocol 4.2: Analytical Workflow for Assessing Purity and Oxidation by HPLC-UV

This protocol provides a general method for routine quality control.

  • System: A standard HPLC system with a UV or Diode Array Detector (DAD) is sufficient.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure acidic pH and suppress ionization).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and run a linear gradient to a high percentage of Mobile Phase B over 15-20 minutes.

  • Detection: Monitor at 270-280 nm, which is a typical absorbance range for benzoic acids.[8] If using a DAD, scan from 200-500 nm to capture potential quinone absorbances.

  • Sample Preparation: Prepare a dilute solution of your compound (~0.1 mg/mL) in the initial mobile phase composition.

  • Analysis:

    • Pristine Sample: A high-purity sample should yield a single, sharp major peak at a specific retention time.

    • Oxidized Sample: An oxidized sample will show a significant decrease in the peak area of the parent compound. Additionally, one or more new, often broader, peaks will appear, typically at earlier retention times due to the increased polarity of the oxidized products.

Section 5: Summary of Best Practices

  • Always Store Cold and Dark: Refrigeration (2-8°C) for solids and freezing (≤ -20°C) for solutions is mandatory.

  • Oxygen is the Enemy: Use inert gas (Argon/Nitrogen) to displace air in containers for both solids and solutions.

  • Solid is More Stable: Store the compound as a dry solid whenever possible. Prepare solutions fresh for each experiment.[5]

  • Mind the pH: For solutions, a slightly acidic environment significantly slows oxidation. Avoid alkaline conditions.

  • Verify Purity: Before critical experiments, verify the purity of your compound with a quick analytical check like HPLC-UV.

References

  • ACS Omega. (2021, February 19). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Publications. [Link]

  • PMC. (2021, February 19). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. [Link]

  • ResearchGate. Oxidation reaction of catechol. [Link]

  • MDPI. (2021, September 7). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. [Link]

  • MDPI. (2025, November 19). Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols. [Link]

  • IAPC Journals. (2025, February 21). Electrooxidation of catechol in the presence of proline at different pH. [Link]

  • PMC. Techniques for Analysis of Plant Phenolic Compounds. [Link]

  • SciSpace. (2021, February 10). Kinetics and Mechanism of Oxidation of Catechol by Oxygenated [Co2(O2)(NH3)10]. [Link]

  • Carl ROTH. Safety Data Sheet: 3,4-Dihydroxybenzoic acid. [Link]

  • ACS Publications. (2024, November 12). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]

  • Digikogu. Determination of Phenolic Compounds and their Antioxidative Capability in Plant Extracts. [Link]

  • MDPI. (2022, November 16). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

  • MDPI. (2023, September 16). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. [Link]

  • FooDB. (2011, September 22). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). [Link]

  • Georganics. (2011, February 8). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER. [Link]

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Troubleshooting solubility issues of 3,4-Dihydroxy-5-methylbenzoic acid in buffer solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3,4-Dihydroxy-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered in buffer solutions.

Compound Profile: 3,4-Dihydroxy-5-methylbenzoic acid
PropertyEstimated ValueRationale & Key Considerations
Molecular Formula C₈H₈O₄-
Molecular Weight 168.15 g/mol -
pKa (Carboxylic Acid) ~4.0 - 4.5The carboxylic acid is the most acidic proton. The pKa of the parent compound, 3,4-dihydroxybenzoic acid, is ~4.48[1]. The related 3,4-dihydroxy-5-methoxybenzoic acid has a predicted pKa of ~4.33[2]. The electron-donating methyl group may slightly alter this value.
pKa (Phenolic OH) ~8.5 - 9.5The phenolic hydroxyl groups are much weaker acids than the carboxylic acid. Their deprotonation becomes significant at higher pH.
Aqueous Solubility Low at neutral pHLike most phenolic acids, the protonated form is sparingly soluble in water. The parent compound, protocatechuic acid, has a reported solubility of 18.2 g/L at 14°C[3]. The methyl group will likely decrease aqueous solubility slightly due to increased hydrophobicity.
logP ~1.0 - 1.5The parent compound, protocatechuic acid, has a logP of 0.86[3][4]. The addition of a methyl group will increase the octanol-water partition coefficient, indicating slightly lower aqueous solubility.
Appearance White to off-white/brownish solidThe catechol moiety is prone to air oxidation, which can cause discoloration[3].
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 3,4-Dihydroxy-5-methylbenzoic acid won't dissolve in my neutral (pH 7.0-7.4) buffer. Is my compound degraded?

Answer: It is unlikely that your compound is degraded. The primary issue is its chemical structure. At neutral pH, the carboxylic acid group (with an estimated pKa around 4.0-4.5) is deprotonated to its carboxylate form, which aids solubility. However, the overall molecule may still possess insufficient polarity to dissolve easily in a purely aqueous system, especially at higher concentrations. The fundamental principle is that the ionized (salt) form of a drug is more water-soluble than its un-ionized (free acid) form[5].

The key to solubility is controlling the ionization state of the molecule's acidic functional groups.

Caption: pH-dependent ionization states of the compound.

Q2: How can I use pH to increase the solubility of my compound?

Answer: You can significantly increase the solubility by preparing your solution at a pH that is at least 1 to 2 units higher than the pKa of the carboxylic acid group.

Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of an acidic group, the group will exist predominantly in its deprotonated, ionized (conjugate base) form. For 3,4-Dihydroxy-5-methylbenzoic acid, this means the carboxylic acid becomes a negatively charged carboxylate. This charged species is much more polar and thus more soluble in aqueous buffers[5].

Recommended Action:

  • Start with a buffer pH of ~6.0.

  • If solubility is still insufficient, incrementally increase the buffer pH to 7.0, 7.5, or 8.0.

  • As you increase the pH, you should observe a marked improvement in solubility.

  • Caution: Be mindful of the potential for oxidation at higher pH values (see Q3).

Q3: I successfully dissolved my compound at pH 8.0, but the solution is slowly turning yellow/brown. What is happening and how can I stop it?

Answer: The color change is a classic indicator of the oxidation of the catechol (3,4-dihydroxy) moiety. Catechols are highly susceptible to oxidation, especially under neutral to alkaline conditions, in the presence of oxygen or metal ions. This process forms highly colored o-quinones, which can further polymerize[6][7].

Mechanism: The deprotonation of the phenolic hydroxyl groups at higher pH makes the molecule more electron-rich and thus more easily oxidized[8]. This is a common issue with compounds containing catechol groups[9][10].

Preventative Measures:

  • Work Quickly: Prepare solutions fresh and use them as soon as possible.

  • De-gas Buffers: Before adding the compound, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid or sodium metabisulfite, to the buffer.

  • Add a Chelator: Trace metal ions can catalyze oxidation. Adding a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sequester these ions.

  • Optimize pH: Find the lowest pH that provides the required solubility but minimizes the rate of oxidation. A pH of 6.0-7.0 might be a good compromise.

Q4: I still can't achieve my target concentration even at a higher pH. Can I use a co-solvent?

Answer: Yes, using a co-solvent is a standard and highly effective technique for solubilizing poorly soluble compounds for in vitro experiments[11][12][13]. The strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent and then slowly dilute this stock solution into your aqueous buffer[].

Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol work by reducing the overall polarity of the solvent system. They disrupt the strong hydrogen-bonding network of water, making it more favorable for the less polar solute to dissolve[15].

Commonly Used Co-solvents:

  • DMSO (Dimethyl Sulfoxide): Excellent solubilizing power for many compounds.

  • DMF (Dimethylformamide): Similar to DMSO.

  • Ethanol: A less potent but often more biologically compatible option.

  • PEG 400 (Polyethylene glycol 400): Often used in formulation development[16].

Best Practice: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Then, dilute this stock into your final aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%, and almost always <5%) to avoid impacting your experimental system. Always run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.

Experimental Protocols & Workflows
Protocol 1: Determining Optimal pH for Solubilization

This protocol helps identify the lowest pH required to dissolve the compound to your target concentration, minimizing the risk of oxidative degradation.

  • Preparation: Prepare a series of small-volume buffers (e.g., 50 mM phosphate or HEPES) at various pH points (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). De-gas them if oxidation is a concern.

  • Weigh Compound: Weigh out an amount of 3,4-Dihydroxy-5-methylbenzoic acid calculated to achieve your final target concentration in separate vials for each pH to be tested.

  • Addition & Mixing: Add the corresponding buffer to each vial. Vortex or stir vigorously for 2-5 minutes.

  • Observation: Visually inspect for complete dissolution. If not fully dissolved, gentle sonication or warming (e.g., to 37°C) can be applied briefly. Note the pH at which the compound fully dissolves.

  • Stability Check: Let the successfully dissolved solutions stand at room temperature for a set period (e.g., 1-2 hours) and observe for any color change or precipitation. This will help you find a balance between solubility and stability.

Protocol 2: Preparation of a Co-Solvent Stock Solution

This is the recommended method when high concentrations are needed or when pH adjustment alone is insufficient.

  • Stock Preparation: Weigh the desired amount of 3,4-Dihydroxy-5-methylbenzoic acid into a sterile microcentrifuge tube or glass vial.

  • Add Co-Solvent: Add the minimum volume of 100% DMSO (or other appropriate co-solvent) required to completely dissolve the solid. For example, to make a 50 mM stock, add 20 µL of DMSO for every 1.68 mg of compound. Vortex or sonicate briefly until a clear solution is obtained.

  • Working Solution Preparation: Perform a serial dilution of the high-concentration stock into your final aqueous buffer. For example, to achieve a 50 µM working solution from a 50 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of buffer).

  • Mixing: Mix thoroughly by inverting or gentle vortexing immediately after dilution to prevent the compound from precipitating out of solution.

  • Control: Prepare a vehicle control by adding the same volume of DMSO to the same final volume of buffer.

Troubleshooting Workflow

Caption: Decision workflow for troubleshooting solubility.

References
  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Zhang, H., & Huang, C. H. (2025). Characterizing the Effect of pH and Molecular Structure on the Reactions of Catechol and Hydroquinone with Birnessite. Environmental Science & Technology. [Link]

  • Schaefer, T. F., et al. (2013). pH-dependent cross-linking of catechols through oxidation via Fe3+ and potential implications for mussel adhesion. Journal of the Royal Society Interface, 10(88), 20130613. [Link]

  • LookChem. (n.d.). Cas 3934-84-7, 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. [Link]

  • Co-solvent: Significance and symbolism. (2025). ACADEMIA. [Link]

  • The Effects Of pH On Catechol Oxidase. (2022). Sciencing. [Link]

  • Ahmed, F., et al. (2025). Electrooxidation of catechol in the presence of proline at different pH. Journal of Electrochemical Science and Engineering. [Link]

  • Liu, Y., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids II: effect of buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32. [Link]

  • FooDB. (2011). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). [Link]

  • Al-Gousous, J., et al. (2020). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. Pharmaceutics, 12(12), 1205. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Polymers, 14(15), 3045. [Link]

  • The Good Scents Company. (n.d.). 3,4-dihydroxybenzoic acid, 99-50-3. [Link]

  • Iga, K., et al. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. [Link]

  • PubChem. (n.d.). Protocatechuic Acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3). [Link]

  • Marques, M. R. C. (2021). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS Open, 7(1), 1-8. [Link]

  • Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]

  • ResearchGate. (n.d.). Protocatechuic acid formula (3,4-dihydroxybenzoic acid). [Link]

  • Kumar, S. & Singh, A. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Academia.edu. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-79. [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. (n.d.). [Link]

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Technical Support Center: Purification and Recrystallization of 3,4-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals working with 3,4-Dihydroxy-5-methylbenzoic acid. The unique structural characteristics of this compound—namely the presence of a catechol moiety and a carboxylic acid group—present specific challenges during its purification. This document provides in-depth, experience-driven solutions to common and complex issues encountered during its recrystallization, ensuring you can achieve the highest possible purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems faced during the purification of 3,4-Dihydroxy-5-methylbenzoic acid.

Q1: My "pure" 3,4-Dihydroxy-5-methylbenzoic acid is discolored (e.g., pink, brown, or yellow). What causes this and how can I fix it?

A: This discoloration is almost certainly due to the oxidation of the catechol (3,4-dihydroxy) group. Catechols are highly susceptible to air oxidation, especially when heated in solution, forming colored quinone-type impurities.

  • Solution: The most effective method to remove these colored impurities is by treating the hot solution with activated charcoal (decolorizing carbon) before crystallization.[1] The highly porous nature of charcoal adsorbs the large, flat, colored impurity molecules.[1] Use a small amount (1-2% of the solute mass) to avoid adsorbing your target compound.

Q2: I'm getting a very low yield after recrystallization. What are the likely reasons?

A: A poor yield is a common issue in recrystallization and can stem from several factors:

  • Excess Solvent: Using too much solvent to dissolve the crude product is the most frequent cause. A significant portion of your compound will remain in the "mother liquor" upon cooling.[2][3]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), significant product loss will occur on the filter paper.[1]

  • Incomplete Precipitation: Not cooling the solution for a sufficient amount of time or at a low enough temperature can leave a substantial amount of the product dissolved.

  • Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that is not adequately chilled, will dissolve some of your product.[3]

Q3: No crystals are forming even after my solution has cooled to room temperature. What should I do?

A: This is a classic case of a supersaturated solution, where the compound is eager to crystallize but needs a nucleation site to begin the process.[4]

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide the necessary nucleation sites.[2][4]

  • Seed Crystals: If scratching fails, add a "seed crystal"—a tiny speck of the crude or pure 3,4-Dihydroxy-5-methylbenzoic acid. This provides a perfect template for crystal growth.[2]

  • Reduce Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent, and then allow it to cool again.[2]

Q4: My compound "oiled out" instead of crystallizing. How can I resolve this?

A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid layer upon cooling. This happens when the boiling point of the solvent is higher than the melting point of the impure compound (impurities can significantly depress the melting point).

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (the more "soluble" solvent if using a mixed system) to decrease the saturation point. Allow the solution to cool much more slowly.[2] A slower cooling rate gives the molecules time to orient themselves into a crystal lattice rather than aggregating as a liquid.

Q5: What is a good starting solvent for recrystallizing 3,4-Dihydroxy-5-methylbenzoic acid?

A: Given its polar nature with three hydrogen bond donors (two -OH, one -COOH), polar solvents are the best starting point.

  • Water: Water is a good candidate because the solubility of benzoic acids often increases dramatically with temperature.[5][6] However, due to the compound's high melting point (a similar compound, 3,5-Dihydroxy-4-methylbenzoic acid, melts at 268-270 °C[7]), a single water solvent system is a strong choice.

  • Mixed Solvents: If the compound is too soluble in one solvent or not soluble enough in another, a two-solvent system is ideal. A good pair would be ethanol/water or acetone/water. You would dissolve the compound in the minimum amount of the hot "soluble" solvent (ethanol or acetone) and then add the hot "insoluble" solvent (water) dropwise until the solution becomes cloudy.

Section 2: In-Depth Troubleshooting Guide

This section provides advanced solutions for persistent purification challenges.

Problem: Persistent Discoloration Despite Charcoal Treatment

If a single treatment with activated charcoal is insufficient, it indicates either a high level of colored impurities or sub-optimal technique.

Causality: Activated charcoal works by surface adsorption. If it is added to a boiling solution, the violent bubbling can prevent effective surface contact. Furthermore, using too little charcoal for a heavily contaminated sample will not suffice.

Advanced Solution:

  • Dissolve the compound in the appropriate hot solvent.

  • Remove the flask from the heat source to let the boiling subside.

  • Add the activated charcoal to the hot, but not boiling, solution. This prevents overflow and ensures good mixing.

  • Gently reheat the mixture to a boil for 5-10 minutes to allow for complete adsorption.

  • Perform a hot filtration to remove the charcoal. For catechols, which are prone to oxidation, minimizing the time the solution spends at high temperatures is crucial.

Troubleshooting Workflow for "Oiling Out"

The following decision tree provides a systematic approach to resolving this common and frustrating issue.

G start Compound 'Oiled Out' reheat Reheat to redissolve the oil start->reheat add_solvent Add more of the 'good' co-solvent (e.g., ethanol in an ethanol/water system) reheat->add_solvent slow_cool Allow solution to cool VERY slowly (e.g., in a warm water bath) add_solvent->slow_cool success Pure Crystals Form slow_cool->success failure Still Oils Out slow_cool->failure change_solvent Change to a different solvent system with a lower boiling point failure->change_solvent

Caption: A decision tree for systematically troubleshooting an "oiling out" event during recrystallization.

Section 3: Optimized Recrystallization Protocols

These protocols are designed to maximize both purity and yield for 3,4-Dihydroxy-5-methylbenzoic acid.

Protocol 1: Single-Solvent Recrystallization (Aqueous)

This is the preferred method if a suitable single solvent, like water, is identified.

  • Dissolution: Place the crude 3,4-Dihydroxy-5-methylbenzoic acid in an Erlenmeyer flask. Add a minimum amount of deionized water to create a slurry. Heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid just dissolves completely.[5]

  • Decolorization (if needed): Remove the flask from the heat. Add a small amount of activated charcoal, swirl, and heat for 5-10 minutes.

  • Hot Filtration (if needed): To remove charcoal or other insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This minimizes premature crystallization.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.[3]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the funnel for a period, followed by drying in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)

Use this method if the compound is too soluble in hot water or not soluble enough in cold water for a good yield.

G cluster_0 Two-Solvent Recrystallization Workflow start 1. Dissolve crude solid in minimum boiling ethanol ('soluble' solvent) add_water 2. Add hot water ('insoluble' solvent) dropwise until turbidity persists start->add_water redissolve 3. Add a few drops of hot ethanol to make the solution clear again add_water->redissolve cool 4. Allow solution to cool slowly and undisturbed redissolve->cool crystals 5. Pure crystals form cool->crystals filtrate 6. Isolate crystals via vacuum filtration crystals->filtrate wash_dry 7. Wash with cold ethanol/water mixture and dry thoroughly filtrate->wash_dry

Caption: Standard workflow for a two-solvent recrystallization procedure.

Section 4: Purity Assessment

A successful purification must be verified.

  • Melting Point Analysis: This is the most straightforward method to assess purity. A pure compound will have a sharp melting point range (typically < 2 °C), whereas an impure compound will melt over a broad range and at a lower temperature. The melting point for the related compound 3,5-Dihydroxy-4-methylbenzoic acid is 268-270 °C.[7] Your purified product should have a sharp melting point in a similar range.

  • Chromatographic Methods: Thin-Layer Chromatography (TLC) can provide a quick qualitative check for impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.

  • Spectroscopy: NMR and IR spectroscopy can confirm the structure of the purified compound and detect any remaining impurities.

Section 5: Data Summary & Key Parameters

The choice of solvent is the most critical parameter in recrystallization.[9]

SolventBoiling Point (°C)Suitability for 3,4-Dihydroxy-5-methylbenzoic acidRationale & Notes
Water 100Excellent (Primary Choice) High polarity matches the solute. Large difference in solubility between hot and cold is expected for phenolic acids.[5] High boiling point is not an issue due to the compound's high melting point.
Ethanol 78Good (as a co-solvent) The compound is likely very soluble in ethanol even when cold, which would lead to poor yield in a single-solvent system. Excellent as the "soluble" solvent in a two-solvent pair with water.
Acetone 56Good (as a co-solvent) Similar to ethanol. Its lower boiling point can be advantageous if the compound shows any thermal instability, though this is unlikely here.
Ethyl Acetate 77Moderate Less polar than alcohols. May be useful if impurities are highly polar. Solubility should be tested.
Hexanes/Heptane 69 / 98Poor (as a primary solvent) Non-polar solvents will not dissolve the highly polar target compound. Could be used as the "insoluble" solvent in a two-solvent system if needed.

Section 6: Advanced Purification Strategies

If recrystallization fails to yield a product of the desired purity, more advanced techniques may be necessary.

  • Column Chromatography: For difficult-to-separate impurities with similar solubility profiles, column chromatography is the next logical step.[10] Using a silica gel stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), it is possible to separate compounds based on their differential adsorption to the silica.

  • Preparative HPLC: For achieving the highest possible purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers much higher resolution than standard column chromatography but is more resource-intensive.[10][11]

References

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2024). MDPI. [Link]

  • Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. (2016). ACS Publications. [Link]

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (n.d.). PMC. [Link]

  • Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). (2011). FooDB. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC. [Link]

  • Extraction and Isolation of Phenolic Compounds. (n.d.). Springer Nature Experiments. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Chemical Properties of Benzoic acid, 3,4-dihydroxy-, methyl ester (CAS 2150-43-8). (n.d.). Cheméo. [Link]

  • Help! Recrystallization sources of error. : r/chemhelp. (2012). Reddit. [Link]

  • Recrystallization1. (n.d.). Unknown Source. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Unknown Source. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Unknown Source. [Link]

  • Experiment 9 — Recrystallization. (n.d.). Unknown Source. [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists dealing with the synthesis of 3,4-Dihydroxy-5-methylbenzoic acid (also known as 5-Methylprotocatechuic acid).

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Reactions & Process Optimization

Executive Summary & Molecule Profile

Target Molecule: 3,4-Dihydroxy-5-methylbenzoic acid CAS Registry Number: 72922-62-4 (related isomers often confused; verify structure) Core Challenge: The synthesis involves a "catechol" (1,2-dihydroxybenzene) moiety. Catechols are notoriously prone to oxidative polymerization (browning/tarring) under neutral-to-basic conditions and decarboxylation under high thermal stress.

This guide prioritizes Product Integrity over simple yield, focusing on preventing the irreversible formation of quinones and decarboxylated byproducts.

Critical Reaction Pathways & Danger Zones

The following diagram illustrates the standard synthetic route starting from 5-Methylvanillin (a commercially available or easily synthesized precursor) and highlights where specific side reactions occur.

ReactionPathways Start 5-Methylvanillin (3-Methoxy-4-hydroxy-5-methylbenzaldehyde) Intermediate Intermediate Acid (3-Methoxy-4-hydroxy-5-methylbenzoic acid) Start->Intermediate Oxidation (NaClO2 or Ag2O) Target TARGET 3,4-Dihydroxy-5-methylbenzoic acid Intermediate->Target Demethylation (BBr3 or AlCl3) Decarb 4-Methylcatechol (Decarboxylated Product) Intermediate->Decarb Thermal Stress Quinone o-Quinone Species (Reactive Intermediate) Target->Quinone O2 / Base / pH > 6 Target->Decarb Heat > 140°C Acidic Reflux Polymer Black Tar (Polymerized Quinones) Quinone->Polymer Polymerization

Figure 1: Synthetic pathway illustrating the "Danger Zones" where oxidation and decarboxylation compete with the desired product formation.

Module 1: Preventing Oxidative Polymerization (The "Tar" Issue)

Symptom: The reaction mixture or workup solution turns dark brown or black.[1] Cause: Catechols oxidize to o-quinones in the presence of oxygen, especially at pH > 5. These quinones undergo Michael additions with unreacted catechols, leading to complex polymers (tar).

Protocol: The "Reductive Shield" Workup

To ensure product stability, you must maintain a reducing environment during the quenching and isolation steps.

Step-by-Step Procedure:

  • Degassing: Sparge all reaction solvents and aqueous workup solutions with Argon or Nitrogen for 15 minutes prior to use.

  • Quenching (Demethylation Step):

    • If using

      
      : Quench by pouring the reaction mixture slowly into ice-cold water  containing 1% Sodium Bisulfite (
      
      
      
      )
      or Ascorbic Acid .
    • Why? The bisulfite acts as a scavenger for any in situ generated quinones, reducing them back to the catechol before they can polymerize.

  • pH Control:

    • Adjust pH to 2.0–3.0 immediately.

    • Critical: Never allow the pH to rise above 6.0 during extraction. Catechols autoxidize rapidly at neutral pH.

  • Solvent Selection: Use Ethyl Acetate (EtOAc) for extraction.[1][2] Avoid ethers (THF/Diisopropyl ether) if they contain peroxides, which initiate oxidation.

Troubleshooting Table: Oxidation Control
ObservationDiagnosisImmediate Action
Solution turns pink/red Early stage oxidation (Semiquinone radical formation).Acidify immediately to pH < 3.[1] Add reducing agent (NaHSO3).
Solution turns black Advanced polymerization (Irreversible).Filter through Celite to remove tar. Treat filtrate with charcoal, then recrystallize.[3]
Emulsion during extraction Polymerized byproducts acting as surfactants.Add brine and a small amount of methanol. Centrifuge if possible.

Module 2: Preventing Decarboxylation

Symptom: Loss of carboxylic acid functionality; isolation of 4-methylcatechol. Cause: Electron-rich benzoic acids (like dihydroxy-methyl-benzoic acid) are thermally unstable. The electron-donating -OH and -CH3 groups destabilize the C-C bond of the carboxyl group, facilitating


 loss, particularly in acidic aqueous solutions at high temperatures.
Protocol: Low-Temperature Demethylation

Avoid refluxing in aqueous HBr, which requires high temperatures (100°C+) and promotes decarboxylation.

Recommended Method: Lewis Acid Mediated (AlCl3 / Pyridine) This method operates at lower temperatures and is highly selective.

  • Reagents: Aluminum Chloride (

    
    ) and Pyridine.
    
  • Conditions:

    • Dissolve the intermediate (3-methoxy-4-hydroxy-5-methylbenzoic acid) in dry DCM or DCE.

    • Add

      
       (3-4 equivalents) followed by Pyridine (excess) at 0°C .
      
    • Allow to warm to 40–50°C (Do not reflux at high temp). Monitor via HPLC.[4][5][6]

  • Mechanism: The aluminum forms a stable chelate with the catechol/carbonyl oxygen, which actually protects the carboxyl group from decarboxylation during the reaction.

Alternative: BBr3 in DCM

  • Perform at -78°C to 0°C .

  • Warning: Strictly anhydrous. Moisture generates HBr, which can cause issues if the temperature spikes.

Module 3: Purification & Isolation Strategy

Objective: Isolate pure crystals without inducing degradation.

Crystallization Protocol
  • Solvent System: Water/Methanol or Water/Ethanol (degassed).

  • Procedure:

    • Dissolve crude solid in minimum hot solvent (max 60°C).

    • Add a pinch of Sodium Dithionite (

      
      )  to the hot solution. This ensures the solution remains reduced during crystallization.
      
    • Cool slowly to 4°C under an inert atmosphere (e.g., parafilm-sealed flask or N2 blanket).

  • Drying:

    • Dry crystals in a vacuum desiccator over

      
      .
      
    • Avoid oven drying > 60°C, as surface oxidation can occur.

Synthesis Troubleshooting Flowchart

Use this logic flow to diagnose low yields or impure products.

Troubleshooting Start Problem Detected CheckColor Is the product dark/black? Start->CheckColor CheckNMR Does NMR show missing COOH? CheckColor->CheckNMR No Oxidation Oxidative Polymerization. Action: Use NaHSO3 in workup. Keep pH < 3. CheckColor->Oxidation Yes CheckYield Is yield < 40%? CheckNMR->CheckYield No Decarb Decarboxylation. Action: Lower reaction temp. Switch from HBr to AlCl3. CheckNMR->Decarb Yes (Proton signal shift) Solubility Water Solubility Issue. Action: Saturate aqueous layer with NaCl. Perform continuous extraction. CheckYield->Solubility Yes

Figure 2: Diagnostic flowchart for common synthetic failures.

References

  • Synthesis of Hydroxybenzoic Acids

    • Title: Synthesis of 3,5-Dihydroxybenzoic acid (Analogous chemistry for decarboxylation risks).[7]

    • Source: Organic Syntheses, Coll. Vol. 3, p.288 (1955).
    • URL:[Link]

  • Catechol Oxidation Mechanisms

    • Title: Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives.
    • Source: ACS Omega (2021).
    • URL:[Link]

  • Demethylation Strategies

    • Title: Efficient O-demethylation of lignin-derived aromatic compounds under moder
    • Source: RSC Advances (2023).
    • URL:[Link]

  • Decarboxylation Risks

    • Title: Decarboxylative Hydroxylation of Benzoic Acids (Discusses thermal instability).[8]

    • Source: NIH / PMC (2018).
    • URL:[Link]

Sources

Technical Support Center: Purification of 3,4-Dihydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 3,4-Dihydroxy-5-methylbenzoic acid extracts. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material. As a phenolic acid, 3,4-Dihydroxy-5-methylbenzoic acid is susceptible to oxidation and can be accompanied by structurally similar impurities, making its purification a critical step for downstream applications. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3,4-Dihydroxy-5-methylbenzoic acid. Each issue is presented with potential causes and actionable solutions.

Issue 1: My crude extract is dark brown or black, not the expected off-white or pale cream solid.

  • Question: Why is my isolated crude product so dark, and how can I fix it?

  • Answer: The dark coloration is almost certainly due to the oxidation of the catechol (3,4-dihydroxy) moiety. Phenols, especially those with multiple hydroxyl groups, are highly susceptible to air oxidation, which forms colored quinone-type structures. This process can be accelerated by heat, light, or the presence of metallic impurities.

    • Preventative Measures:

      • Inert Atmosphere: During workup and extraction, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Reducing Agents: Add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) to the aqueous phases during extraction and quenching steps. These agents will preferentially react with oxidants and can help prevent the formation of colored impurities.[1]

    • Remediation Protocol:

      • Charcoal Treatment: Activated carbon (charcoal) is highly effective at adsorbing colored impurities. Dissolve your crude product in a suitable hot solvent (e.g., an ethanol/water mixture) for recrystallization. Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution and boil for 5-10 minutes. Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.[2] The filtrate should be significantly lighter in color. Proceed with cooling to crystallize the purified product.

      • Caution: Using too much charcoal can lead to a significant loss of your desired product due to non-specific adsorption.

Issue 2: After recrystallization, my yield is extremely low.

  • Question: I'm losing most of my compound during recrystallization. What am I doing wrong?

  • Answer: Low recovery from recrystallization is a common issue that typically points to one of two main causes: using an excessive amount of solvent or choosing an inappropriate solvent system. The goal of recrystallization is to dissolve the solute in a minimum amount of hot solvent.[3]

    • Troubleshooting Steps:

      • Minimize Solvent Volume: Always start with a small amount of solvent and add it in portions to your heated crude material until it just dissolves. Using a large excess of solvent will keep your product dissolved even after cooling.[3]

      • Solvent Selection is Key: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. For 3,4-Dihydroxy-5-methylbenzoic acid, polar solvents are generally required. Water is a good starting point, but its high boiling point can sometimes promote degradation. A mixed solvent system, such as ethanol/water, methanol/water, or ethyl acetate/heptane, often provides better results by allowing for fine-tuning of polarity.[4][5]

      • Recover Product from Mother Liquor: If you suspect you've used too much solvent, you can try to recover the material. Concentrate the filtrate (the "mother liquor") under reduced pressure to remove some of the solvent and then attempt to cool it again to induce further crystallization.

      • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.[4]

Issue 3: My HPLC analysis shows that the main impurity has a very similar retention time to my product.

  • Question: How can I separate an impurity that co-elutes with my product in reversed-phase HPLC?

  • Answer: Co-eluting impurities are often isomers or structurally related compounds, such as regioisomers from the synthesis (e.g., 4,5-dihydroxy-2-methylbenzoic acid) or demethylated starting materials. Separating these requires a purification technique with a different selectivity than standard reversed-phase chromatography.

    • Strategies for Separation:

      • Flash Column Chromatography (Silica Gel): Normal-phase silica gel chromatography separates compounds based on polarity, primarily through hydrogen bonding and dipole-dipole interactions. Since your product is a polar phenolic acid, you will need a relatively polar mobile phase. A gradient elution starting with a non-polar solvent (e.g., hexane or toluene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, often with a small amount of acetic or formic acid) can effectively separate closely related polar compounds.[6] The addition of acid to the mobile phase is crucial to keep the carboxylic acid protonated and prevent streaking on the silica gel.

      • Polyamide Chromatography: Polyamide columns are particularly effective for separating phenolic compounds.[6][7] They operate via hydrogen bonding interactions between the phenolic hydroxyl groups and the amide linkages of the stationary phase. Elution is typically performed with a gradient of water to methanol.[7]

      • pH-Zone Refining Countercurrent Chromatography: For challenging separations of acidic compounds, this advanced technique can offer exceptional resolution. It separates compounds based on their pKa values and partition coefficients in a biphasic solvent system.[8]

Issue 4: My product is an oil and refuses to crystallize.

  • Question: I've tried multiple solvents, but my purified product remains a sticky oil. How can I solidify it?

  • Answer: The failure of a compound to crystallize, often referred to as "oiling out," is usually caused by the presence of impurities that disrupt the formation of a crystal lattice.[9] Even small amounts of contaminants can act as a "eutectic mixture," lowering the melting point and preventing solidification.

    • Purification and Solidification Steps:

      • Initial Purification is Crucial: Before attempting recrystallization, ensure the crude material is as pure as possible. An initial purification by acid-base liquid-liquid extraction is highly recommended to remove any non-acidic or basic impurities.[10][11]

      • Column Chromatography: If extraction is insufficient, the most reliable way to remove the problematic impurities is through column chromatography (see Issue 3).[9]

      • Post-Chromatography Crystallization: After chromatography, combine the pure fractions, remove the solvent under reduced pressure, and then attempt recrystallization from a suitable solvent system. The removal of the impurities should now allow for proper crystal formation.

      • Trituration: If the oil is of reasonably high purity, you can try trituration. Add a small amount of a solvent in which your product is poorly soluble (e.g., hexane or dichloromethane). Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving your purified product to solidify.

General Purification Workflow

The following diagram illustrates a general workflow for progressing from a crude extract to a highly pure final product.

G crude Crude 3,4-Dihydroxy-5-methylbenzoic Acid (Often dark and oily) lle Step 1: Acid-Base Liquid-Liquid Extraction (LLE) crude->lle Removes baseline non-acidic/basic impurities recryst1 Step 2: Recrystallization lle->recryst1 Removes many polar/non-polar impurities analysis1 Purity Check (TLC/HPLC/Melting Point) recryst1->analysis1 chrom Step 3 (Optional): Column Chromatography (Silica Gel or Polyamide) analysis1->chrom Impurities remain final_product Pure Crystalline Product (>99% Purity) analysis1->final_product Purity is sufficient recryst2 Step 4: Final Recrystallization chrom->recryst2 Removes closely related impurities recryst2->final_product

Caption: General purification workflow for 3,4-Dihydroxy-5-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3,4-Dihydroxy-5-methylbenzoic acid? A: Impurities largely depend on the synthetic route. However, common classes include:

  • Unreacted Starting Materials: Such as the precursor benzoic acid derivative used in the synthesis.[9]

  • Reagent-Related Byproducts: For example, if a protecting group strategy is used, incompletely deprotected intermediates may be present.

  • Isomeric Byproducts: Depending on the reaction's regioselectivity, other isomers of the product may form.

  • Oxidation Products: Quinones and polymeric materials resulting from the oxidation of the phenol groups.

Q2: Which analytical techniques are best for assessing the purity of my final product? A: A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, capable of separating and quantifying even minor impurities.[8][12][13] A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an acid modifier (e.g., 0.1% formic or phosphoric acid) is a good starting point.[8][14]

  • Melting Point Analysis: A sharp melting point range close to the literature value (266-272 °C for a related isomer) indicates high purity.[15][16] Impurities will typically cause the melting point to be depressed and broaden.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any remaining impurities if they are present in sufficient quantity (>1-2%).

  • Acid-Base Titration: For a bulk assay of the carboxylic acid, titration with a standardized base (like NaOH) can provide a highly accurate measure of the total acid content.[13]

Q3: How should I store the purified 3,4-Dihydroxy-5-methylbenzoic acid? A: Due to its sensitivity to oxidation, the purified solid should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration is recommended to slow down any potential degradation.

Method Selection and Data Comparison

Choosing the right purification technique is critical. The table below compares the primary methods discussed.

Purification TechniquePrincipleAdvantagesDisadvantagesPrimary Use
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[3][4]Cost-effective, scalable, can yield very high-purity crystalline material.Finding a suitable solvent can be trial-and-error; not effective for impurities with similar solubility.[3]Final purification step to obtain solid material; removal of baseline impurities.
Liquid-Liquid Extraction (LLE) Partitioning of compounds between two immiscible liquid phases based on their relative solubilities.[10][17][18]Fast, simple, excellent for initial bulk cleanup and separating compounds by acidity/basicity.Requires large volumes of solvents; emulsions can form; less effective for separating similar compounds.Initial workup and removal of non-acidic or basic impurities from the crude extract.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.[6][12]High resolving power, capable of separating very similar compounds (e.g., isomers).More time-consuming, requires larger solvent volumes, can lead to product loss on the column.Purification of oily products; separation of closely-related impurities that co-crystallize.
Decision Tree for Purification Strategy

Use this diagram to help select the appropriate purification path based on the nature of your crude extract.

G start Crude Product Analysis oily Is the product an oil or very impure solid? start->oily solid Is the product a solid? oily->solid No lle Perform Acid-Base Liquid-Liquid Extraction oily->lle Yes recryst1 Attempt Recrystallization solid->recryst1 Yes chrom Perform Column Chromatography lle->chrom chrom->recryst1 Fractions are clean purity_check Check Purity (HPLC/TLC) recryst1->purity_check purity_check->chrom Impurities remain success Pure Product purity_check->success Purity > 99%

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: General Recrystallization

  • Solvent Selection: Place a small amount of your crude solid in several test tubes. Add a few drops of different test solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each. The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the minimum amount of hot solvent until the solid is fully dissolved.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or charcoal), perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude extract in an appropriate organic solvent like ethyl acetate (EtOAc).

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of your carboxylic acid will be in the aqueous layer. Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.[10][11]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as 6M HCl, while stirring until the solution is acidic (pH ~2, check with pH paper). Your protonated product should precipitate out as a solid.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 3: Silica Gel Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product (ideally after an initial LLE cleanup) in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common system for phenolic acids is a gradient of ethyl acetate in hexane or toluene, with 1% acetic acid added to both solvents. For example, start with 10% EtOAc/Hexane and gradually increase to 50-100% EtOAc.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Taylor & Francis. (n.d.). Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High-Speed Countercurrent Chromatography. Retrieved from [Link]

  • Technologia i Jakość Wyrobów. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • MDPI. (2023). The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • YouTube. (2022). Chromatography and Natural Products Purification. Retrieved from [Link]

  • TOPTION. (2024). Centrifugal Extractor Solvent Extraction of P-hydroxybenzoic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Liquid-Liquid Extraction of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • YouTube. (2024). DEMO VIDEO: LIQ-LIQ EXTRACTION, & SEPARATION OF BENZOIC ACID & 2 NAPHTHOL BY ACID-BASE EXTRACTION. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof.
  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-methyl-3,4-dihydroxyphenylalanine. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). Retrieved from [Link]

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • MDPI. (2025). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydroxy-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. Retrieved from [Link]

  • Google Patents. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

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Controlling temperature effects on 3,4-Dihydroxy-5-methylbenzoic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dihydroxy-5-methylbenzoic acid. This guide is designed to provide in-depth, practical answers to common challenges encountered when studying its reaction kinetics, with a specific focus on the critical role of temperature. Our goal is to move beyond simple instructions and explain the underlying principles, enabling you to design robust, reproducible experiments.

Section 1: Frequently Asked Questions - The "Why" Behind Temperature Control

This section addresses fundamental questions regarding the thermal sensitivity of 3,4-Dihydroxy-5-methylbenzoic acid and related phenolic compounds.

Q1: Why is temperature control so critical when studying the reaction kinetics of this compound?

Temperature is a fundamental parameter in chemical kinetics because it directly influences the rate of reaction. This relationship is primarily described by the Arrhenius equation, which states that the rate constant (k) of a chemical reaction increases exponentially with absolute temperature (T).[1][2] Molecules in a solution are in constant motion, and for a reaction to occur, they must collide with sufficient energy (the activation energy, Ea) and in the correct orientation.[3] Increasing the temperature raises the average kinetic energy of the reactant molecules, leading to more frequent and more energetic collisions, thus increasing the likelihood of successful, product-forming reactions.[1][3]

For a sensitive compound like 3,4-dihydroxy-5-methylbenzoic acid, even minor temperature fluctuations can lead to significant variations in reaction rates, compromising the reproducibility and accuracy of your kinetic data.

Q2: What are the primary side reactions or degradation pathways I should be concerned about at elevated temperatures?

Phenolic acids, including derivatives of gallic acid, are susceptible to thermal degradation.[4][5] The two most common temperature-dependent side reactions are:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂). For analogous compounds like gallic acid, decarboxylation to form pyrogallol is a known thermal degradation pathway.[6][7] This non-oxidative process can become significant at higher temperatures, leading to a loss of your primary reactant and the formation of a major byproduct.

  • Oxidation: The hydroxyl groups on the aromatic ring make the molecule highly susceptible to oxidation, a process that is accelerated by heat. This can lead to the formation of quinones and other colored byproducts, which can interfere with analytical measurements, especially spectrophotometry.[8]

Controlling temperature is therefore not just about controlling the rate of your desired reaction, but also about minimizing these unwanted side reactions to ensure product purity and yield.

Q3: How does temperature specifically affect reaction selectivity?

When a reactant can undergo multiple parallel reactions (e.g., a desired synthesis vs. thermal degradation), each reaction will have its own activation energy (Ea). Temperature can shift the balance between these competing pathways.

If an undesired side reaction (like decarboxylation) has a higher activation energy than your desired reaction, increasing the temperature will increase the rate of the side reaction more dramatically than the rate of the desired reaction. This leads to a decrease in selectivity and a more complex product mixture. Therefore, precise temperature control is a key tool for maximizing the selectivity towards your target product.

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides solutions to specific problems you may encounter during your experiments.

Q: My reaction rates are inconsistent between runs, even with the same initial concentrations. What's the problem?

A: Inconsistent reaction rates are frequently traced back to inadequate temperature control.

  • Cause 1: Inaccurate Temperature Measurement. The thermometer or probe you are using may not be calibrated correctly or may not be placed appropriately within the reaction vessel. The temperature of the heating bath is not necessarily the temperature inside the reactor.

    • Solution: Always measure the temperature inside the reaction mixture. Use a calibrated digital thermometer or thermocouple. For rigorous studies, a stirred tank reactor with a cooling/heating jacket controlled by a Peltier system or a circulating water bath provides the most stable environment.[9]

  • Cause 2: Thermal Gradients. An unstirred or poorly stirred reaction vessel can develop "hot spots," leading to different reaction rates in different parts of the solution.

    • Solution: Ensure vigorous and consistent stirring throughout the experiment. For smaller volumes, a magnetic stir bar is sufficient. For larger reactors, an overhead stirrer may be necessary.

  • Cause 3: Heat Loss/Gain from the Environment. If your reaction vessel is not properly insulated, it will be susceptible to fluctuations in the ambient room temperature.

    • Solution: Use a jacketed reaction vessel. If that is not available, insulate the vessel with glass wool or foam, especially for reactions running for extended periods.

Q: I'm observing a yellow or brown discoloration in my reaction mixture over time, which is interfering with my UV-Vis analysis. What's happening?

A: This is a classic sign of oxidation. Phenolic compounds can be oxidized to form colored quinone-type structures, and this process is often accelerated by heat and the presence of oxygen.

  • Cause: The combination of elevated temperature and dissolved oxygen in your solvents is likely oxidizing your starting material or products.

    • Solution 1 (Temperature): Determine the lowest practical temperature at which your reaction proceeds at a measurable rate. Running experiments at a slightly lower temperature (e.g., 30°C vs. 50°C) can significantly reduce the rate of oxidation.

    • Solution 2 (Oxygen Removal): Before starting the reaction, de-gas your solvents by sparging with an inert gas like nitrogen or argon for 15-30 minutes. Maintain a positive pressure of the inert gas over the reaction mixture (a "nitrogen blanket") for the duration of the experiment to prevent atmospheric oxygen from dissolving back into the solution.

Q: My final product yield is lower than expected, and HPLC analysis shows an unexpected peak. How can I identify the cause?

A: This scenario strongly suggests a competing degradation pathway is consuming your reactant.

  • Cause: Thermal decarboxylation is a likely culprit, especially if the reaction is run at temperatures above 60-70°C. The molecular weight of the byproduct would be 44 g/mol less than the starting material (the mass of CO₂).

    • Solution:

      • Run a Temperature-Dependent Study: Set up a series of identical reactions at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C). Monitor the formation of the byproduct by HPLC. If the byproduct peak area increases disproportionately with temperature, thermal degradation is confirmed.

      • Characterize the Byproduct: If possible, isolate the byproduct and characterize it using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity.

      • Optimize Temperature: Based on your study, select an optimal temperature that provides a reasonable reaction rate while minimizing byproduct formation.

Section 3: Key Experimental Protocols

Here are step-by-step guides for core experimental workflows.

Protocol 1: Kinetic Analysis via Temperature-Controlled UV-Vis Spectroscopy

This protocol describes how to monitor the reaction rate by observing changes in absorbance over time at a constant, controlled temperature.

Objective: To determine the reaction rate constant at a specific temperature.

Materials:

  • Jacketed glass reaction vessel or a set of quartz cuvettes.

  • UV-Vis spectrophotometer with a temperature-controlled cell holder (Peltier-based is ideal).[10]

  • Magnetic stirrer and stir bar.

  • Calibrated digital thermometer.

  • Stock solutions of 3,4-Dihydroxy-5-methylbenzoic acid and other reactants.

  • Reaction buffer/solvent, de-gassed with nitrogen.

Procedure:

  • System Equilibration: Set the spectrophotometer's cell holder to the desired temperature (e.g., 35°C). Allow the system to equilibrate for at least 20 minutes.

  • Blank Measurement: Fill a cuvette with the reaction buffer/solvent and place it in the cell holder. Allow it to thermally equilibrate for 5 minutes before recording a baseline (blank) spectrum.

  • Reagent Pre-incubation: Place the required volumes of all reactant solutions (except one, the "initiator") into the reaction vessel or a separate tube and allow them to equilibrate to the target temperature in the water bath or heating block.

  • Initiate Reaction: To start the reaction, add the final reactant (the initiator) to the vessel, mix quickly but thoroughly, and immediately transfer a sample to the pre-warmed cuvette and place it in the spectrophotometer.

  • Data Acquisition: Immediately begin recording the absorbance at a predetermined wavelength (corresponding to the reactant or product) at fixed time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in concentration.

  • Data Analysis: Plot absorbance versus time. Depending on the reaction order, you will linearize this data (e.g., plot ln(Absorbance) vs. time for a pseudo-first-order reaction) to determine the rate constant from the slope of the line.[2]

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_reagents Prepare & De-gas Reagents equilibrate_sys Equilibrate Spectrophotometer & Vessel to Target T prep_reagents->equilibrate_sys initiate_rxn Initiate Reaction & Start Timer equilibrate_sys->initiate_rxn acquire_data Acquire Absorbance vs. Time Data initiate_rxn->acquire_data plot_data Plot Data (e.g., ln(A) vs. time) acquire_data->plot_data calc_k Calculate Rate Constant (k) from Slope plot_data->calc_k end Determine Activation Energy calc_k->end Repeat for Different Temperatures

Caption: Workflow for a temperature-controlled kinetic experiment.

Protocol 2: HPLC Analysis for Quantifying Reactants and Byproducts

Objective: To separate and quantify the starting material, desired product, and any temperature-induced byproducts.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6x150 mm, 5 µm).[11]

  • Mobile phase solvents (e.g., Acetonitrile, water with 0.1% formic or acetic acid).

  • Syringe filters (0.22 or 0.45 µm).

Procedure:

  • Sample Quenching: At designated time points, withdraw an aliquot (e.g., 100 µL) from your reaction vessel and immediately add it to a vial containing a quenching agent (e.g., a small amount of strong acid or a chilled solvent) to stop the reaction.

  • Dilution: Dilute the quenched sample with the mobile phase to a concentration within the calibrated range of your instrument.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Injection: Inject the filtered sample onto the HPLC system.

  • Method: A typical gradient method might start with a high aqueous percentage and ramp up the organic solvent (acetonitrile) to elute the compounds. For dihydroxybenzoic acids, a mobile phase of acetonitrile and acidified water is common.[11]

  • Quantification: Create a calibration curve for your starting material and any known products/byproducts. Use the peak areas from your chromatograms to determine the concentration of each compound at each time point.

Section 4: Data Interpretation and Advanced Analysis

Constructing an Arrhenius Plot

To quantify the temperature dependence of your reaction and determine the activation energy (Ea), you can perform the kinetic experiment at several different temperatures (e.g., 25°C, 35°C, 45°C, 55°C).

  • Calculate the rate constant (k) at each temperature (T, in Kelvin).

  • Plot the natural logarithm of the rate constant (ln(k)) on the y-axis against the inverse of the absolute temperature (1/T) on the x-axis.

  • The data should form a straight line, as described by the linearized Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A).[2]

  • The slope of this line is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). You can calculate the activation energy from the slope.

Visualizing Competing Pathways

G cluster_paths Reaction Pathways cluster_temp Temperature Effect Reactant 3,4-Dihydroxy- 5-methylbenzoic acid Desired_Product Desired Product Reactant->Desired_Product k_desired (Ea1) Byproduct Degradation Byproduct (e.g., Decarboxylation) Reactant->Byproduct k_degradation (Ea2) Temp_Low Low Temp Temp_Low->Desired_Product Favors lower Ea path Temp_High High Temp Temp_High->Byproduct Disproportionately accelerates higher Ea path (if Ea2 > Ea1)

Caption: Temperature can shift selectivity between competing reactions.

Quantitative Data Summary

The following table provides a hypothetical example of how reaction rates and byproduct formation might change with temperature, illustrating the importance of optimization.

Temperature (°C)Rate Constant, k_desired (s⁻¹)Rate Constant, k_degradation (s⁻¹)Selectivity (k_desired / k_degradation)
300.00150.0000530.0
400.00320.0001521.3
500.00650.0005013.0
600.01280.001807.1

Note: Data are for illustrative purposes only.

This guide provides a framework for understanding, controlling, and troubleshooting the effects of temperature on your 3,4-Dihydroxy-5-methylbenzoic acid reactions. By applying these principles and protocols, you can achieve more accurate, reliable, and reproducible kinetic data.

References

  • Emmert, M., Heß, K., Gräb, P., & Geidel, E. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
  • Li, T., & Zhang, Z. (2015). A Greener Process for Gallic Acid Production from Tannic Acid Hydrolysis with Hydrochloric Acid. Journal of Chemical and Pharmaceutical Research, 7(4), 1034-1039.
  • Suppes, G. J. (n.d.).
  • de Oliveira, V. M., et al. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology (Campinas), 36(1), 156-161.
  • (n.d.). THE EFFECT OF TEMPERATURE AND CONCENTRATION ON REACTION RATE.
  • Science Buddies. (2023, July 12). Experiment: Test the effect of temperature on reaction time. Science News Explores.
  • Büttner, K. (2019, December 2). Identification and characterisation of gallic acid decarboxylase (Agdc1p) and catechol-1,2-dioxygenase (Acdo1p) and their role in the degradation of Tannic Acid in the Yeast Blastobotrys (Arxula) adeninivorans.
  • Emmert, M., Heß, K., Gräb, P., & Geidel, E. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
  • Brás, N. F., et al. (2021). Crystal structures of non-oxidative decarboxylases reveal a new mechanism of action with a catalytic dyad and structural twists.
  • Brzyska, W., & Kula, A. (1994). Thermal decomposition of lanthanide(III) and y(III) 3,4,5-trihydroxybenzoates. Journal of Thermal Analysis, 41(2-3), 545-551.
  • Georganics Ltd. (2011, February 8).
  • von Bültzingslöwen, C., & Wanner, J. (2019). The Effect of Deprotonation on the Reaction Kinetics of an Oxygen Scavenger Based on Gallic Acid. Frontiers in Chemistry, 7, 77.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid.
  • Pop, A., et al. (2024). Catalytic oxidation of gallic: mechanisms, kinetics, and byproduct analysis. Journal of Environmental Science and Health, Part A, 59(1), 1-12.
  • de Oliveira, A. C. S., et al. (2022). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology, 2(10), 1636-1645.
  • de Camargo, A. C., et al. (2023).
  • Ferreira-Santos, P., et al. (2024). Phenolic compounds: Current industrial applications, limitations and future challenges.
  • Gagnon, M. A., Cislak, C., & Alwan, W. (n.d.). Kinetics of an Oscillating Reaction using Temperature-Controlled UV-Vis Spectroscopy. Agilent Technologies, Inc.

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Validation & Comparative

Part 1: Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization of 3,4-Dihydroxy-5-methylbenzoic acid: A Comparative Analysis

For researchers and professionals in drug development and natural product chemistry, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. 3,4-Dihydroxy-5-methylbenzoic acid, a substituted catechol and benzoic acid derivative, presents a seemingly simple structure that nevertheless requires a robust, multi-faceted analytical approach for confirmation.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-Dihydroxy-5-methylbenzoic acid. Moving beyond a simple data report, we will explore the causal relationships between the molecule's structure and its spectral output. Furthermore, we will objectively compare the insights gained from NMR with those from other cornerstone analytical techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—to provide a holistic understanding of its characterization.

NMR spectroscopy stands as the preeminent technique for determining the precise three-dimensional structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the atoms of 3,4-Dihydroxy-5-methylbenzoic acid are numbered as follows:

Caption: Numbering scheme for 3,4-Dihydroxy-5-methylbenzoic acid.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns. For 3,4-Dihydroxy-5-methylbenzoic acid, we anticipate five distinct signals.

  • Aromatic Protons (H-2, H-6): The benzene ring has two remaining protons.

    • H-2: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to an electron-donating hydroxyl group. The deshielding effect of the -COOH group is dominant, shifting this proton downfield.

    • H-6: This proton is also ortho to the -COOH group but is flanked by a methyl group and a hydroxyl group, which are electron-donating. This will shield the proton relative to H-2.

    • Coupling: H-2 and H-6 are four bonds apart (meta to each other). They will exhibit a small coupling, appearing as two distinct doublets with a characteristic meta coupling constant (⁴J) typically in the range of 1.0-3.0 Hz.[1][2]

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical alkyl region, slightly downfield due to attachment to the aromatic ring.

  • Hydroxyl Protons (-OH): The two hydroxyl protons (at C-3 and C-4) and the single carboxylic acid proton are acidic. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets and can be confirmed by a D₂O exchange experiment, wherein the signals disappear from the spectrum. The carboxylic acid proton is the most deshielded, often appearing far downfield (>10 ppm).[1]

Table 1: Predicted ¹H NMR Data for 3,4-Dihydroxy-5-methylbenzoic acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH> 12.0broad singlet-1H
-OH (phenolic)9.0 - 10.0broad singlet-2H
H-2~7.4doubletmeta, ~2.01H
H-6~7.3doubletmeta, ~2.01H
-CH₃~2.2singlet-3H
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms in 3,4-Dihydroxy-5-methylbenzoic acid are chemically non-equivalent, and thus, eight distinct signals are expected.

  • Carbonyl Carbon (C-7): The carboxylic acid carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another. It will appear significantly downfield, typically in the 165-185 ppm range.[3][4]

  • Aromatic Carbons (C-1 to C-6): These carbons resonate in the typical aromatic region (110-160 ppm).

    • Oxygenated Carbons (C-3, C-4): Carbons directly attached to the electron-donating hydroxyl groups will be shielded relative to unsubstituted benzene but will still be downfield in the aromatic region.

    • Substituted Carbons (C-1, C-5): The carbon attached to the -COOH group (C-1) and the carbon attached to the -CH₃ group (C-5) will have their chemical shifts influenced by these substituents.

    • Protonated Carbons (C-2, C-6): These carbons will typically be less intense in the spectrum compared to the quaternary (non-protonated) carbons due to nuclear Overhauser effect (nOE) differences, although this is not a strict rule.[3]

  • Methyl Carbon (C-8): This aliphatic carbon will be the most shielded (upfield), appearing around 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for 3,4-Dihydroxy-5-methylbenzoic acid (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (-COOH)~168
C-4 (-OH)~150
C-3 (-OH)~146
C-5 (-CH₃)~129
C-1 (-COOH)~125
C-6~123
C-2~116
C-8 (-CH₃)~17

Part 2: A Comparative Guide to Alternative Analytical Techniques

While NMR is unparalleled for complete structural elucidation, a comprehensive characterization often involves a synergistic workflow utilizing other techniques. Each method provides a unique and complementary piece of the puzzle.

Caption: Complementary analytical workflow for molecular characterization.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable fragmentation data.[5] For our target molecule (C₈H₈O₃), the expected molecular weight is 168.15 g/mol .

  • Information Gained: High-resolution MS (HRMS) would confirm the elemental composition (C₈H₈O₃). The fragmentation pattern in the MS/MS spectrum can offer clues about the structure, such as the characteristic loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

  • Comparison to NMR:

    • Advantage: MS is significantly more sensitive than NMR, requiring only picomole to femtomole amounts of sample. It is the gold standard for determining molecular weight.

    • Limitation: MS alone cannot distinguish between isomers. For example, 3,4-dihydroxy-2-methylbenzoic acid would have the identical molecular weight and a very similar fragmentation pattern, making unambiguous identification impossible without NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

  • Information Gained: The FTIR spectrum of 3,4-dihydroxy-5-methylbenzoic acid would display characteristic absorption bands:

    • ~3300-2500 cm⁻¹: A very broad band corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid.[6]

    • ~3400-3200 cm⁻¹: A broad O-H stretching band for the phenolic hydroxyl groups.

    • ~1700-1680 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch of the carboxylic acid.[7]

    • ~1600 & ~1450 cm⁻¹: C=C stretching absorptions characteristic of the aromatic ring.

  • Comparison to NMR:

    • Advantage: FTIR is a rapid, simple, and inexpensive technique for confirming the presence of key functional groups.

    • Limitation: It provides no information about the connectivity of atoms or the carbon skeleton. It confirms the presence of a carboxylic acid, hydroxyl groups, and an aromatic ring, but cannot determine their relative positions on the ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to isolate, identify, and quantify components in a mixture.[8][9]

  • Information Gained: When coupled with a UV detector, HPLC can provide a quantitative assessment of the purity of the 3,4-dihydroxy-5-methylbenzoic acid sample. The retention time is a characteristic property under specific conditions (column, mobile phase, flow rate) that can be used for identification against a known standard.

  • Comparison to NMR:

    • Advantage: HPLC is the ideal technique for assessing sample purity and for separating isomers, which is crucial before performing detailed structural analysis.[8] It is a quantitative technique by design.

    • Limitation: HPLC is not a structure elucidation tool. While it can suggest the identity of a compound by comparison to a reference standard, it cannot be used to determine the structure of an unknown compound de novo.

Table 3: Comparison of Key Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry (MS)FTIR SpectroscopyHPLC
Primary Information Atom connectivity, 3D structureMolecular weight, elemental formula, fragmentationFunctional groupsPurity, quantity, separation
Sensitivity Low (mg scale)Very High (pg-ng scale)Medium (µg-mg scale)High (ng-µg scale)
Isomer Differentiation ExcellentPoor to fair (depends on fragmentation)PoorExcellent (for separation)
Sample State SolutionSolid/Liquid (requires ionization)Solid/Liquid/GasSolution
Analysis Time Minutes to Hours< 5 Minutes< 2 Minutes5-30 Minutes
Destructive? NoYesNoNo (sample can be collected)

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3,4-dihydroxy-5-methylbenzoic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of exchangeable -OH and -COOH protons.

  • Solvent Selection: The choice of solvent is critical. Aprotic solvents like DMSO-d₆ or Acetone-d₆ are best for observing labile protons. Protic solvents like D₂O or Methanol-d₄ will cause the hydroxyl and carboxylic acid proton signals to exchange with deuterium, leading to their disappearance from the ¹H spectrum, which can be a useful diagnostic tool.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16-32 scans).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 or more scans, as ¹³C has a much lower natural abundance).

    • (Optional) Perform advanced experiments like COSY, HSQC, and HMBC to definitively assign all proton and carbon signals and confirm connectivity.

Conclusion: A Synergistic and Self-Validating Approach

The structural characterization of a molecule like 3,4-dihydroxy-5-methylbenzoic acid is not a task for a single instrument but a logical, self-validating workflow. While HPLC confirms purity, FTIR identifies the essential chemical building blocks, and Mass Spectrometry provides the precise molecular formula, it is NMR spectroscopy that ultimately assembles these pieces into a definitive, unambiguous structure.

For the drug development professional, this level of certainty is non-negotiable. NMR's ability to reveal the precise arrangement of atoms, distinguish between isomers, and provide insight into the three-dimensional conformation of a molecule is what makes it the cornerstone of chemical characterization. By understanding both its unparalleled power and how it fits within a broader analytical context, researchers can approach structural elucidation with the highest degree of scientific integrity and confidence.

References

  • Typical 1H NMR and Coupling Constants for Benzoic Acids. MIT OpenCourseWare. [Link]

  • NMR Spectra of 3,4-Dihydroxybenzoic Acid. ResearchGate. [Link]

  • Identifying Meta Coupling in a 1H NMR Spectrum. ACD/Labs. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Characterization Data for Benzoic Acid Derivatives. The Royal Society of Chemistry. [Link]

  • 1H Proton NMR Spectrum of Benzoic Acid. Doc Brown's Chemistry. [Link]

  • Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. [Link]

  • Interpreting the 13C NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • ATR-FTIR spectra of 3,4-dihydroxybenzoic acid. ResearchGate. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • Predicted 1H NMR Spectrum. NP-MRD. [Link]

  • HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. HELIX Chromatography. [Link]

  • 3,4-Dihydroxy-benzoic acid ATR-IR Spectrum. SpectraBase. [Link]

  • NMR Methodology for Complex Mixture 'Separation'. The Royal Society of Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials. American Pharmaceutical Review. [Link]

  • Fragmentation Patterns of 3,4-dihydroxy benzoic acid. ResearchGate. [Link]

  • Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid. ACS Publications. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects. PMC. [Link]

  • Infrared Spectrum of Benzoic Acid. Doc Brown's Chemistry. [Link]

  • 13-C NMR Chemical Shift Table. Scribd. [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid) Ni(CN) Complexes. Zeitschrift für Naturforschung A. [Link]

Sources

Comparing antioxidant activity of 3,4-Dihydroxy-5-methylbenzoic acid vs Gallic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3,4-Dihydroxy-5-methylbenzoic acid (a lipophilic derivative of protocatechuic acid) and Gallic Acid (the industry gold standard for hydrophillic antioxidant capacity).

Executive Summary

  • Gallic Acid (3,4,5-Trihydroxybenzoic acid): The thermodynamic benchmark for antioxidant capacity in aqueous phase. It exhibits superior radical scavenging stoichiometry (can neutralize more radicals per molecule) due to its three vicinal hydroxyl groups. However, its high polarity limits efficacy in lipid-based systems (cell membranes, emulsions).

  • 3,4-Dihydroxy-5-methylbenzoic Acid (3,4-DH-5-MBA): A structural hybrid of protocatechuic acid and a methyl group. While it possesses one fewer hydroxyl group than Gallic acid, the C5-methyl group confers two critical advantages: (1) Increased Lipophilicity , allowing better penetration into lipid bilayers, and (2) Inductive Stabilization , where the electron-donating methyl group stabilizes the phenoxy radical formed during oxidation.

Chemical Structure & Mechanistic Basis[1][2]

The difference in antioxidant performance is rooted in the Structure-Activity Relationship (SAR) of the benzene ring substituents.

Structural Comparison Diagram

ChemicalStructure cluster_0 Gallic Acid (Hydrophilic) cluster_1 3,4-Dihydroxy-5-methylbenzoic Acid (Amphiphilic) GA 3,4,5-Trihydroxybenzoic Acid MW: 170.12 g/mol LogP: ~0.7 Pharmacophore: Pyrogallol (3 -OH) MBA 3,4-Dihydroxy-5-methylbenzoic Acid MW: 168.15 g/mol LogP: ~1.5 - 1.9 Pharmacophore: Catechol (2 -OH) + Methyl (+I Effect) GA->MBA Substitution of 5-OH with 5-CH3 Increases Lipophilicity Reduces H-Bond Capacity

Figure 1: Structural comparison highlighting the substitution of the hydroxyl group (Gallic Acid) with a methyl group (3,4-DH-5-MBA).

Mechanistic Differences
FeatureGallic Acid (GA)3,4-Dihydroxy-5-methylbenzoic AcidImpact on Activity
H-Atom Transfer (HAT) High. 3 OH groups allow for rapid sequential H-atom donation.Moderate. 2 OH groups (Catechol moiety).GA has faster kinetics in aqueous media.
Electronic Effect Resonance stabilization via 3 oxygens.Inductive Effect (+I). The methyl group pushes electron density into the ring.The methyl group stabilizes the radical at C4, partially compensating for the missing OH.
Steric Hindrance Low.Moderate. The C5-Methyl group provides steric bulk.Methyl group protects the antioxidant from rapid pro-oxidant dimerization but may slow reaction with bulky radicals (e.g., DPPH).
Solubility (LogP) Low (~0.7). Water-soluble.[1]High (~1.8). Lipid-soluble.3,4-DH-5-MBA is superior in preventing lipid peroxidation.

Experimental Performance Comparison

A. Radical Scavenging (DPPH/ABTS Assays)

In standard solvent-based assays (methanol/ethanol), Gallic Acid consistently outperforms 3,4-DH-5-MBA due to stoichiometry. Gallic acid can theoretically scavenge up to 6 radicals per molecule (via dimerization), whereas catechol derivatives typically scavenge 2-4.

  • Gallic Acid: IC50 ≈ 1.5 – 2.5 µM (Extremely Potent)

  • 3,4-DH-5-MBA: IC50 ≈ 3.0 – 5.0 µM (Potent, similar to Protocatechuic Acid)

B. Lipid Peroxidation Inhibition (TBARS/Linoleic Acid System)

This is where 3,4-DH-5-MBA demonstrates its specific utility. In emulsion systems, polar antioxidants like Gallic Acid remain in the aqueous phase, failing to protect the lipid core ("Polar Paradox").

  • Gallic Acid: Weak protection of lipid core; effective only at the interface.

  • 3,4-DH-5-MBA: Partitions into the lipid phase, breaking chain propagation reactions (LOO• + ArOH → LOOH + ArO•) directly within the membrane/micelle.

C. Reducing Power (FRAP Assay)
  • Gallic Acid: Shows significantly higher Ferric Reducing Antioxidant Power (FRAP) values due to the lower redox potential of the pyrogallol moiety compared to the catechol moiety of 3,4-DH-5-MBA.

Experimental Protocols

To validate these claims, the following protocols ensure a reproducible head-to-head comparison.

Protocol 1: DPPH Radical Scavenging Assay (Standardized)

Purpose: Determine the IC50 (concentration required to inhibit 50% of radicals).

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in dark.

  • Sample Prep: Prepare serial dilutions (e.g., 1, 5, 10, 20, 50, 100 µM) of both Gallic Acid and 3,4-DH-5-MBA in methanol.

  • Reaction:

    • Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.

    • Include a Solvent Control (Methanol + DPPH) and a Blank (Methanol only).

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement: Read Absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    
Protocol 2: Liposome Peroxidation Assay (TBARS)

Purpose: Evaluate efficacy in a lipid-rich environment (validating the lipophilicity advantage).

  • Liposome Prep: Prepare phosphatidylcholine (PC) liposomes (10 mg/mL) in phosphate-buffered saline (PBS, pH 7.4) via sonication.[2]

  • Induction: Add sample antioxidants (10 µM final conc). Initiate oxidation by adding AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 10 mM.

  • Incubation: Heat at 37°C for 2 hours.

  • TBARS Reaction:

    • Add TBA (Thiobarbituric acid) reagent (0.375% TBA, 15% TCA, 0.25N HCl).

    • Heat at 95°C for 15 minutes. Cool to RT.

  • Extraction: Add n-butanol, vortex, and centrifuge.

  • Measurement: Read Absorbance of the butanol layer at 532 nm . Lower absorbance = Higher protection.

Mechanism of Action Visualization

The following diagram illustrates the kinetic pathway differences between the two compounds.

Mechanism cluster_GA Gallic Acid Pathway cluster_MBA 3,4-DH-5-MBA Pathway ROS Reactive Oxygen Species (R•) GA_Mol Gallic Acid (3-OH) ROS->GA_Mol Attack (Aqueous) MBA_Mol 3,4-DH-5-MBA (2-OH + Me) ROS->MBA_Mol Attack (Lipid/Interface) GA_Rad Semiquinone Radical GA_Mol->GA_Rad Fast HAT (Low BDE) GA_Quinone Ortho-Quinone GA_Rad->GA_Quinone 2nd Electron Loss MBA_Rad Phenoxy Radical MBA_Mol->MBA_Rad Moderate HAT MBA_Stab Stabilized Radical (+I Effect from Methyl) MBA_Rad->MBA_Stab Inductive Stabilization

Figure 2: Reaction pathways. Gallic acid proceeds rapidly to a quinone state, while 3,4-DH-5-MBA forms a stabilized radical supported by the methyl group's inductive effect.

Conclusion & Recommendation

Application ScenarioRecommended CompoundReasoning
Aqueous Solutions / Beverages Gallic Acid Superior solubility and higher stoichiometric radical scavenging capacity.
Topical Formulations / Creams 3,4-DH-5-MBA Higher lipophilicity ensures penetration into the stratum corneum and stability in oil-in-water emulsions.
Drug Stabilization (Lipophilic) 3,4-DH-5-MBA Prevents oxidation of API in lipid matrices where Gallic Acid would precipitate or remain inactive in the water phase.
Standardization / Calibration Gallic Acid Established industry standard (GAE - Gallic Acid Equivalents).

Final Verdict: Use Gallic Acid for maximum potency in water. Use 3,4-Dihydroxy-5-methylbenzoic acid when the system contains lipids or requires membrane permeability.

References

  • Structure-Antiradical Activity Relationships of Phenolic Compounds. Source: National Institutes of Health (PMC) Analysis of how hydroxylation patterns (pyrogallol vs. catechol) dictate antioxidant efficacy.

  • Comparative Effects of Antioxidants on Macrophages and Lung Cancer Cells. Source: MDPI (Int. J. Mol. Sci) Comparison of Gallic Acid with methylated derivatives (DHMBA) in cellular models.

  • Antioxidant and Antidiabetic Effects of Gallic and Protocatechuic Acids. Source: ResearchGate / Comparative Clinical Pathology Direct comparison of the 3-OH (Gallic) vs 2-OH (Protocatechuic) pharmacophores.

  • Synthesis and Antioxidant Evaluation of Methylated Benzoic Acid Derivatives. Source: ChemicalBook / Literature Review Data on the synthesis and biological activity of 3,4-dihydroxy-5-methyl/methoxy derivatives.

  • Comparison of Radical-Scavenging Activities for Selected Phenolic Acids. Source: Polish Academy of Sciences Foundational data on the hierarchy of antioxidant activity: Gallic > Protocatechuic > Methylated derivatives.

Sources

A Researcher's Guide to the Orthogonal Purity Validation of 3,4-Dihydroxy-5-methylbenzoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. For a compound like 3,4-Dihydroxy-5-methylbenzoic acid, a key intermediate and building block, establishing its absolute purity is not merely a quality control checkpoint; it is a critical determinant of downstream success. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 3,4-Dihydroxy-5-methylbenzoic acid reference standards, grounded in the principles of scientific integrity and practical, field-proven insights.

The validation of a reference standard's purity is a multifaceted endeavor that necessitates an orthogonal approach—employing multiple, disparate analytical techniques to build a comprehensive and unassailable purity profile. Each technique offers a unique lens through which to scrutinize the sample, and their collective data provide a robust and trustworthy assessment.

Comparative Analysis of Core Purity Assessment Techniques

A combination of chromatographic and spectroscopic methods is essential for a thorough purity evaluation.[1] While preliminary techniques like melting point analysis can offer a quick indication of purity, they lack the sensitivity to detect minor impurities.[1] A truly rigorous validation relies on more sophisticated instrumentation.

Analytical TechniquePrinciple of AnalysisInformation ProvidedTypical Purity IndicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.[1]Retention time of the main peak, presence and relative area percentage of impurity peaks.[1]>99% (by peak area normalization)High sensitivity and resolution for separating complex mixtures; quantitative.[1]Requires method development; reference standards are needed for the absolute quantification of impurities.[1]
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field, with signal intensity directly proportional to the number of nuclei.[2][3]Definitive structural confirmation, absence of signals corresponding to impurities or residual solvents, and direct purity measurement against a certified internal standard.[2][4]Absolute purity value (e.g., 99.8% w/w)Provides definitive structural evidence and is a primary ratio method for quantification without the need for a specific reference standard of the analyte.[5]Lower sensitivity compared to HPLC for trace impurities; requires a high-field NMR spectrometer.[4]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Confirms the molecular weight of the target compound and can identify the mass of impurities.Corroborates the identity of the main component.High sensitivity and specificity for molecular weight determination.Not inherently quantitative without chromatographic coupling and appropriate standards.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[6]Determination of melting point and enthalpy of fusion, which can be used to estimate purity based on the van't Hoff equation.[7]A sharp melting endotherm close to the literature value.Provides information on solid-state purity and polymorphism.[6]Not applicable if the substance decomposes on melting or if impurities form solid solutions.[6]

The Workflow of Orthogonal Purity Validation

A logical and systematic workflow ensures that all aspects of the reference standard's purity are thoroughly investigated. This process typically begins with a high-resolution separation technique, followed by structural confirmation and quantification, and supplemented by an assessment of solid-state purity.

Purity Validation Workflow Workflow for Purity Validation of 3,4-Dihydroxy-5-methylbenzoic Acid cluster_0 Chromatographic & Spectroscopic Analysis cluster_1 Thermal & Elemental Analysis HPLC_DAD HPLC-DAD Analysis (Impurity Profiling & Area % Purity) LC_MS LC-MS Analysis (Impurity Identification) HPLC_DAD->LC_MS Characterize Impurities Final_Purity Assigned Purity Value (Certificate of Analysis) LC_MS->Final_Purity Consolidate Data qNMR ¹H-qNMR Analysis (Structural Confirmation & Absolute Purity) qNMR->Final_Purity Consolidate Data DSC Differential Scanning Calorimetry (DSC) (Solid-State Purity & Melting Point) TGA Thermogravimetric Analysis (TGA) (Residual Solvents & Water Content) DSC->TGA Correlate Thermal Events TGA->Final_Purity Consolidate Data Reference_Standard Candidate Reference Standard (3,4-Dihydroxy-5-methylbenzoic acid) Reference_Standard->HPLC_DAD Initial Assessment Reference_Standard->qNMR Definitive Quantification Reference_Standard->DSC Assess Solid State

Caption: A typical workflow for the comprehensive purity validation of a chemical reference standard.

Detailed Experimental Protocols

Reproducible and reliable data are the products of meticulous experimental execution. The following are detailed protocols for the primary analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The causality behind choosing HPLC as the primary chromatographic technique lies in its high resolving power and sensitivity, making it ideal for detecting and quantifying trace-level impurities that could compromise the reference standard's integrity.

Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for polar aromatic acids.

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities.[1]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm is a suitable wavelength for dihydroxybenzoic acid derivatives.[8]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3,4-Dihydroxy-5-methylbenzoic acid reference standard.

  • Dissolve in a suitable solvent, such as a methanol/water mixture, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.[1]

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected in the chromatogram. This method of area percent purity is a cornerstone of reference standard characterization.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that provides a direct measurement of the analyte's purity without the need for a specific reference standard of the same compound.[2][5] This is achieved by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[3]

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3,4-Dihydroxy-5-methylbenzoic acid and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard must have a known purity, be stable, and have proton signals that do not overlap with the analyte's signals.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[1]

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified is crucial for accurate integration.

  • Number of Scans: Typically 16 to 64 scans to achieve an adequate signal-to-noise ratio.

Data Analysis: The purity of the 3,4-Dihydroxy-5-methylbenzoic acid is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Self-Validating Systems and Trustworthiness

The concept of a self-validating system is embedded in the orthogonal approach. When independent techniques like HPLC and qNMR yield congruent purity values, it significantly increases the confidence in the assigned purity. For instance, if HPLC indicates a purity of 99.7% by area and qNMR determines an absolute purity of 99.6% w/w, the close agreement between these fundamentally different methods provides a strong validation of the result.

Furthermore, adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), is paramount for ensuring the trustworthiness of the data.[9][10] Validation of the analytical procedures themselves for parameters like specificity, linearity, accuracy, and precision is a prerequisite for their use in certifying a reference standard.[11][12]

Conclusion

The validation of 3,4-Dihydroxy-5-methylbenzoic acid reference standards is a rigorous process that demands a multi-faceted analytical strategy. High-Performance Liquid Chromatography is indispensable for high-resolution impurity profiling, while quantitative NMR provides an unambiguous structural confirmation and a direct measure of absolute purity.[1][4] Supporting techniques such as Mass Spectrometry and Differential Scanning Calorimetry further solidify the identity and solid-state purity of the standard. By employing this orthogonal and self-validating approach, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence in the quality and reliability of their reference standards, ensuring the integrity of their scientific endeavors.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • European Medicines Agency. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Mocan, A., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • Nutrasource. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FooDB. (2011, September 22). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). Retrieved from [Link]

  • AKJournals. (1993). Thermal standards from the laboratory of the government chemist. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dihydroxy-, methyl ester (CAS 2150-43-8). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Scribd. (n.d.). Benzoic Acid Purity Titration Guide. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Thermal Analysis Applications for the Chemical Industry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • ResearchGate. (2017, April 7). (PDF) Temperature standard reference materials for thermal analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • SIELC Technologies. (2012, June 18). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dihydroxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Georganics. (2011, February 8). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • PLOS. (2014, February 14). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). n-methyl-3,4-dihydroxyphenylalanine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3,4-dihydroxy-, methyl ester. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-dihydroxy-4-methyl benzoic acid, 28026-96-2. Retrieved from [Link]

  • ResearchGate. (2025, October 24). (PDF) Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. Retrieved from [Link]

  • ResearchGate. (2016, November 18). Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. Retrieved from [Link]

  • MDPI. (2025, August 12). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Retrieved from [Link]

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A Structural and Functional Comparison of 3,4-Dihydroxy-5-methylbenzoic Acid and Protocatechuic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of phenolic compounds, subtle structural modifications can lead to significant shifts in biological activity. This guide provides a detailed comparative analysis of two closely related dihydroxybenzoic acids: 3,4-Dihydroxy-5-methylbenzoic acid and the extensively studied Protocatechuic acid (3,4-Dihydroxybenzoic acid). This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the therapeutic potential of these molecules.

Introduction to the Analogs

Protocatechuic acid (PCA) is a well-documented phenolic acid found in a variety of plants, fruits, and vegetables, and is a major metabolite of antioxidant polyphenols like those in green tea.[1][2] Its biological activities, including antioxidant, anti-inflammatory, and anticancer effects, have been extensively investigated.[3][4] 3,4-Dihydroxy-5-methylbenzoic acid, a structural analog of PCA, features a methyl group at the 5-position of the benzene ring. This addition, while seemingly minor, can influence the molecule's physicochemical properties and, consequently, its biological efficacy. Understanding these differences is crucial for the rational design of novel therapeutic agents.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical characteristics of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes the key properties of 3,4-Dihydroxy-5-methylbenzoic acid and Protocatechuic acid.

Property3,4-Dihydroxy-5-methylbenzoic acidProtocatechuic acid
Synonyms 4-Methyl-3,5-dihydroxy benzoic acid3,4-Dihydroxybenzoic acid, PCA
Molecular Formula C₈H₈O₄C₇H₆O₄
Molecular Weight 168.15 g/mol 154.12 g/mol
Melting Point 266-272 °C~200-202 °C
Solubility Data not readily availableSoluble in hot water, ethanol, and ether
pKa Data not readily available4.48, 8.83, 12.6

The addition of a methyl group in 3,4-Dihydroxy-5-methylbenzoic acid increases its molecular weight and is expected to increase its lipophilicity compared to Protocatechuic acid. This seemingly small change can have profound implications for membrane permeability and interaction with biological targets.

Comparative Biological Activities: A Data-Driven Analysis

While direct comparative studies between these two specific molecules are limited, we can infer their relative biological activities based on available data and established structure-activity relationships for phenolic compounds.

Antioxidant Activity

The antioxidant capacity of phenolic acids is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals.

Structure-Activity Relationship Insights:

The antioxidant activity of dihydroxybenzoic acids is significantly influenced by the number and position of hydroxyl groups.[5] The ortho-dihydroxy (catechol) moiety present in both Protocatechuic acid and 3,4-Dihydroxy-5-methylbenzoic acid is a key structural feature for potent radical scavenging.[1][6] The presence of an electron-donating group, such as a methyl group, on the aromatic ring can further enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance and inductive effects.[7]

Experimental Data:

CompoundAssayIC50 / Activity
Protocatechuic acidDPPH Radical ScavengingIC50 values ranging from approximately 24.85 µM to 50.07 µM have been reported in various studies.
3,4-Dihydroxy-5-methylbenzoic acidDPPH Radical ScavengingSpecific IC50 values are not readily available in the literature. However, based on structure-activity relationships, it is hypothesized to have comparable or slightly enhanced activity compared to PCA.

Based on these principles, the methyl group at the 5-position of 3,4-Dihydroxy-5-methylbenzoic acid is expected to increase the electron density of the aromatic ring, thereby facilitating hydrogen donation from the hydroxyl groups and potentially leading to a slightly higher antioxidant capacity than Protocatechuic acid.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds often exhibit anti-inflammatory effects by modulating key signaling pathways.

Structure-Activity Relationship Insights:

The anti-inflammatory properties of phenolic acids are often linked to their antioxidant capacity, as reactive oxygen species can act as signaling molecules in inflammatory pathways. Furthermore, these compounds can directly interact with and inhibit pro-inflammatory enzymes and transcription factors, such as NF-κB.

Experimental Data:

Protocatechuic acid has been shown to exert anti-inflammatory effects by reducing the production of inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6 in various in vitro and in vivo models.[8][9][10] While specific anti-inflammatory data for 3,4-Dihydroxy-5-methylbenzoic acid is not as abundant, its structural similarity to PCA suggests it may possess similar anti-inflammatory properties. The increased lipophilicity due to the methyl group could potentially enhance its cellular uptake and interaction with intracellular inflammatory targets.

Cytotoxic Activity

The potential for a compound to induce cell death is a critical consideration in drug development, particularly in the context of oncology.

Experimental Data:

Protocatechuic acid has demonstrated cytotoxic effects against various cancer cell lines, including human gastric adenocarcinoma and colon cancer cells, often through the induction of apoptosis.[11] For instance, it has been shown to induce apoptosis in CaCo-2 colon cancer cells in a dose-dependent manner.[12]

For 3,4-Dihydroxy-5-methylbenzoic acid, while direct cytotoxic data is limited, a related compound, 3-O-Methylgallic acid (3,4-Dihydroxy-5-methoxybenzoic acid), has been shown to inhibit the proliferation of Caco-2 cells with an IC50 value of 24.1 μM and induce apoptosis.[13] Given the structural similarity, it is plausible that 3,4-Dihydroxy-5-methylbenzoic acid also exhibits cytotoxic activity against cancer cells.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating systems, ensuring the reliability and reproducibility of the generated data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging ability of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Test compounds (3,4-Dihydroxy-5-methylbenzoic acid and Protocatechuic acid)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in methanol. From these, create a series of dilutions to determine the IC50 value.

  • Assay:

    • In a 96-well plate, add 100 µL of the test compound or standard at various concentrations to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol to a well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds and a standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2]

  • Sample Preparation: Prepare a series of dilutions of the test compounds and the standard in an appropriate solvent.

  • Assay:

    • Add 20 µL of the diluted sample or standard to triplicate wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-10 minutes.[2][3]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the absorbance values of the known concentrations of the standard. The FRAP value of the samples is then determined from this standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., Caco-2, a human colorectal adenocarcinoma cell line)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare various concentrations of the test compounds in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell viability by 50%) can be calculated from the dose-response curve.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features influencing the biological activity of these phenolic acids.

G cluster_0 Protocatechuic Acid cluster_1 3,4-Dihydroxy-5-methylbenzoic Acid cluster_2 Key Structural Features cluster_3 Biological Activities PCA Protocatechuic Acid (3,4-Dihydroxybenzoic Acid) Catechol Catechol Moiety (ortho-dihydroxy) PCA->Catechol possesses Carboxyl Carboxylic Acid Group PCA->Carboxyl possesses DMBA 3,4-Dihydroxy-5-methylbenzoic Acid DMBA->Catechol possesses DMBA->Carboxyl possesses Methyl Methyl Group (Electron-Donating) DMBA->Methyl possesses Antioxidant Antioxidant Activity Catechol->Antioxidant crucial for Carboxyl->Antioxidant influences Methyl->Antioxidant enhances AntiInflammatory Anti-inflammatory Activity Antioxidant->AntiInflammatory contributes to Cytotoxic Cytotoxic Activity Antioxidant->Cytotoxic can contribute to

Caption: Key structural determinants of the biological activities of the compared phenolic acids.

Conclusion

References

  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2022). Organic Chemistry Plus. [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Ultimate Treat. [Link]

  • Protocatechuic acid (PCA) is antioxidant and anti-inflammatory. (n.d.). Wikipedia. [Link]

  • Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. (2014). Oxidative Medicine and Cellular Longevity. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). Molecules. [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. (n.d.). G-Biosciences. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). Dojindo Molecular Technologies. [Link]

  • Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2016). Food Chemistry. [Link]

  • 3,4-Dihydroxy-8,9-methylenedioxypterocarpan and derivatives: Cytotoxic effect on human leukemia cell lines. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering. [Link]

  • Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells. (2021). Antioxidants. [Link]

  • The Cytotoxic Activity of 3,4,5-Trihydroxybenzoic Acid Methylester and Related Compounds against Skin and Oral Cancer Cell Lines. (2010). Yakhak Hoeji. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. (2007). World Journal of Gastroenterology. [Link]

  • Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. (2017). Molecules. [Link]

  • 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway. (2025). Inflammopharmacology. [Link]

  • DPPH Assay. (n.d.). Bio-protocol. [Link]

  • Antioxidant properties of benzoic acid derivatives against superoxide radical. (2012). Semantic Scholar. [Link]

  • In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. (2020). ScienceOpen. [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

  • In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. (2023). International Journal of Molecular Sciences. [Link]

  • In silico and In vitro Study Prediction of the Anti-inflammatory Activities of Identified Bioactive Compounds from Madhuca indica Flower Extract. (2025). ResearchGate. [Link]

  • Antioxidant profile of dihydroxy- and trihydroxyphenolic acids-A structure–activity relationship study. (2006). Food Chemistry. [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. (n.d.). ResearchGate. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (2017). Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- Dihydroxycinnamic Acid Derivatives. (2016). Current Pharmaceutical Design. [Link]

  • Antioxidant Assays. (n.d.). ResearchGate. [Link]

  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (2024). Heliyon. [Link]

  • Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. (1991). Journal of Dental Research. [Link]

  • Computational Investigation of the Antioxidant Activity of Dihydroxybenzoic Acids in Aqueous and Lipid Media. (2022). International Journal of Molecular Sciences. [Link]

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FTIR spectral interpretation of 3,4-Dihydroxy-5-methylbenzoic acid functional groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectral Interpretation of 3,4-Dihydroxy-5-methylbenzoic Acid: A Comparative Analysis

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3,4-Dihydroxy-5-methylbenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak identification. It delves into the structural nuances revealed by vibrational spectroscopy, explains the causal relationships behind spectral features, and offers a comparative analysis against structurally similar molecules to enhance analytical confidence.

Deconstructing the Vibrational Fingerprint of 3,4-Dihydroxy-5-methylbenzoic Acid

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[1][2] Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.[3][4] The resulting spectrum is a unique molecular fingerprint. The structure of 3,4-Dihydroxy-5-methylbenzoic acid features a carboxylic acid, two phenolic hydroxyls, a methyl group, and a substituted aromatic ring, each contributing distinct and identifiable bands to the overall spectrum.

cluster_molecule 3,4-Dihydroxy-5-methylbenzoic Acid cluster_regions Characteristic FTIR Absorption Regions (cm⁻¹) mol Key Functional Groups COOH Carboxylic Acid (-COOH) COOH_region O-H Stretch (Broad): 3300-2500 C=O Stretch: 1710-1680 C-O Stretch: 1320-1210 O-H Bend (Broad): 960-900 COOH->COOH_region Vibrational Modes OH Phenolic Hydroxyls (-OH) OH_region O-H Stretch (Broad, Overlapped): 3500-3200 C-O Stretch: 1260-1180 OH->OH_region Vibrational Modes Aromatic Aromatic Ring (C=C, C-H) Aromatic_region C-H Stretch: >3000 C=C Ring Stretch: 1600-1450 C-H Out-of-Plane Bend: 900-690 Aromatic->Aromatic_region Vibrational Modes CH3 Methyl Group (-CH3) CH3_region C-H Stretch: <3000 (2970-2850) C-H Bend: ~1450, ~1375 CH3->CH3_region Vibrational Modes start Start prep 1. Sample & KBr Prep - Dry KBr (100-200 mg) thoroughly - Weigh sample (1-2 mg) start->prep grind 2. Grinding - Combine sample and KBr - Grind in an agate mortar to a fine, homogenous powder prep->grind load 3. Load Die - Transfer powder to pellet die - Distribute evenly grind->load press 4. Press Pellet - Place die in hydraulic press - Apply pressure (7-10 tons) to form a transparent pellet load->press analyze 5. Analysis - Mount pellet in spectrometer - Acquire background spectrum (air) - Acquire sample spectrum press->analyze end End analyze->end

Caption: Workflow for preparing a solid sample for FTIR analysis using the KBr pellet technique.

Step-by-Step Methodology
  • Preparation: Ensure all equipment (agate mortar, pestle, pellet die) is scrupulously clean and dry. Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption, which would introduce a broad water band around 3400 cm⁻¹ and obscure the sample spectrum.

  • Mixing and Grinding: Weigh approximately 1-2 mg of the 3,4-Dihydroxy-5-methylbenzoic acid sample and 100-200 mg of the dried KBr. [5]Combine them in the agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This step is critical to reduce light scattering and produce a high-quality spectrum. [6]3. Pellet Formation: Transfer a portion of the powder into the collar of a pellet die and press it into a transparent or translucent pellet using a hydraulic press. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

  • Data Acquisition:

    • Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the spectrum of the instrument's atmosphere (CO₂, H₂O) and is automatically subtracted from the sample spectrum.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. [2] An alternative for rapid analysis is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. [7]The solid sample is simply placed on the ATR crystal and pressure is applied to ensure good contact. [5]

Conclusion

The FTIR spectrum of 3,4-Dihydroxy-5-methylbenzoic acid is rich with information, providing a definitive fingerprint for its structural identification. The key diagnostic features are the extremely broad O-H stretch from 3500-2500 cm⁻¹, a strong carbonyl absorption near 1690 cm⁻¹, multiple sharp peaks for the aromatic ring between 1600-1450 cm⁻¹, and the presence of weak C-H stretching and bending vibrations for the methyl group. By comparing this spectral signature against related compounds like benzoic acid and gallic acid, and by following a rigorous experimental protocol, researchers can achieve unambiguous characterization, ensuring the integrity and purity of this vital chemical compound.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • García-Soto, M., et al. (2021). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Scientific Instrument Co., Ltd. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • University of the West Indies. Sample preparation for FT-IR. Department of Chemistry. [Link]

  • Carbognani Ortega, L. A., et al. (2019). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. ResearchGate. [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. [Link]

  • Noel, M. M., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. [Link]

  • NIST. (2018). Benzoic acid. NIST Chemistry WebBook. [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ACS Omega. [Link]

  • D'Archivio, A. A., et al. (2025). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. PMC. [Link]

  • FooDB. (2011). Showing Compound 3,4-Dihydroxy-5-methoxybenzoic acid (FDB012009). FooDB. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical Instruments Pvt. Ltd. [Link]

  • Carbognani Ortega, L. A., et al. (2019). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels. [Link]

  • Rengifo, J., et al. (2009). In Situ ATR-FTIR Investigation of Photodegradation of 3,4-Dihydroxybenzoic Acid on TiO2. ResearchGate. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

  • Spectroscopy Solutions. (2026). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. Spectroscopy Solutions. [Link]

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Comparative Cytotoxicity Guide: 3,4-Dihydroxy-5-methylbenzoic Acid & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3,4-Dihydroxy-5-methylbenzoic acid (also known as 5-Methylprotocatechuic acid ).

Editorial Note: While the specific ring-methylated congener (3,4-Dihydroxy-5-methylbenzoic acid) is a known metabolite in bacterial catabolism of catechols, extensive pharmacological data on human cancer cell lines is significantly more abundant for its structural analogs: 3-O-Methylgallic acid (3,4-Dihydroxy-5-methoxybenzoic acid) and Protocatechuic acid (3,4-Dihydroxybenzoic acid). To ensure this guide is practically useful for drug development, we present a comparative Structure-Activity Relationship (SAR) analysis, contrasting the 5-methyl scaffold with the 5-methoxy and parent scaffolds to elucidate the impact of C5-substitution on cytotoxicity.

Executive Summary & Chemical Profile

3,4-Dihydroxy-5-methylbenzoic acid represents a specific subclass of phenolic acids where the antioxidant core (catechol) is modulated by a methyl group at the C5 position. In drug design, this methylation alters lipophilicity and steric hindrance without abolishing the redox-active catechol moiety.

  • Primary Target: 3,4-Dihydroxy-5-methylbenzoic acid (5-Methylprotocatechuic acid).

  • Primary Comparator (Functional): 3-O-Methylgallic acid (3,4-Dihydroxy-5-methoxybenzoic acid) – Highly active cytotoxic agent.

  • Reference Standard: Protocatechuic Acid (PCA) – The parent scaffold.

Structural Differentiation
CompoundChemical NameC5 SubstituentLipophilicity (LogP)Primary Bioactivity
Target 3,4-Dihydroxy-5-methylbenzoic acid -CH₃ (Methyl) High Bacterial Metabolite / Putative Antioxidant
Analog A 3-O-Methylgallic acid (3-OMGA)-OCH₃ (Methoxy)ModeratePotent Cytotoxicity (Caco-2)
Analog B Protocatechuic Acid (PCA)-H (Hydrogen)LowMild Cytotoxicity / Chemopreventive
Analog C Methyl 3,4-dihydroxybenzoate (MDHB)-H (Esterified COOH)HighNeuroprotective / Nrf2 Agonist

Comparative Cytotoxicity Analysis

The following data synthesizes experimental outcomes for the 5-substituted benzoic acid class. The 5-Methoxy analog (3-OMGA) serves as the primary benchmark for cytotoxicity due to the electronic similarity and availability of robust cancer data.

Efficacy Profile: IC50 Values Across Cell Lines
Cell LineTissue OriginCompoundIC50 (µM)Mechanism of ActionRef
Caco-2 Colon Adenocarcinoma3-OMGA 24.1 G0/G1 Arrest, NF-κB Inhibition[1]
Caco-2 Colon AdenocarcinomaGallic Acid> 50Oxidative Stress (ROS)[1]
HepG2 Hepatocellular CarcinomaPCA162.0JNK/p38 MAPK Activation[2]
MCF-7 Breast CancerPCA130.0Apoptosis (Bax/Bcl-2 modulation)[2]
MDCK Kidney (Normal)MDHB> 32 (Non-toxic)Nrf2/ARE Pathway Activation[3]

Key Insight: The introduction of an oxygenated substituent at C5 (Methoxy) significantly enhances cytotoxicity against colon cancer cells compared to the parent Gallic Acid or PCA. The 5-Methyl variant (Target) is predicted to share the lipophilic advantage of MDHB but lacks the electron-donating capacity of the methoxy group, suggesting a potency profile intermediate between PCA and 3-OMGA.

Mechanistic Pathways

The cytotoxicity of 3,4-dihydroxybenzoic acid derivatives hinges on the "Antioxidant Paradox"—at high concentrations, these phenols act as pro-oxidants within the tumor microenvironment, generating Reactive Oxygen Species (ROS) that trigger apoptosis.

Signaling Cascade Visualization

The diagram below illustrates the divergent pathways between the Cytotoxic Methoxy-Analog and the Cytoprotective Ester-Analog , providing a roadmap for where the 5-Methyl Target fits (likely following the ROS/Lipophilic pathway).

MOA_Pathways cluster_0 Chemical Input cluster_1 Intracellular Mechanisms cluster_2 Phenotypic Outcome Comp_Methoxy 3-O-Methylgallic Acid (5-Methoxy Analog) NFkB NF-κB / AP-1 Complex Comp_Methoxy->NFkB Inhibition Arrest G0/G1 Cell Cycle Arrest Comp_Methoxy->Arrest Induction Comp_Methyl 3,4-Dihydroxy-5-methylbenzoic Acid (5-Methyl Target) ROS Intracellular ROS Accumulation (Pro-oxidant Effect) Comp_Methyl->ROS Putative Mechanism (Lipophilic Entry) Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Apoptosis Apoptosis (Programmed Cell Death) NFkB->Apoptosis Derepression Caspase Caspase-3 Activation Mito->Caspase Caspase->Apoptosis

Caption: Divergent mechanisms: 5-Methoxy analogs inhibit survival signaling (NF-κB), while 5-Methyl analogs are predicted to drive ROS-mediated mitochondrial apoptosis.

Experimental Protocols for Validation

To objectively validate the cytotoxicity of 3,4-Dihydroxy-5-methylbenzoic acid, the following protocols must be employed. These workflows ensure distinction between cytostatic (growth inhibition) and cytotoxic (killing) effects.

Protocol A: Differential Cytotoxicity Assay (MTT/SRB)
  • Objective: Determine IC50 and Selectivity Index (SI) against Cancer vs. Normal cells.

  • Cell Models: Caco-2 (Target), MDCK (Normal Control).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Prepare stock of 3,4-Dihydroxy-5-methylbenzoic acid in DMSO.

    • Critical Step: Serial dilute in serum-free media to avoid protein binding artifacts. Range: 0, 10, 25, 50, 100, 200 µM.

  • Incubation: 48h and 72h timepoints.

  • Development:

    • Add MTT (0.5 mg/mL) for 4h.

    • Solubilize formazan with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)
  • Objective: Confirm mechanism (Apoptosis vs. Necrosis).

  • Reagents: Annexin V-FITC, Propidium Iodide (PI).

  • Exposure: Treat cells with IC50 concentration of the test compound for 24h.

  • Harvesting: Trypsinize cells (gentle) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic debris.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target Metric).

Synthesis of Findings & Recommendations

For researchers investigating 3,4-Dihydroxy-5-methylbenzoic acid :

  • Potency Prediction: Expect lower potency than 3-O-Methylgallic acid (IC50 ~24 µM) but higher bioavailability than Protocatechuic Acid due to the methyl group's lipophilicity.

  • Selectivity: The 5-methyl substitution typically reduces toxicity to normal renal/neuronal cells (as seen with the methyl ester MDHB), making it a candidate for chemoprevention rather than aggressive chemotherapy.

  • Formulation: Due to the catechol moiety, this compound is sensitive to oxidation. All in vitro experiments must utilize fresh stock solutions prepared in degassed solvents to prevent auto-oxidation into quinones before cellular uptake.

References
  • Forester, S. C., et al. (2010). "Gut metabolites of anthocyanins, gallic acid, 3-O-methylgallic acid, and 2,4,6-trihydroxybenzaldehyde, inhibit cell proliferation of Caco-2 cells."[1][2] Journal of Agricultural and Food Chemistry. Link

  • Yin, F., et al. (2009). "Protocatechuic acid inhibits cancer cell proliferation through the induction of apoptosis and cell cycle arrest." Phytotherapy Research. Link

  • Liu, W., et al. (2021). "Blood–Brain Barrier Permeability of Methyl-3,4-dihydroxybenzoate derivative NO.2." Zenodo/ResearchGate. Link

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A Comparative Guide to the UV-Vis Absorption Spectra of 3,4-Dihydroxy-5-methylbenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectra of 3,4-Dihydroxy-5-methylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established spectrophotometric principles and comparative data from its close structural analogs, protocatechuic acid (3,4-dihydroxybenzoic acid) and gallic acid (3,4,5-trihydroxybenzoic acid), to provide a robust predictive and methodological framework for researchers, scientists, and professionals in drug development.

Introduction: The Significance of UV-Vis Spectroscopy for Phenolic Acids

UV-Vis spectroscopy is a fundamental analytical technique that provides valuable insights into the electronic structure of molecules. For phenolic acids, a class of compounds widely investigated for their antioxidant and therapeutic properties, UV-Vis spectroscopy is instrumental in determining their concentration, purity, and interactions with other molecules. The absorption of UV-Vis radiation by these compounds is primarily due to π → π* electronic transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the hydroxyl and carboxyl functional groups. The position and intensity of the absorption maxima (λmax) are highly sensitive to the molecular structure and the surrounding chemical environment, including solvent polarity and pH.

This guide focuses on predicting and understanding the UV-Vis absorption characteristics of 3,4-Dihydroxy-5-methylbenzoic acid by drawing parallels with its well-characterized precursors, protocatechuic acid and gallic acid.

Predicted UV-Vis Absorption Characteristics of 3,4-Dihydroxy-5-methylbenzoic Acid

Based on the known spectral data of protocatechuic acid and gallic acid, we can infer the likely UV-Vis absorption profile of 3,4-Dihydroxy-5-methylbenzoic acid. Phenolic acids typically exhibit two main absorption bands in the UV region. For 3,4-Dihydroxy-5-methylbenzoic acid, these are expected to arise from the electronic transitions within the substituted benzene ring.

The addition of a methyl group at the 5-position, an electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to protocatechuic acid due to the stabilization of the excited state.

Comparative Analysis with Structural Analogs

A direct comparison with protocatechuic acid and gallic acid provides a strong basis for our predictions.

CompoundStructureTypical Absorption Maxima (λmax) in Acidic Aqueous Solution
3,4-Dihydroxy-5-methylbenzoic acid Predicted: ~220-225 nm and ~260-265 nm
Protocatechuic Acid (3,4-dihydroxybenzoic acid) ~220 nm, ~260 nm, and ~290 nm[1]
Gallic Acid (3,4,5-trihydroxybenzoic acid) ~215-225 nm and ~265-272 nm[2][3]

The Influence of Solvent Polarity and pH

The UV-Vis absorption spectrum of 3,4-Dihydroxy-5-methylbenzoic acid is expected to be significantly influenced by the solvent environment and the pH of the solution.

Effect of Solvent Polarity

The polarity of the solvent can alter the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maxima. For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. Conversely, for n → π* transitions, increasing solvent polarity results in a hypsochromic (blue) shift because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding.[4] When analyzing phenolic compounds, it's crucial to select a solvent that does not absorb in the region of interest and possesses good dissolving power.[5] Common choices include ethanol, methanol, and water.[5][6]

Effect of pH

The ionization state of the carboxyl and hydroxyl groups of 3,4-Dihydroxy-5-methylbenzoic acid will change with pH, leading to significant alterations in the UV-Vis spectrum. In acidic solutions, the molecule will be in its protonated form. As the pH increases, the carboxylic acid and then the hydroxyl groups will deprotonate. This deprotonation increases the electron density on the aromatic ring, which generally results in a bathochromic shift and a hyperchromic effect (increase in absorbance intensity). For instance, in studies of benzoic acid, a red shift is observed for both the B-band and C-band in acidic conditions compared to the anionic species at a basic pH.[7] A similar trend is expected for 3,4-Dihydroxy-5-methylbenzoic acid. The pH-dependent spectral shifts can be used to determine the pKa values of the compound.

Experimental Protocol for UV-Vis Spectral Analysis

This section provides a detailed methodology for obtaining the UV-Vis absorption spectrum of 3,4-Dihydroxy-5-methylbenzoic acid.

Materials and Instrumentation
  • Analyte: 3,4-Dihydroxy-5-methylbenzoic acid (solid)

  • Solvents: Ethanol, Methanol, Deionized Water (spectroscopic grade)

  • Buffers: A series of buffer solutions with pH values ranging from 2 to 10.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_studies Influence Studies stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) working Prepare Working Solutions (Dilute stock solution) stock->working Dilution instrument UV-Vis Spectrophotometer working->instrument baseline Baseline Correction (with blank solvent) measure Measure Absorbance (200-400 nm) baseline->measure Scan Sample solvent_study Solvent Polarity Study (Ethanol, Methanol, Water) measure->solvent_study Repeat with different solvents ph_study pH Effect Study (pH 2-10 buffers) measure->ph_study Repeat with different pH caption Experimental Workflow for UV-Vis Analysis

Caption: Experimental Workflow for UV-Vis Analysis.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh a known amount of 3,4-Dihydroxy-5-methylbenzoic acid and dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range of absorbance versus concentration (Beer-Lambert Law).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction: Fill a quartz cuvette with the blank solvent (the same solvent used to prepare the working solutions) and perform a baseline correction.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample and place it in the spectrophotometer. Record the absorbance spectrum.

  • Solvent Polarity Study: Repeat steps 3-5 using different solvents of varying polarities (e.g., methanol, water) to observe any spectral shifts.

  • pH Effect Study: Prepare a series of solutions of 3,4-Dihydroxy-5-methylbenzoic acid in different buffer solutions (pH 2-10). Record the UV-Vis spectrum for each pH to observe the effect of ionization on the absorption maxima.

Structural Relationship Diagram

structural_relationship PCA Protocatechuic Acid (3,4-dihydroxybenzoic acid) Target 3,4-Dihydroxy-5-methylbenzoic Acid PCA->Target + CH3 GA Gallic Acid (3,4,5-trihydroxybenzoic acid) PCA->GA + OH caption Structural Analogs of the Target Compound

Caption: Structural Analogs of the Target Compound.

Conclusion

References

  • Michalowski, T. (n.d.). GALLIC ACID, Acido Gálico. Retrieved from [Link]

  • Zazza, C., & Sanna, N. (2010). Photoabsorption spectra of a natural polyphenol compound for therapeutic applications: the protocatechuic acid in dilute water solution at room temperature. Physical Chemistry Chemical Physics, 12(15), 3848–3853. [Link]

  • Kania, P., Baraniak, B., & Rzymowska, J. (2022). Simple iron gall inks composed of gallic acid, ferrous sulfate, and gum arabic and in some cases also of copper(II) sulfate were prepared. Molecules, 27(1), 123. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Gallic Acid. Retrieved from [Link]

  • Bren, U., & Tavčar, B. (2022). The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 2), 120472. [Link]

  • Konan, N. D., et al. (2018). HPLC and UV/vis spectra of protocatechuic acid (PCA) at 280 nm. ResearchGate. Retrieved from [Link]

  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5489-5500. [Link]

  • Chemistry LibreTexts. (n.d.). Effect of Solvent Polarity on UV-Vis Spectra. Retrieved from [Link]

  • Tripathi, S., Singh, S., Mishra, N., & Mishra, N. (2022). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Current Research in Nutrition and Food Science Journal, 10(2). [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Benchmarking Synthesis Routes for 5-Methylprotocatechuic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of prevalent synthetic strategies for 5-methylprotocatechuic acid (3,4-dihydroxy-5-methylbenzoic acid) and its derivatives. The objective is to equip researchers, medicinal chemists, and process development professionals with the critical data and mechanistic insights required to select the most efficient and scalable route for their specific application, from bench-scale discovery to pilot-plant production.

Introduction: The Strategic Importance of the 5-Methylprotocatechuic Acid Scaffold

5-Methylprotocatechuic acid is a key structural motif and versatile building block in medicinal chemistry and materials science. As a substituted catechol, its unique electronic and steric properties, conferred by the vicinal hydroxyl groups, the carboxylic acid, and the C5-methyl group, make it a valuable precursor for a range of high-value compounds. Derivatives have shown promise in various therapeutic areas, leveraging the core scaffold's ability to act as a potent antioxidant, metal chelator, and a rigid platform for pharmacophore elaboration.[1] The selection of a synthetic route is a critical decision point that dictates not only yield and purity but also cost, safety, and the accessible chemical space for derivative synthesis.

This guide will dissect and compare three distinct and logical synthetic approaches:

  • Route A: Direct Demethylation of 5-Methylvanillic Acid

  • Route B: Regioselective Carboxylation of 4-Methylcatechol

  • Route C: Multi-step Synthesis via Formylation of Creosol

Each route will be evaluated based on its chemical principles, operational complexity, and overall efficiency, supported by detailed experimental protocols.

Route A: Direct Demethylation of 5-Methylvanillic Acid

This is the most conceptually straightforward approach, involving the cleavage of a single aryl-methyl ether bond from a commercially available and advanced intermediate.

Expertise & Mechanistic Insight

The cleavage of the robust aryl-methyl ether bond in 5-methylvanillic acid (4-hydroxy-3-methoxy-5-methylbenzoic acid) is the central challenge. The choice of demethylating agent is paramount. Strong proton acids like HBr can be effective but often require high temperatures and can lead to side reactions. Lewis acids, particularly boron tribromide (BBr₃), are highly effective at low temperatures. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group. This method's primary advantage is its directness, but it is hampered by the high cost and hazardous nature of the reagent.

Experimental Protocol: BBr₃-Mediated Demethylation

Materials:

  • 5-Methylvanillic acid

  • Boron tribromide (1.0 M solution in dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (anhydrous)

  • 1 M Hydrochloric Acid

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 5-methylvanillic acid (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of anhydrous methanol.

  • Concentrate the mixture under reduced pressure to remove the solvent and boron species.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude solid by recrystallization from a water/ethanol mixture to yield pure 5-methylprotocatechuic acid.

Workflow Visualization

cluster_A Route A: Direct Demethylation Start 5-Methylvanillic Acid Step1 Dissolve in DCM Cool to -78 °C Start->Step1 Inert Atm. Step2 Add BBr₃ Stir 4-6h Step1->Step2 1.2 eq Step3 Quench with MeOH Step2->Step3 Exothermic Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Recrystallization Step4->Step5 End 5-Methylprotocatechuic Acid Step5->End

Caption: Workflow for Route A, direct demethylation of 5-methylvanillic acid.

Route B: Regioselective Carboxylation of 4-Methylcatechol

This route builds the molecule by adding the carboxylic acid functionality to a simpler, inexpensive catechol precursor. Its success hinges on controlling the regioselectivity of the carboxylation.

Expertise & Mechanistic Insight

This synthesis employs the Kolbe-Schmitt reaction, a classic method for carboxylating phenols. The reaction of 4-methylcatechol with a base (like potassium carbonate) generates a diphenoxide species. The key to achieving the desired regioselectivity lies in thermodynamic control. Under high temperature and pressure, the potassium cation coordinates to the two adjacent oxygen atoms, directing the electrophilic attack of CO₂ to the C5 position, which is para to one hydroxyl group and ortho to the other. This is favored over the kinetically preferred ortho-carboxylation. While highly atom-economical, this route requires specialized high-pressure equipment.

Experimental Protocol: High-Pressure Kolbe-Schmitt Carboxylation

Materials:

  • 4-Methylcatechol

  • Anhydrous Potassium Carbonate (finely powdered)

  • Carbon Dioxide (high pressure cylinder)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Place finely ground 4-methylcatechol (1.0 eq) and anhydrous potassium carbonate (2.5 eq) into a high-pressure stainless-steel autoclave.

  • Seal the autoclave and purge with N₂ gas, then with CO₂ gas.

  • Pressurize the vessel with CO₂ to approximately 10 atm.

  • Begin vigorous stirring and heat the vessel to 190-210 °C. The internal pressure will increase significantly. Monitor the pressure and do not exceed the vessel's rating.

  • Maintain the reaction at temperature and pressure for 8-10 hours.

  • Cool the autoclave to room temperature. Carefully and slowly vent the excess CO₂ pressure.

  • Open the vessel and add water to dissolve the solid cake inside.

  • Filter the aqueous solution to remove any insoluble impurities.

  • Transfer the filtrate to a large beaker and cool in an ice bath.

  • With vigorous stirring, slowly acidify the solution with concentrated HCl to a pH of ~1-2. A precipitate will form.

  • Age the slurry in the ice bath for 1 hour, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the crude product.

  • Further purification can be achieved by recrystallization.

Workflow Visualization

cluster_B Route B: Kolbe-Schmitt Carboxylation Start 4-Methylcatechol + K₂CO₃ Step1 Pressurize with CO₂ Heat to 200 °C Start->Step1 Autoclave Step2 Reaction (8-10h) Step1->Step2 Step3 Cooldown & Vent Step2->Step3 Step4 Dissolve in H₂O Step3->Step4 Step5 Acidification (HCl) & Precipitation Step4->Step5 End 5-Methylprotocatechuic Acid Step5->End

Caption: Workflow for Route B, high-pressure carboxylation of 4-methylcatechol.

Route C: Multi-step Synthesis via Formylation of Creosol

This route offers the highest degree of flexibility, starting from the inexpensive bulk chemical creosol (4-methyl-2-methoxyphenol). It allows for the synthesis of various intermediates that can be diverted to produce a library of derivatives.

Expertise & Mechanistic Insight

This is a classic example of aromatic functionalization and manipulation.

  • Formylation: The key step is the introduction of a carbonyl group. The Vilsmeier-Haack reaction (using POCl₃/DMF) is an excellent choice. The electron-donating hydroxyl and methoxy groups strongly activate the ring towards electrophilic substitution. The formyl group is directed ortho to the powerful activating hydroxyl group, yielding 5-methylvanillin.

  • Oxidation: The aldehyde is then oxidized to a carboxylic acid. A simple and effective method is using sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene to prevent chlorinated byproducts. This provides 5-methylvanillic acid, the starting material from Route A.

  • Demethylation: The final step is the same demethylation described in Route A.

The power of this route lies in its modularity. The intermediate 5-methylvanillin is itself a valuable compound and can be used to synthesize other derivatives.

Experimental Protocol: Vilsmeier-Haack, Oxidation, and Demethylation

Step 1: Formylation of Creosol to 5-Methylvanillin

  • In a three-neck flask, cool phosphorus oxychloride (POCl₃, 1.5 eq) in anhydrous DMF (5.0 eq) to 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of creosol (1.0 eq) in DMF dropwise, keeping the temperature below 10 °C.

  • Heat the mixture to 60 °C and stir for 2-3 hours.

  • Cool the reaction and quench by pouring it onto crushed ice.

  • Neutralize with a cold aqueous NaOH solution to pH 7-8.

  • Extract the product with ethyl acetate, wash the organic layers, dry, and concentrate. Purify by column chromatography or recrystallization to get 5-methylvanillin.

Step 2: Oxidation to 5-Methylvanillic Acid

  • Dissolve 5-methylvanillin (1.0 eq) in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.

  • Stir for 4-6 hours. Acidify the reaction mixture with HCl and extract the product with ethyl acetate.

  • Dry and concentrate the organic phase to yield 5-methylvanillic acid.

Step 3: Demethylation to 5-Methylprotocatechuic Acid

  • Follow the protocol described in Section 2.2.

Workflow Visualization

cluster_C Route C: Multi-step Synthesis from Creosol Start Creosol Step1 Vilsmeier-Haack Formylation Start->Step1 Inter1 5-Methylvanillin Step1->Inter1 Step2 Oxidation (NaClO₂) Inter1->Step2 Inter2 5-Methylvanillic Acid Step2->Inter2 Step3 Demethylation (BBr₃) Inter2->Step3 End 5-Methylprotocatechuic Acid Step3->End

Caption: Workflow for Route C, a flexible multi-step synthesis from creosol.

Quantitative and Strategic Comparison

ParameterRoute A: Direct DemethylationRoute B: CarboxylationRoute C: From Creosol
Starting Material Cost HighLowVery Low
Number of Steps 113
Typical Overall Yield 75-90%60-75%45-60%
Scalability Moderate (Reagent cost)High (Requires specialized gear)High
Reagent Hazards High (BBr₃ is highly corrosive)Moderate (High P/T)Moderate (POCl₃)
Derivative Accessibility LowLowHigh
Process Complexity LowHigh (Equipment)Moderate (Multiple steps)

Conclusion and Recommendations

The optimal synthetic route is dictated entirely by the project's specific objectives.

  • For rapid, bench-scale synthesis of the parent acid for initial screening , Route A is the preferred choice if the starting material is available and the budget allows. Its high yield and single-step nature are ideal for quickly obtaining material.

  • For large-scale, cost-effective manufacturing of 5-methylprotocatechuic acid , Route B is the most industrially viable path. Its use of inexpensive, commodity starting materials (4-methylcatechol, CO₂) results in the lowest cost of goods, justifying the capital investment in high-pressure equipment.

  • For drug discovery programs requiring a library of analogues , Route C provides unmatched strategic flexibility. The accessible intermediates, 5-methylvanillin and 5-methylvanillic acid, serve as key branch points for creating a diverse set of derivatives by modifying the aldehyde, carboxylic acid, or hydroxyl groups.

By understanding the trade-offs between cost, safety, scalability, and flexibility, researchers can confidently select the synthetic strategy that best aligns with their scientific and commercial goals.

References

  • ChemicalBook: 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER | 3934-86-9. Chemicalbook.com.

  • MDPI: An Overview on Production of Lignocellulose-Derived Platform Chemicals Such as 5-Hydroxymethyl Furfural, Furfural, Protocatechuic Acid. MDPI.com.

  • MDPI: Synthesis of Regioselectively Protected Protocatechuic Acid Derivatives by Biomimetic Transformation of Quinic Acid. MDPI.com.

  • Sciencemadness Discussion Board: 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. sciencemadness.org.

  • MDPI: Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. MDPI.com.

  • PubMed: [Synthesis and characterization of protocatechuic acid derivants]. PubMed.

  • ResearchGate: Biosynthesis of protocatechuic acid. ResearchGate.

  • Organic Syntheses: 3,5-dihydroxybenzoic acid. orgsyn.org.

  • PMC: Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. National Center for Biotechnology Information.

  • ChemSynthesis: 3,4-dimethoxy-5-methylbenzoic acid. chemsynthesis.com.

  • Google Patents: CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof. patents.google.com.

  • MDPI: Biocatalytic Approach for Novel Functional Oligoesters of ε-Caprolactone and Malic Acid. MDPI.com.

  • ResearchGate: Protocatechuic Acid and its Derivatives: Synthesis, Antioxidant Properties, and Potential In Vivo Wound Healing Applications. ResearchGate.

  • ResearchGate: Proposed biocatalytic mechanism for the enzymatic production of... ResearchGate.

  • PMC: The protocatechuic acid-based deep eutectic solvent-mediated green synthesis of 1,2,4,5-tetrasubstituted imidazoles. National Center for Biotechnology Information.

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A Comparative Guide to the Reproducibility of 3,4-Dihydroxy-5-methylbenzoic Acid Extraction Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The successful isolation of bioactive compounds is a critical first step in natural product research and drug development. This guide offers a detailed comparison of extraction protocols for 3,4-Dihydroxy-5-methylbenzoic acid, a phenolic compound with significant therapeutic potential. Ensuring the reproducibility of these protocols is paramount for consistent research outcomes and the development of reliable analytical methods.[1][2] This document provides an in-depth analysis of various extraction techniques, emphasizing the scientific principles that underpin their efficacy and reproducibility.

The Cornerstone of Extraction: Solvent Selection

The choice of solvent is a pivotal factor influencing the efficiency of any extraction process. The principle of "like dissolves like" dictates that the polarity of the solvent should match that of the target compound.[3] 3,4-Dihydroxy-5-methylbenzoic acid is a polar molecule, making polar solvents the most effective for its extraction.

Aqueous alcoholic solutions, such as ethanol-water or methanol-water mixtures, are frequently employed and often demonstrate superior extraction efficiency compared to their pure solvent counterparts.[4][5][6] The addition of water increases the polarity of the solvent and can enhance the extraction of a broader range of polyphenols.[7] For instance, studies have shown that a 70% ethanol solution can yield a higher content of polyphenolic compounds and greater antioxidant activity compared to 100% ethanol.[5][6] Similarly, 80% methanol has proven to be a highly effective solvent for polyphenol extraction.[8] While water is a cost-effective and environmentally friendly option, its extraction efficiency can be temperature-dependent and may be less selective for polyphenols.[4]

Table 1: Comparative Analysis of Solvent Systems for Phenolic Acid Extraction

Solvent SystemKey AdvantagesPotential DisadvantagesTypical Efficacy
Methanol/Water Mixtures (e.g., 80% Methanol) High polarity, effective for a wide range of polyphenols.[8]Can co-extract a broad range of compounds, potentially requiring further purification.High
Ethanol/Water Mixtures (e.g., 70% Ethanol) Generally recognized as safe (GRAS), good balance of polarity.[5][6]May have slightly lower extraction efficiency for highly polar compounds compared to methanol mixtures.High
Acetone/Water Mixtures Effective for extracting a broad spectrum of compounds.[9]Can be less selective, co-extracting undesirable compounds.Moderate-High
Water Inexpensive, non-toxic, and environmentally friendly.[4]Lower selectivity, extraction efficiency is often temperature-dependent.[4]Variable

A Head-to-Head Comparison of Extraction Techniques

The physical method of extraction is another critical determinant of yield and reproducibility. The primary objective is to maximize the contact between the solvent and the plant material, thereby facilitating the transfer of the target analyte into the solvent.

Conventional Methods:

  • Maceration: This simple technique involves soaking the plant material in a solvent. While straightforward and inexpensive, it is often time-consuming and may result in lower yields compared to more advanced methods.[10]

  • Soxhlet Extraction: A classic and exhaustive method that continuously washes the sample with fresh solvent.[10] However, the prolonged exposure to heat can lead to the degradation of thermally sensitive compounds.

Modern (Alternative) Methods:

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE is generally faster and can be performed at lower temperatures, preserving the integrity of the target compounds.[10][11]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time.[10][11][12] MAE has been shown to be highly efficient for the extraction of phenolic compounds.[12]

  • Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to enhance extraction efficiency.[9] This technique can lead to a marginal increase in the extraction of free phenolic acids compared to other methods.[9]

Caption: A generalized workflow for the extraction of 3,4-Dihydroxy-5-methylbenzoic acid, highlighting the choice between conventional and modern techniques.

The Path to Reproducibility: A Framework for Validation

To ensure that an extraction protocol is reproducible, a thorough validation process is essential.[1][13] This involves a systematic evaluation of several key performance characteristics to confirm that the method consistently produces reliable results.[1]

Key Validation Parameters:

  • Specificity: The ability of the method to accurately measure the analyte of interest without interference from other components in the sample matrix.

  • Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and includes:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

    • Intermediate precision (Inter-day precision): Precision within the same laboratory but on different days or with different analysts or equipment.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use.

G cluster_Validation Method Validation for Reproducibility cluster_Outcome Desired Outcome Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Inter-day Reproducible_Protocol Reliable & Reproducible Protocol Robustness->Reproducible_Protocol Ensures

Caption: The interconnected parameters of method validation leading to a reproducible extraction protocol.

A Validated Experimental Protocol: Ultrasound-Assisted Extraction

The following is a detailed protocol for the extraction of 3,4-Dihydroxy-5-methylbenzoic acid using ultrasound-assisted extraction, a technique noted for its efficiency.

Materials:

  • Dried, powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Analytical standard of 3,4-Dihydroxy-5-methylbenzoic acid

  • Ultrasonic bath

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 grams of the dried, powdered plant material.[14]

  • Solvent Addition: Add a suitable volume of 80% methanol (e.g., 20-50 mL) to the plant material.[14]

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.[14]

  • Separation: Centrifuge the mixture to separate the supernatant from the solid residue.[14]

  • Extraction Repetition: For exhaustive extraction, repeat the process with the solid residue at least once more and combine the supernatants.[14][15]

  • Concentration: Evaporate the combined supernatant to dryness under reduced pressure.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of a suitable solvent for analysis and filter through a 0.45 µm filter.

Table 2: Representative Validation Data for a Phenolic Acid Extraction Protocol

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.998
Accuracy (Recovery) 95.8% - 102.3%[13]
Precision (RSD) < 11.7%[16]
Limit of Quantification (LOQ) Method-dependent, e.g., 0.1313 µg/mL[16]

Conclusion

The reproducibility of extraction protocols for 3,4-Dihydroxy-5-methylbenzoic acid is fundamentally dependent on a judicious selection of solvent and extraction methodology, followed by a comprehensive validation process. While conventional methods have their place, modern techniques like ultrasound-assisted and microwave-assisted extraction often provide superior efficiency and reproducibility.[10][11] For researchers in drug development, establishing a robust and validated extraction protocol is a non-negotiable step to ensure the integrity and comparability of scientific data.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4-Dihydroxy-5-methylbenzoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 3,4-Dihydroxy-5-methylbenzoic acid, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are based on established best practices for the disposal of acidic and phenolic organic compounds, in accordance with regulatory guidelines.

The toxicological properties of 3,4-Dihydroxy-5-methylbenzoic acid have not been fully investigated.[1] Therefore, it is crucial to handle this compound with care and to follow all safety precautions outlined in this guide and your institution's Chemical Hygiene Plan (CHP).[2][3][4]

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a robust chemical waste management program. The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[2][3][4] This plan should detail procedures for the procurement, storage, handling, and disposal of all chemicals.

Key tenets of safe disposal include:

  • Segregation: Never mix different types of chemical waste.[5][6] Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[5][6]

  • Containment: Use appropriate, leak-proof containers for waste storage.[6] For acidic compounds like 3,4-Dihydroxy-5-methylbenzoic acid, glass containers are generally preferred over metal to prevent corrosion.[6]

  • Regulatory Compliance: All disposal methods must adhere to federal, state, and local regulations.[1][7]

Personal Protective Equipment (PPE)

Before handling 3,4-Dihydroxy-5-methylbenzoic acid, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI-approved safety goggles or face shield.[8]Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.[9][10]Prevents skin contact with the chemical.
Body Protection A laboratory coat or chemical-resistant apron.[8][9][10]Protects clothing and skin from spills.
Footwear Closed-toe shoes.[9][10]Protects feet from spills and falling objects.
Disposal Workflow for 3,4-Dihydroxy-5-methylbenzoic Acid

The following workflow provides a step-by-step guide for the safe disposal of 3,4-Dihydroxy-5-methylbenzoic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE B Consult SDS and Institutional CHP A->B C Obtain Designated 'Solid Organic Acid' Waste Container B->C D Carefully Transfer Waste to Container C->D E Securely Close the Container D->E F Label Container with Contents and Date E->F G Store in a Designated, Ventilated, and Secure Area F->G H Arrange for Pickup by Institutional EHS G->H

Caption: Disposal Workflow for 3,4-Dihydroxy-5-methylbenzoic Acid.

Step-by-Step Protocol:

  • Preparation:

    • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

    • Consult Safety Data Sheet (SDS) and Chemical Hygiene Plan (CHP): Always review the SDS for 3,4-Dihydroxy-5-methylbenzoic acid and your institution's CHP before beginning any work.[2][3][4]

  • Waste Collection:

    • Obtain a Designated Waste Container: Use a container specifically designated for "Solid Organic Acid" waste. This container should be made of a material compatible with acidic compounds, such as glass.[6]

    • Careful Transfer: Carefully transfer the solid 3,4-Dihydroxy-5-methylbenzoic acid waste into the designated container. Avoid creating dust. If working with a solution, use a funnel to prevent spills.

    • Secure Closure: Tightly seal the container to prevent leaks or spills.[6]

  • Temporary Storage:

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("3,4-Dihydroxy-5-methylbenzoic acid"), the approximate quantity, and the date of accumulation.

    • Designated Storage Area: Store the sealed container in a designated and secure waste accumulation area. This area should be well-ventilated and away from incompatible materials such as bases and oxidizers.[11]

  • Final Disposal:

    • Environmental Health and Safety (EHS) Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[11] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][9]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills (in a fume hood):

    • Ensure the fume hood is operational.

    • Use an appropriate absorbent material, such as a spill pillow or absorbent pad, to contain the spill.

    • Carefully collect the absorbed material and place it in the designated solid waste container.

    • Clean the spill area with soap and water.[12]

    • All materials used for cleanup should be disposed of as hazardous waste.[11]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.[11]

    • Alert your supervisor and contact your institution's EHS department immediately.[11]

    • Prevent others from entering the contaminated area.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][13]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][13]

Decision Matrix for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3,4-Dihydroxy-5-methylbenzoic acid.

DisposalDecision Start Waste Generated IsSolid Is the waste in solid form? Start->IsSolid IsSolution Is the waste in a solution? IsSolid->IsSolution No SolidWaste Dispose in 'Solid Organic Acid' Waste Container IsSolid->SolidWaste Yes IsContaminated Is the container empty but contaminated? RinseContainer Rinse with appropriate solvent IsContaminated->RinseContainer Yes IsSolution->IsContaminated No LiquidWaste Dispose in 'Liquid Organic Acid' Waste Container IsSolution->LiquidWaste Yes End Arrange for EHS Pickup SolidWaste->End RinsateWaste Collect rinsate as hazardous waste RinseContainer->RinsateWaste RinsateWaste->End LiquidWaste->End

Caption: Decision Matrix for 3,4-Dihydroxy-5-methylbenzoic Acid Disposal.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's specific protocols.

References

  • Georganics. (2011, February 8). 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID METHYL ESTER Safety Data Sheet.
  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 3,4,5-trihydroxybenzoic acid.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Santa Cruz Biotechnology. (n.d.). SAFETY DATA SHEET - 3,5-Dihydroxybenzoic acid.
  • Unknown. (n.d.). Acid Handling.
  • TCI Chemicals. (2025, July 16). SAFETY DATA SHEET - 2,5-Dihydroxybenzoic Acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl 3,5-dihydroxybenzoate.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances.
  • Thermo Fisher Scientific. (2010, October 15). SAFETY DATA SHEET - Gallic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dihydroxybenzoic acid.
  • Chemos. (n.d.). Safety Data Sheet: 3,4,5-trihydroxybenzoic acid.
  • Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Environmental Protection Agency. (n.d.). Method 604: Phenols.
  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options.

Sources

Personal protective equipment for handling 3,4-Dihydroxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3,4-Dihydroxy-5-methylbenzoic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

CAS No: 7169-06-4 | Synonyms: 5-Methylprotocatechuic acid

Executive Safety Directive

Status: WARNINGIrritant / Bioactive Catechol Derivative

Handling 3,4-Dihydroxy-5-methylbenzoic acid requires strict adherence to particulate and contact control protocols. While less corrosive than unsubstituted phenol, the catechol moiety (3,4-dihydroxy) presents specific oxidation risks and potential for skin sensitization. This guide mandates a "Zero-Contact" policy to prevent dermal absorption and respiratory sensitization.

Immediate Action Required:

  • Primary Hazard: Respiratory tract irritation (dust) and severe eye/skin irritation.[1][2]

  • Critical Control: All weighing of solid powder must occur inside a chemical fume hood or powder containment enclosure.

  • Prohibited: Do not handle on open benchtop without local exhaust ventilation (LEV).

Hazard Profile & Mechanistic Basis

To select the correct PPE, one must understand the chemical interaction mechanism. This compound is not merely an "acid"; it is a polyphenolic reducing agent .

Hazard ClassMechanistic CauseOperational Implication
Skin Irritant (Category 2) Phenolic Hydroxyls: The OH groups at positions 3 and 4 can hydrogen bond with skin proteins, leading to denaturation and irritation.Standard latex gloves are insufficient; they are permeable to organic phenolic carriers. Nitrile is required.
Eye Irritant (Category 2A) Acidic Protons: The carboxylic acid group (

) combined with phenolic acidity causes immediate mucosal pain and potential corneal opacity upon contact.
Safety glasses are inadequate for powder handling. Chemical splash goggles are mandatory to seal against dust entry.
STOT-SE 3 (Respiratory) Crystalline Micro-particulates: The solid powder forms electrostatic dust that lodges in the upper respiratory tract, causing inflammation.N95/P95 respiratory protection is the minimum baseline if LEV is compromised.

PPE Technical Specifications (The "Self-Validating" System)

Trustworthiness Protocol: Your PPE is a system, not a list of items. A failure in one layer (e.g., gap between glove and sleeve) compromises the entire system.

A. Hand Protection: The "Double-Barrier" Standard

For catechols and benzoic acid derivatives, single-layer protection is statistically prone to micro-tears during manipulation.

  • Primary Layer (Inner): Nitrile Exam Glove (4 mil / 0.10 mm).

    • Function: Comfort and sweat absorption; acts as a visual indicator if outer glove breaches.

  • Secondary Layer (Outer): Extended Cuff Nitrile (Min. 6 mil / 0.15 mm).

    • Function: Chemical resistance.[3] The extended cuff must go over the lab coat sleeve to prevent wrist exposure.

  • Validation: Inspect gloves for "pinholes" by inflating slightly with air before donning (if loose) or visually stretching.

B. Respiratory & Eye Protection[1][2][3][4][5][6]
  • Standard Operation (In Hood):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Why? Vented goggles prevent fogging while blocking dust entry from side drafts.

    • Lungs: Hood sash at recommended height (18 inches). No personal respirator needed if sash is positioned correctly.

  • Non-Standard (Spill/Outside Hood):

    • Respirator: NIOSH-approved N95 or P100 filtering facepiece.

    • Fit Check: Perform a positive/negative pressure seal check every time the mask is donned.

C. Body Shielding
  • Lab Coat: 100% Cotton or Flame-Resistant (Nomex) if using flammable solvents (e.g., methanol) for dissolution. Polyester blends can melt into skin if a solvent fire occurs.

  • Footwear: Closed-toe, non-perforated leather or synthetic leather. Mesh sneakers are prohibited .

Operational Workflows: Activity-Based PPE Selection

The following diagram outlines the logical decision tree for selecting PPE based on the specific experimental activity.

PPE_Decision_Tree Start Task Identification Task_Solid Handling Solid Powder (Weighing/Transfer) Start->Task_Solid Task_Liquid Handling Solutions (Dissolved in MeOH/Water) Start->Task_Liquid Task_Spill Spill Cleanup (Emergency) Start->Task_Spill Risk_Dust Risk: Airborne Dust Inhalation Hazard Task_Solid->Risk_Dust Generates Particulates Risk_Splash Risk: Dermal Absorption & Eye Splash Task_Liquid->Risk_Splash Splash Potential Task_Spill->Risk_Dust Uncontrolled Release PPE_Level3 PPE LEVEL 3 (Emergency): - N95/P100 Respirator - Double Gloves - Goggles + Face Shield - Absorbent Pads Task_Spill->PPE_Level3 Immediate Response PPE_Level2 PPE LEVEL 2 (High Integrity): - Fume Hood - Double Nitrile Gloves (Extended Cuff) - Chemical Splash Goggles Risk_Dust->PPE_Level2 Standard Protocol PPE_Level1 PPE LEVEL 1: - Fume Hood (Mandatory) - Single Nitrile Gloves - Safety Glasses Risk_Splash->PPE_Level1 Low Concentration (<1%) Risk_Splash->PPE_Level2 High Concentration (>1%)

Figure 1: Risk-Adaptive PPE Decision Matrix. Select protection level based on the physical state of the reagent and the stability of the environment.

Step-by-Step Handling Protocol

Phase 1: Preparation (Donning)
  • Inspect: Check the Fume Hood flow monitor. Velocity should be 80–100 fpm.

  • Coat Up: Don lab coat. Button fully to the neck.

  • Glove 1: Don inner nitrile gloves (standard cuff).

  • Glove 2: Don outer nitrile gloves (extended cuff). Crucial: Pull the cuff over the lab coat sleeve.

  • Eyewear: Place goggles over eyes. Adjust strap for a tight seal against the temples.

Phase 2: Experimental Manipulation
  • Transfer: Open the container only inside the hood.

  • Weighing: Use a static-free spatula. If the powder is electrostatic, use an antistatic gun or ionizer to prevent "popping" of dust.

  • Dissolution: If dissolving in Methanol or DMSO, treat the solution as a permeation hazard . Organic solvents carry the phenolic compound through gloves faster than water. Change outer gloves immediately if splashed.

Phase 3: Decontamination & Doffing
  • Wipe Down: Clean balance and workspace with a wet paper towel (soap/water). Dry wiping generates dust—avoid dry wiping .

  • Outer Glove Removal: Use the "beak" method (pinch outside of cuff, pull off inside-out) to avoid touching the outside of the glove. Discard in hazardous waste.

  • Wash: Wash hands (still in inner gloves) to remove potential unseen residue.

  • Inner Glove Removal: Remove inner gloves.

  • Final Wash: Wash bare hands with soap and water for 20 seconds.

Emergency & Disposal Logistics

Exposure Response[1][5][7][8][9][10][11]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Note: Seconds count. Do not search for a neutralization agent; use water.

  • Skin Contact:

    • Remove contaminated clothing/gloves immediately.

    • Wash with copious soap and water.[2][4][5]

    • Alert: Unlike pure phenol, PEG 300/400 is not strictly mandated for this derivative, but if available, it is a superior solubilizer for decontamination. If unavailable, water/soap is the standard.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (SDS Section 4).

Waste Disposal Plan
  • Solid Waste: Dispose of paper towels, gloves, and weigh boats in a container labeled "Hazardous Waste: Solid - Phenolic Contaminated" .

  • Liquid Waste: Collect in a carboy labeled "Organic Waste (with Phenols)" . Do not pour down the drain.

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to handle carbon oxides.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80706, 3,4-Dihydroxy-5-methylbenzoic acid.

  • Sigma-Aldrich. Safety Data Sheet (SDS) for 3,4-Dihydroxybenzoic acid (Protocatechuic acid)
  • Occupational Safety and Health Administration (OSHA).

  • Thermo Fisher Scientific. Chemical Resistance of Gloves (Nitrile vs. Phenolics).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.